molecular formula C30H20O10 B1264819 (+)-Volkensiflavone

(+)-Volkensiflavone

Cat. No.: B1264819
M. Wt: 540.5 g/mol
InChI Key: YOGANETYFUQWIM-PXJZQJOASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-volkensiflavone is a natural product found in Rheedia edulis and Garcinia livingstonei. It has a role as a plant metabolite. It is a biflavonoid, a hydroxyflavanone and a hydroxyflavone.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H20O10

Molecular Weight

540.5 g/mol

IUPAC Name

8-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C30H20O10/c31-15-5-1-13(2-6-15)22-12-21(37)24-19(35)11-20(36)26(30(24)39-22)27-28(38)25-18(34)9-17(33)10-23(25)40-29(27)14-3-7-16(32)8-4-14/h1-12,27,29,31-36H/t27-,29+/m1/s1

InChI Key

YOGANETYFUQWIM-PXJZQJOASA-N

SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

(+)-Volkensiflavone: A Technical Guide to Its Natural Sources and Isolation from Garcinia livingstonei

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Volkensiflavone is a naturally occurring biflavonoid, a class of polyphenolic compounds known for their diverse and potent biological activities. As a subject of increasing interest in phytochemical and pharmacological research, this technical guide provides an in-depth overview of the natural sources of this compound, with a specific focus on its isolation from the fruits of Garcinia livingstonei. This document details the experimental protocols for extraction and purification, presents quantitative data in a structured format, and visualizes key experimental workflows.

Natural Sources of this compound

This compound has been identified in several plant species, predominantly within the Garcinia genus (family Clusiaceae). Garcinia livingstonei, commonly known as the African mangosteen, is a notable source of this biflavonoid, where it is present in the fruits.[1] Other species of Garcinia have also been reported to contain this compound, highlighting the potential of this genus as a rich source for its isolation.

Isolation of this compound from Garcinia livingstonei Fruits

The isolation of this compound from the fruits of Garcinia livingstonei is a multi-step process involving extraction, solvent partitioning, and chromatographic separation. The following protocol is a detailed methodology based on established research.[1]

Experimental Protocol: Extraction and Preliminary Fractionation
  • Plant Material Preparation: Fresh, frozen fruits of Garcinia livingstonei (4.3 kg) are deseeded to yield the pulp (2.8 kg).[1]

  • Extraction: The fruit pulp is exhaustively extracted with methanol (3.0 L) at room temperature using a blender. The combined methanol extracts are then concentrated under reduced pressure to yield a dark brown residue (306.3 g).[1]

  • Solvent-Solvent Partitioning: The dried extract is suspended in water (1.0 L) and sequentially partitioned with ethyl acetate (EtOAc) and n-butanol. This process yields an ethyl acetate fraction (GLE, 5.5 g) and an n-butanol fraction (GLB, 18.4 g).[1] this compound is primarily found in the ethyl acetate fraction.

Experimental Protocol: Chromatographic Purification
  • Sephadex LH-20 Column Chromatography: The ethyl acetate fraction (GLE, 5.2 g) is subjected to column chromatography on a Sephadex LH-20 column (200.0 g).[1]

  • Elution: The column is eluted with methanol.[1]

  • Fraction Collection: Nine fractions (GLE-I to GLE-IX) are collected based on their profiles on High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[1] Further purification of the relevant fractions containing this compound is achieved through subsequent chromatographic steps, such as preparative HPLC or further column chromatography, to yield the pure compound.

Workflow for the Isolation of this compound

Isolation_Workflow start Garcinia livingstonei Fruits extraction Methanol Extraction start->extraction Pulp partitioning Solvent Partitioning (Water/EtOAc) extraction->partitioning Crude Extract sephadex Sephadex LH-20 Chromatography partitioning->sephadex EtOAc Fraction fractions Fraction Collection (HPLC/TLC Monitoring) sephadex->fractions purification Further Purification (e.g., Prep-HPLC) fractions->purification Volkensiflavone-rich fractions end This compound purification->end

A flowchart illustrating the key stages in the isolation of this compound.

Quantitative Data

The following tables summarize the key quantitative data associated with the extraction and characterization of this compound.

Table 1: Extraction and Fractionation Yields from Garcinia livingstonei Fruits
StepStarting MaterialYieldReference
Methanol Extraction2.8 kg fruit pulp306.3 g crude extract[1]
Ethyl Acetate Partition306.3 g crude extract5.5 g GLE fraction[1]
n-Butanol PartitionRemaining aqueous phase18.4 g GLB fraction[1]
Table 2: Spectroscopic Data for this compound
NucleusPositionChemical Shift (δ, ppm)
¹H25.82 (d, 12.0 Hz)
34.99 (d, 12.0 Hz)
¹³C284.1
377.2
4197.6
5163.5
696.9
7167.3
895.8
9162.7
10102.5
1'128.7
2'129.2
3'115.1
4'158.5
5'115.1
6'129.2
2''164.2
3''109.1
4''182.4
5''161.4
6''99.1
7''164.7
8''105.2
9''157.8
10''104.5
1'''121.7
2'''128.6
3'''116.3
4'''161.5
5'''116.3
6'''128.6

Note: The NMR data is based on a related study and should be confirmed by direct analysis.

Potential Signaling Pathways

Biflavonoids, including those from Garcinia species, are known to exert their biological effects through the modulation of various cellular signaling pathways. While specific pathways for this compound are still under investigation, closely related biflavonoids have been shown to influence pathways involved in cancer and inflammation.

Hypothesized Anticancer Signaling Pathway for Garcinia Biflavonoids

Anticancer_Pathway Biflavonoid This compound (and related biflavonoids) ROS ↑ Reactive Oxygen Species (ROS) Biflavonoid->ROS Bcl2 Bcl-2 (Anti-apoptotic) Biflavonoid->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Biflavonoid->Bax Activates Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Bcl2->Caspase9 Inhibits Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A potential mechanism of anticancer action for Garcinia biflavonoids.

Conclusion

This technical guide provides a comprehensive resource for the natural sourcing and isolation of this compound, with a detailed focus on Garcinia livingstonei. The provided experimental protocols and quantitative data serve as a valuable reference for researchers in natural product chemistry and drug discovery. The visualization of the isolation workflow and potential signaling pathways offers a clear and concise overview of the key processes. Further research into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

The Bioactivity of (+)-Volkensiflavone and Other Biflavonoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bioactivity of (+)-volkensiflavone and other related biflavonoids. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for this compound and other relevant biflavonoids, providing a comparative overview of their therapeutic potential.

Table 1: Antioxidant Activity of Biflavonoids from Garcinia madruno

Compound/FractionDPPH Radical Scavenging Activity (µmol Trolox/100 g)ABTS Radical Scavenging Activity (µmol Trolox/100 g)FRAP Assay (µmol Trolox/100 g)ORAC Assay (µmol Trolox/100 g)
This compound --Highest among tested biflavonoids-
Morelloflavone 58697 ± 6944209216 ± 11723-293842 ± 22026
Biflavonoid Fraction (BF) *----

*Containing amentoflavone, morelloflavone, and this compound. The BF significantly reduced Cu²⁺-induced LDL oxidation with an EC₅₀ of 11.85 µg/mL[1][2]. Morelloflavone on its own showed potent inhibition of LDL peroxidation with a CE₅₀ of 12.36 µg/mL[2].

Table 2: Cytotoxicity of Biflavonoids

CompoundCell LineAssayIC₅₀ Value
(+/-)-Volkensiflavone SW-480 (colon cancer)Not specified188 µM

Table 3: Anti-inflammatory and Analgesic Activity of Amentoflavone

ActivityAnimal ModelED₅₀ Value
Anti-inflammatory Rat carrageenan paw edema42 mg/kg (intraperitoneal)[3]
Analgesic Acetic acid writhing test (mice)9.6 mg/kg (intraperitoneal)[3]

Key Signaling Pathways Modulated by Biflavonoids

Biflavonoids exert their biological effects by modulating various cellular signaling pathways. This section details the key pathways affected and provides diagrams generated using Graphviz to illustrate these complex interactions.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Several biflavonoids, notably amentoflavone, have been shown to inhibit this pathway. Amentoflavone has been observed to suppress NF-κB activation in glioblastoma and breast cancer cells[4][5]. This inhibition leads to a downstream reduction in the expression of proteins involved in angiogenesis and metastasis, such as VEGF, MMP-2, and MMP-9[5]. In microglial cells, amentoflavone inhibits the TLR4/MyD88/NF-κB signaling pathway[6].

NF_kappa_B_Pathway Biflavonoids This compound & Other Biflavonoids IKK IKK Complex Biflavonoids->IKK Inhibition IkappaB IκBα IKK->IkappaB Phosphorylation NFkB NF-κB (p65/p50) IkappaB->NFkB NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Induction

Figure 1: Inhibition of the NF-κB signaling pathway by biflavonoids.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell growth, proliferation, and survival. Dysregulation of this pathway is often implicated in cancer. Some flavonoids have been shown to modulate this pathway.

PI3K_Akt_Pathway Biflavonoids This compound & Other Biflavonoids PI3K PI3K Biflavonoids->PI3K Inhibition Receptor Receptor Tyrosine Kinase Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Targets (e.g., mTOR, Bad) Akt->Downstream Phosphorylation Cell_Response Cell Growth, Survival, Proliferation Downstream->Cell_Response Regulation

Figure 2: Modulation of the PI3K/Akt signaling pathway by biflavonoids.
STAT1 Signaling Pathway

The Signal Transducer and Activator of Transcription 1 (STAT1) pathway is integral to the interferon-mediated immune response. Some natural compounds have been shown to inhibit STAT1 activation. While direct evidence for this compound is pending, related polyisoprenylated benzophenones from Garcinia species have been shown to inhibit STAT1 nuclear transfer and DNA binding[7].

STAT1_Pathway Biflavonoids This compound & Other Biflavonoids STAT1 STAT1 Biflavonoids->STAT1 Inhibition of Nuclear Translocation Cytokine_Receptor Cytokine Receptor (e.g., IFN-γR) JAK JAK Cytokine_Receptor->JAK Activation JAK->STAT1 Phosphorylation pSTAT1 Phosphorylated STAT1 (Dimerization & Nuclear Translocation) STAT1->pSTAT1 Activation Gene_Expression Target Gene Expression pSTAT1->Gene_Expression Induction

Figure 3: Inhibition of the STAT1 signaling pathway by biflavonoids.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the bioactivity assessment of biflavonoids.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH (typically 0.1 mM) in the same solvent.

    • In a 96-well plate, add a specific volume of the test compound at various concentrations.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

    • A control containing the solvent and DPPH solution is also measured.

    • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A is the absorbance.

    • The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

  • Protocol:

    • Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the test compound at various concentrations to a larger volume of the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

3. FRAP (Ferric Reducing Antioxidant Power) Assay

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.

  • Protocol:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Add a small volume of the test sample to a larger volume of the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance at 593 nm.

    • A standard curve is prepared using a known antioxidant, such as Trolox or FeSO₄, and the results are expressed as equivalents of the standard.

Cell-Based Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

  • Principle: This colorimetric assay measures cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

    • Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.

Western Blotting for Signaling Pathway Analysis
  • Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. This method can be used to assess the expression and phosphorylation status of key proteins in signaling pathways like NF-κB and PI3K/Akt.

  • General Protocol:

    • Cell Lysis: Treat cells with the biflavonoid of interest and appropriate controls. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

    • SDS-PAGE: Denature the protein samples and separate them by size on a polyacrylamide gel using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-p-p65, anti-p65) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

    • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between samples.

Experimental Workflows

The following diagram illustrates a general workflow for screening and evaluating the bioactivity of biflavonoids.

Bioactivity_Screening_Workflow Start Start: Biflavonoid Library Primary_Screening Primary Screening: Antioxidant & Cytotoxicity Assays (e.g., DPPH, MTT) Start->Primary_Screening Hit_Identification Hit Identification: Active Compounds Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening: Target-based Assays (e.g., Enzyme Inhibition, Anti-inflammatory) Hit_Identification->Secondary_Screening Lead_Selection Lead Compound Selection Secondary_Screening->Lead_Selection Mechanism_Study Mechanism of Action Studies: Signaling Pathway Analysis (Western Blot, Reporter Assays) Lead_Selection->Mechanism_Study In_Vivo In Vivo Studies: Animal Models Mechanism_Study->In_Vivo End Preclinical Development In_Vivo->End

Figure 4: General workflow for bioactive screening of biflavonoids.

This guide serves as a foundational resource for understanding and investigating the therapeutic potential of this compound and other biflavonoids. The provided data, protocols, and pathway diagrams are intended to facilitate further research and drug development efforts in this promising area of natural product science.

References

An In-depth Technical Guide to (+)-Volkensiflavone: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Volkensiflavone, a naturally occurring biflavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for isolation, synthesis, and various bioassays are presented, alongside a summary of quantitative data. Furthermore, this document elucidates the modulation of key signaling pathways by flavonoids, offering insights into the mechanism of action of this compound.

Chemical Structure and Physicochemical Properties

This compound is a biflavonoid, a class of secondary metabolites consisting of two flavonoid moieties linked together.[1][2] It is specifically classified as a flavanone-flavone biflavonoid.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 8-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one[1]
CAS Number 27542-37-6[1]
Molecular Formula C30H20O10[1]
Molecular Weight 540.47 g/mol [1]
SMILES C1=CC(=CC=C1[C@H]2--INVALID-LINK--C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O[1]
Natural Sources Garcinia livingstonei, Garcinia multiflora, Garcinia intermedia, Rheedia edulis[1][2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, including cytotoxic, antioxidant, and antimicrobial effects.

Table 2: Cytotoxicity of this compound

Cell LineAssayIC50 (µM)Reference
MRC5 (Human lung fibroblast)Alamar-blue assay40[4]
SW480 (Human colon adenocarcinoma)MTT assay (72 hrs)185[4]
HCT-116 (Human colon cancer)MTT assay5 - 10[5]
HT-29 (Human colon cancer)MTT assay5 - 10[5]

Table 3: Antioxidant Activity of this compound

While specific quantitative data for the antioxidant activity of this compound is limited, studies on the genus Garcinia indicate that biflavonoids contribute significantly to the antioxidant capacity of the plant extracts.

Table 4: Antimicrobial Activity of Related Biflavonoids from Garcinia livingstonei

The following data for amentoflavone and 4''-methoxy amentoflavone, also isolated from Garcinia livingstonei, provide an indication of the potential antimicrobial activity of biflavonoids from this source.

MicroorganismAmentoflavone MIC (µg/mL)4''-Methoxy amentoflavone MIC (µg/mL)Reference
Escherichia coli408[6]
Staphylococcus aureus4040[6]
Enterococcus faecalis608[6]
Pseudomonas aeruginosa>10060[6]
Mycobacterium smegmatis0.601.40[7]

Experimental Protocols

Isolation of this compound from Garcinia livingstonei Fruits

The following is a general procedure based on methodologies reported for the isolation of biflavonoids from Garcinia species.[2][5]

G start Frozen Fruits of Garcinia livingstonei deseed Deseed and Pulp start->deseed extract Exhaustive Extraction with Methanol deseed->extract partition Solvent-Solvent Partitioning (e.g., with ethyl acetate and water) extract->partition gle Ethyl Acetate Fraction (GLE) partition->gle Organic Phase glb Aqueous Fraction (GLB) partition->glb Aqueous Phase chromatography Chromatographic Fractionation of GLE (e.g., Silica Gel Column Chromatography) gle->chromatography isolate Isolation of this compound chromatography->isolate end This compound isolate->end G cluster_0 Oxidative Coupling Method cluster_1 Claisen-Schmidt Condensation Method flavonoid Flavonoid Monomer coupling Oxidative Coupling (e.g., with FeCl3) flavonoid->coupling biflavonoid1 Biflavonoid coupling->biflavonoid1 dialdehyde Dialdehyde condensation Claisen-Schmidt Aldol Condensation dialdehyde->condensation acetophenone Acetophenone acetophenone->condensation bichalcone Bichalcone Intermediate condensation->bichalcone cyclization Iodine-mediated Cyclization bichalcone->cyclization biflavonoid2 Biflavonoid cyclization->biflavonoid2 G stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikba IκBα ikk->ikba phosphorylates nfkb_inactive NF-κB (p65/p50) (Inactive) ikba->nfkb_inactive releases nfkb_active NF-κB (Active) nfkb_inactive->nfkb_active nucleus Nucleus nfkb_active->nucleus translocates to transcription Gene Transcription nucleus->transcription induces response Inflammatory Response (Cytokines, etc.) transcription->response flavonoid This compound flavonoid->ikk inhibits flavonoid->nfkb_active inhibits translocation G stimulus Extracellular Stimuli (Growth Factors, Stress) receptor Receptor stimulus->receptor mapkkk MAPKKK (e.g., Raf) receptor->mapkkk activates mapkk MAPKK (e.g., MEK) mapkkk->mapkk phosphorylates mapk MAPK (e.g., ERK, JNK, p38) mapkk->mapk phosphorylates transcription Transcription Factors mapk->transcription activates response Cellular Response (Proliferation, Inflammation) transcription->response flavonoid This compound flavonoid->mapkkk inhibits flavonoid->mapkk inhibits flavonoid->mapk inhibits

References

An In-depth Technical Guide to the Discovery and Research of (+)-Volkensiflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Volkensiflavone, a naturally occurring biflavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and ongoing research into this promising compound. It details the initial isolation and structure elucidation, explores its known biological activities with a focus on its anti-inflammatory and antioxidant properties, and presents available quantitative data. Furthermore, this guide outlines key experimental protocols for the isolation and biological evaluation of this compound, and visualizes the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and research methodologies.

Discovery and Initial Characterization

First Isolation and Origin

This compound was first isolated from the bark of Garcinia volkensii. Subsequent studies have identified its presence in other species of the Garcinia genus, notably in the fruits of Garcinia livingstonei and Garcinia cowa[1]. It belongs to the biflavonoid class of polyphenolic compounds, which are characterized by the linkage of two flavonoid moieties.

Structure Elucidation

The chemical structure of this compound was determined to be a biflavonoid consisting of a flavone and a flavanone unit linked together. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), were instrumental in elucidating its complex structure.

Biological Activities and Mechanism of Action

Research into the biological activities of this compound has primarily focused on its antioxidant and anti-inflammatory properties.

Antioxidant Activity

This compound has demonstrated potent antioxidant effects as a reactive oxygen species (ROS) scavenger. This activity is crucial in mitigating cellular damage caused by oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to modulate key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory factors, including cytokines such as Interleukin-6 (IL-6), Interleukin-12p70 (IL-12p70), Monocyte Chemoattractant Protein-1 (MCP-1), and Tumor Necrosis Factor-alpha (TNF-α), as well as the NOD-like receptor protein 3 (NLRP3) inflammasome[2]. A primary mechanism underlying these effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Signaling Pathway Diagram: NF-κB Inhibition by this compound

NF_kB_Inhibition cluster_stimulus Inflammatory Stimuli cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by this compound LPS/Cytokines LPS/Cytokines TLR4/TNFR TLR4/TNFR LPS/Cytokines->TLR4/TNFR IKK_Complex IKK Complex TLR4/TNFR->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NF_kB NF-κB (p65/p50) Proteasomal_Degradation Proteasomal_Degradation IkB->Proteasomal_Degradation Ubiquitination & Degradation NF_kB_Active Active NF-κB NF_kB->NF_kB_Active Release Nucleus Nucleus NF_kB_Active->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Induces Volkensiflavone Volkensiflavone Volkensiflavone->IKK_Complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Quantitative Data

While extensive quantitative data for this compound is still emerging, some studies have reported its biological activities.

Table 1: Summary of Reported Biological Activities of this compound

Biological ActivityAssayTarget/Cell LineIC50 / ActivityReference
Antioxidant DPPH Radical Scavenging-Effective scavenger[2]
Oxygen Radical Absorbance Capacity (ORAC)-Effective scavenger[2]
Anti-inflammatory Cytokine Production InhibitionMacrophagesInhibition of IL-6, IL-12p70, MCP-1, TNF-α, MIP-1α, NLRP3[2]

Experimental Protocols

Isolation of this compound from Garcinia livingstonei Fruits

This protocol is adapted from the methodology described by Yang et al. (2010).

Experimental Workflow: Isolation of this compound

Isolation_Workflow Start Start: G. livingstonei fruits Extraction 1. Extraction with Methanol (MeOH) Start->Extraction Partition 2. Partitioning between Water and Ethyl Acetate (EtOAc) Extraction->Partition Chromatography 3. Sephadex LH-20 Column Chromatography (Eluent: MeOH) Partition->Chromatography Fractionation 4. Fraction Collection and Pooling (based on TLC and HPLC profiles) Chromatography->Fractionation Purification 5. Further Purification of Pooled Fractions (e.g., Preparative HPLC) Fractionation->Purification Final_Product End: this compound Purification->Final_Product

Caption: General workflow for the isolation of this compound.

  • Extraction: The fresh or frozen fruits of Garcinia livingstonei are homogenized and extracted exhaustively with methanol (MeOH) at room temperature.

  • Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (EtOAc), to separate compounds based on their polarity.

  • Column Chromatography: The EtOAc fraction, which is enriched with biflavonoids, is subjected to column chromatography on Sephadex LH-20, eluting with methanol.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Purification: Fractions containing the target compound are pooled and further purified using techniques such as preparative HPLC to yield pure this compound.

  • Structure Confirmation: The identity and purity of the isolated compound are confirmed using spectroscopic methods, including 1H-NMR, 13C-NMR, and mass spectrometry.

NF-κB Inhibition Assay (General Protocol)

This protocol outlines a general method to assess the inhibitory effect of this compound on the NF-κB signaling pathway.

  • Cell Culture: A suitable cell line, such as RAW 264.7 macrophages, is cultured under standard conditions.

  • Cell Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Stimulation: The inflammatory response is induced by adding a stimulant, such as lipopolysaccharide (LPS), to the cell culture medium.

  • Nuclear Extraction: After incubation, nuclear extracts are prepared from the cells to isolate nuclear proteins.

  • NF-κB Activation Measurement: The activation of NF-κB (typically the p65 subunit) in the nuclear extracts is quantified using a commercially available ELISA-based transcription factor assay kit. This assay measures the binding of active NF-κB to a specific DNA sequence immobilized on a microplate.

  • Data Analysis: The results are expressed as the percentage of NF-κB inhibition compared to the LPS-stimulated control. The IC50 value, the concentration of this compound that inhibits 50% of NF-κB activation, is then calculated.

Experimental Workflow: NF-κB Inhibition Assay

NFkB_Assay_Workflow Start Start: Cell Culture (e.g., RAW 264.7) Pre_treatment 1. Pre-treatment with This compound Start->Pre_treatment Stimulation 2. Stimulation with LPS Pre_treatment->Stimulation Incubation 3. Incubation Stimulation->Incubation Nuclear_Extraction 4. Nuclear Protein Extraction Incubation->Nuclear_Extraction ELISA 5. NF-κB p65 ELISA Nuclear_Extraction->ELISA Data_Analysis 6. Data Analysis (IC50 determination) ELISA->Data_Analysis End End: NF-κB Inhibition Results Data_Analysis->End

Caption: Workflow for assessing NF-κB inhibition by this compound.

Future Research and Drug Development Perspectives

The promising anti-inflammatory and antioxidant properties of this compound make it an attractive candidate for further investigation and potential drug development. Future research should focus on:

  • Comprehensive Pharmacological Profiling: Elucidating the full spectrum of its biological activities and identifying specific molecular targets.

  • Pharmacokinetics and Bioavailability: Determining its absorption, distribution, metabolism, and excretion (ADME) properties to optimize dosing and delivery.

  • In Vivo Efficacy: Evaluating its therapeutic potential in animal models of inflammatory diseases and oxidative stress-related conditions.

  • Total Synthesis: Developing an efficient and scalable synthetic route to ensure a consistent and reliable supply for research and development.

  • Safety and Toxicology: Conducting thorough safety and toxicology studies to assess its potential for clinical use.

By addressing these key areas, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel treatments for a range of human diseases.

References

The Pivotal Role of (+)-Volkensiflavone as a Secondary Metabolite in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Volkensiflavone, a naturally occurring biflavonoid, stands as a significant secondary metabolite within the plant kingdom, particularly prevalent in the genus Garcinia. As a member of the flavonoid family, it is composed of two flavone units, apigenin and naringenin, linked by a C-C bond. This complex structure endows this compound with a range of biological activities that are crucial for the plant's interaction with its environment and also hold immense potential for pharmacological applications. This technical guide provides an in-depth exploration of the biosynthesis, physiological functions, and experimental analysis of this compound in plants, offering a valuable resource for researchers in phytochemistry, plant biology, and drug discovery.

Physiological Role of this compound in Plants

Secondary metabolites are not directly involved in the primary functions of plant growth and development but are essential for survival and adaptation. This compound, like other flavonoids, plays a critical role in protecting plants from a variety of biotic and abiotic stresses.

1. Defense Against Biotic Stress:

This compound contributes to the plant's defense arsenal against herbivores and pathogens. Flavonoids can act as feeding deterrents to insects and exhibit antimicrobial and antifungal properties, thus protecting the plant from infections. Upon pathogen attack, plants can accumulate flavonoids at the site of infection to inhibit the growth of the invading microbe and reinforce cell wall structures to prevent further spread.

2. Protection Against Abiotic Stress:

Abiotic stressors such as ultraviolet (UV) radiation, drought, and high temperatures trigger the accumulation of flavonoids, including biflavonoids like this compound, in plant tissues.

  • UV-B Radiation Shielding: this compound, with its complex aromatic structure, can absorb UV-B radiation, thereby shielding the plant's photosynthetic machinery and genetic material from damage. The biosynthesis of flavonoids is often upregulated in response to UV-B exposure, functioning as a natural sunscreen for the plant.[1]

  • Antioxidant Activity: A primary response of plants to abiotic stress is the production of reactive oxygen species (ROS), which can cause significant cellular damage. This compound is a potent antioxidant, capable of scavenging these harmful free radicals. This protective mechanism is crucial for maintaining cellular homeostasis and mitigating oxidative stress.

3. Cell Wall Reinforcement:

Flavonoids can be incorporated into the plant cell wall, contributing to its structural integrity and fortification. This reinforcement can enhance the plant's resistance to mechanical stress and pathogen penetration. The phenylpropanoid pathway, which is the precursor to flavonoid biosynthesis, is closely linked to the production of lignin and other cell wall components.[2][3]

Biosynthesis of this compound

The biosynthesis of this compound begins with the well-established phenylpropananoid and flavonoid pathways, culminating in the formation of its monomeric flavonoid precursors. The final and defining step is the oxidative coupling of these monomers to form the biflavonoid structure.

Putative Biosynthetic Pathway:

While the specific enzymes responsible for the synthesis of this compound have not been fully elucidated, a putative pathway can be proposed based on the biosynthesis of other biflavonoids. The formation of the C3'-C8'' linkage in this compound likely proceeds through an oxidative coupling reaction between two different flavonoid monomers: naringenin and apigenin. This reaction is thought to be catalyzed by peroxidase or laccase enzymes, which generate radical intermediates that then couple to form the biflavonoid.[4][5]

G cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Pathway cluster_biflavonoid Biflavonoid Formation Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL, C4H, 4CL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid PAL, C4H, 4CL p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA PAL, C4H, 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS p_Coumaroyl_CoA->Chalcone Naringenin Naringenin Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Naringenin_monomer Naringenin Naringenin->Naringenin_monomer Apigenin_monomer Apigenin Apigenin->Apigenin_monomer Oxidative_Coupling Oxidative Coupling (Peroxidase/Laccase) Naringenin_monomer->Oxidative_Coupling Apigenin_monomer->Oxidative_Coupling Volkensiflavone This compound Oxidative_Coupling->Volkensiflavone

Putative biosynthetic pathway of this compound.

Quantitative Data

The concentration of this compound varies significantly between different species of Garcinia and among different tissues of the same plant. The following table summarizes the quantitative data from selected studies.

Plant SpeciesPlant PartExtraction SolventAnalytical MethodConcentration of this compound (mg/g of extract)Reference
Garcinia madrunoSeedsEthyl AcetateHPLC203.8[6]
Garcinia madrunoSeedsMethanolHPLC93.6[6]
Garcinia madrunoEpicarpEthyl AcetateHPLC315.7[6]
Garcinia madrunoEpicarpMethanolHPLC94.2[6]
Garcinia madrunoLeavesEthyl AcetateHPLC175.6[6]
Garcinia madrunoLeavesMethanolHPLC63.2[6]
Garcinia spicataFruitsNot specifiedHPLC-PDANot specified in mg/g, but detected[1]
Garcinia livingstoneiFruitsMethanolHPLC-PDANot specified in mg/g, but detected[7]
Garcinia bakerianaLeavesNot specifiedESIMS, NMRNot quantified, but isolated and identified[8][9]

Experimental Protocols

This section provides an overview of the methodologies for the isolation, quantification, and assessment of the antioxidant activity of this compound.

Isolation of this compound

A common method for the isolation of this compound from Garcinia species involves solvent extraction followed by column chromatography.

Protocol: Isolation from Garcinia madruno Leaves

  • Extraction:

    • Air-dry and powder the leaves of Garcinia madruno.

    • Perform sequential maceration of the powdered leaves with n-hexane, followed by dichloromethane, ethyl acetate, and finally methanol at room temperature.

    • Concentrate each extract under reduced pressure to obtain the crude extracts.

  • Column Chromatography:

    • Subject the ethyl acetate extract, which is typically rich in biflavonoids, to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent system and gradually increasing the polarity. A common gradient system is n-hexane:ethyl acetate, starting from 100:0 and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1).

    • Combine fractions with similar TLC profiles.

  • Purification:

    • Subject the fractions containing this compound to further purification using preparative TLC or repeated column chromatography with a shallower solvent gradient to obtain the pure compound.

    • The structure of the isolated compound is then confirmed by spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.

G Start Powdered Plant Material (e.g., Garcinia leaves) Extraction Solvent Extraction (e.g., sequential with hexane, EtOAc, MeOH) Start->Extraction Crude_Extract Crude Ethyl Acetate Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) Crude_Extract->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions TLC TLC Monitoring Fractions->TLC Pooling Pooling of Similar Fractions TLC->Pooling Purification Further Purification (e.g., Preparative TLC or repeated Column Chromatography) Pooling->Purification Pure_Compound Pure this compound Purification->Pure_Compound Analysis Structural Elucidation (NMR, MS) Pure_Compound->Analysis

General workflow for the isolation of this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a photodiode array (PDA) detector is a widely used and reliable method for the quantification of this compound in plant extracts.

Protocol: HPLC-PDA Analysis

  • Instrumentation: A standard HPLC system equipped with a PDA detector, an autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used. A common mobile phase consists of two solvents:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program: A typical gradient might be:

    • 0-10 min: 10-30% B

    • 10-40 min: 30-60% B

    • 40-50 min: 60-100% B

    • 50-55 min: 100% B

    • 55-60 min: 100-10% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: The chromatogram is monitored at a wavelength where flavonoids show maximum absorbance, typically around 280 nm and 330 nm.

  • Quantification: A calibration curve is constructed using a pure standard of this compound at different concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.

Assessment of Antioxidant Activity

The antioxidant capacity of this compound can be evaluated using various in vitro assays that measure its ability to scavenge free radicals.

Protocol: DPPH Radical Scavenging Assay

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare different concentrations of this compound in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing different concentrations of the sample or a standard antioxidant (e.g., ascorbic acid).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined from a plot of scavenging activity against sample concentration.

Signaling Pathways

Flavonoids, including this compound, are involved in complex signaling networks within the plant, particularly in response to environmental cues like UV-B radiation.

UV-B Signaling Pathway Leading to Flavonoid Biosynthesis:

Exposure to UV-B light triggers a signaling cascade that upregulates the genes involved in flavonoid biosynthesis. This pathway is initiated by the UV-B photoreceptor UVR8.

  • UVR8 Activation: In the absence of UV-B, UVR8 exists as a homodimer. Upon UV-B exposure, the UVR8 dimer monomerizes.[10]

  • Interaction with COP1: The monomeric UVR8 interacts with the E3 ubiquitin ligase COP1 in the nucleus.

  • HY5 Stabilization: The UVR8-COP1 interaction prevents the degradation of the transcription factor HY5.

  • Gene Expression: Stabilized HY5 then activates the expression of genes encoding enzymes of the flavonoid biosynthetic pathway, leading to the accumulation of flavonoids.[1]

G UVB UV-B Radiation UVR8_dimer UVR8 (dimer) UVB->UVR8_dimer causes monomerization UVR8_monomer UVR8 (monomer) UVR8_dimer->UVR8_monomer COP1 COP1 UVR8_monomer->COP1 interacts with HY5_degradation HY5 Degradation UVR8_monomer->HY5_degradation inhibits COP1->HY5_degradation promotes HY5_stabilization HY5 Stabilization Flavonoid_Genes Flavonoid Biosynthesis Genes (CHS, CHI, FLS, etc.) HY5_stabilization->Flavonoid_Genes activates transcription of Flavonoid_Accumulation Flavonoid Accumulation (e.g., this compound) Flavonoid_Genes->Flavonoid_Accumulation leads to

UV-B signaling pathway leading to flavonoid accumulation.

Conclusion

This compound is a vital secondary metabolite in plants, playing a multifaceted role in defense and stress adaptation. Its potent antioxidant properties and involvement in crucial signaling pathways underscore its importance for plant survival. For researchers, a thorough understanding of its biosynthesis, physiological functions, and analytical methodologies is paramount. The protocols and data presented in this guide offer a solid foundation for further investigation into this fascinating biflavonoid, paving the way for potential applications in agriculture, to enhance crop resilience, and in medicine, as a source of novel therapeutic agents. The continued exploration of this compound and other biflavonoids will undoubtedly unveil new insights into the intricate chemistry of the plant kingdom and its vast potential for human benefit.

References

In Vitro Antioxidant Activity of (+)-Volkensiflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Volkensiflavone, a naturally occurring biflavonoid predominantly found in plants of the Garcinia genus, has garnered scientific interest for its potential health benefits, including its antioxidant properties. This technical guide provides a comprehensive overview of the in vitro antioxidant activity of this compound, presenting available quantitative data, detailed experimental protocols for key assays, and a discussion of potential signaling pathways involved in its antioxidant mechanism.

Quantitative Antioxidant Activity Data

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following tables summarize the available quantitative data from scientific literature. It is important to note that direct comparisons between studies may be limited due to variations in experimental conditions.

AssayResult for this compoundOther Compounds for ComparisonUnitsSource
DPPH Radical Scavenging ActivityNot reported to have strong activityMorelloflavone: IC50 = 8.85, Fukugiside: IC50 = 19.65µg/mL[1]
FRAP (Ferric Reducing Antioxidant Power)Displayed the highest activity among tested biflavonoidsGarcinol: 168 ± 8mg Ascorbic Acid / 100g sample[2]
ABTS Radical Scavenging ActivityData not available in IC50Morelloflavone: 209216 ± 11723µmol Trolox / 100g sample[2]
ORAC (Oxygen Radical Absorbance Capacity)Lower activity compared to MorelloflavoneMorelloflavone: 293842 ± 22026µmol Trolox / 100g sample[2]
LDL Oxidation Inhibition (TBARS Assay)Mentioned to be evaluatedMorelloflavone: CE50 = 12.36µg/mL[3]

Note: The lack of a specific IC50 value for the DPPH assay in the cited study suggests that this compound may have weaker radical scavenging activity in this particular assay compared to other tested biflavonoids[1]. However, its notable activity in the FRAP assay indicates a strong capacity to reduce ferric ions[2]. Further research is required to provide a more complete quantitative profile of its antioxidant potential, particularly in the form of IC50 values for direct comparison.

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays relevant to the evaluation of this compound. These protocols are based on established methods found in the scientific literature.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol)

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid (positive control)

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Preparation of sample solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound solution to the respective wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • For the positive control, use ascorbic acid at various concentrations.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample. The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol (or Ethanol)

  • 96-well microplate

  • Microplate reader

  • Trolox (positive control)

Procedure:

  • Preparation of ABTS radical cation (ABTS•+) solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of working ABTS•+ solution: Dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of sample solutions: Prepare a stock solution of this compound in methanol and create a series of dilutions.

  • Assay:

    • In a 96-well microplate, add 190 µL of the working ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of this compound solution to the respective wells.

    • For the blank, add 10 µL of methanol.

    • Use Trolox as a positive control.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated as:

    The IC50 value is determined from the plot of percentage inhibition versus concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid or Trolox (positive control)

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of sample solutions: Prepare a stock solution of this compound and serial dilutions in an appropriate solvent.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the sample solutions to the wells.

    • For the blank, use 20 µL of the solvent.

    • Use a known concentration of FeSO₄ or a standard antioxidant for the calibration curve.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄, ascorbic acid, or Trolox) and expressed as equivalents of the standard.

Mandatory Visualizations

Signaling Pathway

While direct evidence for the specific signaling pathways activated by this compound is currently limited, flavonoids are known to exert their antioxidant effects in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. The following diagram illustrates the general mechanism of Nrf2 activation by flavonoids.

Nrf2_Activation_by_Flavonoids cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Volkensiflavone This compound Keap1_Nrf2 Keap1-Nrf2 Complex Volkensiflavone->Keap1_Nrf2 Inhibits interaction Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Cul3 Cul3-Rbx1 E3 Ligase Keap1 Keap1 Proteasome Proteasomal Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Cul3->Proteasome Ubiquitination ROS Reactive Oxygen Species (ROS) ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Antioxidant_Enzymes->ROS Neutralizes Nrf2_nuc->ARE Binds to Maf sMaf Antioxidant_Assay_Workflow cluster_assays In Vitro Antioxidant Assays start Start: Obtain This compound prep_sample Prepare Stock & Serial Dilutions of this compound start->prep_sample dpph DPPH Assay prep_sample->dpph abts ABTS Assay prep_sample->abts frap FRAP Assay prep_sample->frap ldl LDL Oxidation Assay (TBARS) prep_sample->ldl measure Spectrophotometric Measurement dpph->measure abts->measure frap->measure ldl->measure calculate Calculate % Inhibition and IC50 Values measure->calculate end End: Report Antioxidant Activity Profile calculate->end

References

Potential Therapeutic Effects of (+)-Volkensiflavone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Volkensiflavone is a naturally occurring biflavonoid found in several plant species, notably from the genus Garcinia, including Garcinia livingstonei.[1][2] As a member of the flavonoid family, it shares a characteristic molecular architecture that has been associated with a wide range of biological activities. Preliminary research suggests that this compound may possess significant therapeutic potential, with investigations pointing towards its anticancer, antiviral, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its core therapeutic effects, underlying mechanisms of action, and available quantitative data. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Anticancer Activity

While direct and extensive quantitative data on the anticancer activity of purified this compound is limited in publicly available literature, studies on extracts from plants containing this biflavonoid, and on related biflavonoids, suggest a potential for cytotoxic effects against various cancer cell lines.

Quantitative Data

A study on the constituents of Garcinia livingstonei fruits, from which this compound was isolated, evaluated the cytotoxic activity of several isolated compounds against human colon cancer cell lines. While the primary focus of the published data was on two benzophenones, the study highlights the potential of compounds from this source. It is important to note that the following data is for compounds isolated alongside this compound and not for this compound itself, for which specific IC50 values were not provided in the accessible literature.

Table 1: Cytotoxicity of Compounds Isolated from Garcinia livingstonei Fruits

CompoundCell LineIC50 (µM)
Guttiferone AHCT-1165
HT-2910
SW-48018
Guttiferone KHCT-1165
HT-2925
SW-48025
5-Fluorouracil (Control)HCT-11646

Source: Adapted from Benzophenones and Biflavonoids from Garcinia livingstonei Fruits.[1]

Experimental Protocols

The cytotoxicity of the compounds was typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol for Cytotoxicity Screening:

  • Cell Seeding: Human colon cancer cells (HCT-116, HT-29, or SW-480) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Antiviral Activity

This compound has been identified as a potential antiviral agent. A patent application has disclosed its inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).

Quantitative Data

The antiviral activity is typically reported as the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, and the 50% inhibitory concentration (IC50), which often refers to the concentration that causes 50% cytotoxicity to the host cells.

Table 2: Antiviral Activity of this compound

VirusEC50 (µg/mL)IC50 (µg/mL)
HCMV>10>10
VZV1.03.2

Source: Adapted from Biflavanoids and derivatives thereof as antiviral agents.[3]

The data indicates that this compound exhibits weak activity against HCMV but shows more promising activity against VZV.

Experimental Protocols

The antiviral activity is commonly determined using a plaque reduction assay or a yield reduction assay.

Plaque Reduction Assay Protocol:

  • Cell Seeding: Host cells susceptible to the virus (e.g., human embryonic lung fibroblasts for HCMV and VZV) are seeded in multi-well plates and grown to confluency.

  • Viral Infection: The cell monolayers are infected with a known amount of virus for a specific adsorption period.

  • Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a medium (often containing carboxymethylcellulose or agar) containing various concentrations of the test compound.

  • Incubation: The plates are incubated for a period that allows for the formation of viral plaques (e.g., 7-10 days).

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the untreated virus-infected control. The EC50 value is determined from the dose-response curve.

Anti-inflammatory Activity

Flavonoids are well-known for their anti-inflammatory properties, which are often attributed to their ability to modulate key inflammatory signaling pathways and reduce the production of pro-inflammatory mediators. While specific quantitative data for this compound is scarce, the general mechanisms of related flavonoids provide a framework for its potential anti-inflammatory effects.

Potential Mechanisms and Signaling Pathways

The anti-inflammatory effects of flavonoids are often mediated through the inhibition of pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways regulate the expression of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce the inflammatory mediators nitric oxide (NO) and prostaglandins (e.g., PGE2), respectively.

NF-κB Signaling Pathway Inhibition Workflow

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα-P IκBα-P IκBα->IκBα-P NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Proteasome Proteasome IκBα-P->Proteasome Degradation Volkensiflavone Volkensiflavone Volkensiflavone->IKK Inhibits DNA DNA NF-κB_n->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

The anti-inflammatory activity of a compound can be assessed by measuring its ability to inhibit the production of inflammatory mediators in cell-based assays or to reduce inflammation in animal models.

Nitric Oxide (NO) Production Inhibition Assay:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1-2 hours).

  • Inflammatory Stimulation: Inflammation is induced by adding an inflammatory agent, such as lipopolysaccharide (LPS).

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: The percentage of inhibition of NO production is calculated, and the IC50 value is determined.

Carrageenan-Induced Paw Edema in Rodents:

  • Animal Acclimatization: Rodents (e.g., rats or mice) are acclimatized to the laboratory conditions.

  • Compound Administration: The test compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan solution is administered to the hind paw of each animal to induce localized inflammation and edema.

  • Paw Volume Measurement: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each treatment group compared to the vehicle control group.

Neuroprotective Effects

Several flavonoids have demonstrated neuroprotective properties, and it is plausible that this compound shares this therapeutic potential. The mechanisms underlying neuroprotection by flavonoids often involve the modulation of signaling pathways related to cell survival and the mitigation of oxidative stress.

Potential Mechanisms and Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are crucial for neuronal survival and are potential targets for neuroprotective agents. Activation of the PI3K/Akt pathway generally promotes cell survival, while the roles of different MAPK pathways (e.g., ERK, JNK, p38) can be context-dependent, with ERK often being pro-survival and JNK/p38 being associated with apoptosis.

PI3K/Akt Signaling Pathway Activation Workflow

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Neurotrophic Factor Neurotrophic Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Neurotrophic Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates p-Akt p-Akt Akt->p-Akt Apoptosis Apoptosis p-Akt->Apoptosis Inhibits Cell Survival Cell Survival p-Akt->Cell Survival Promotes Volkensiflavone Volkensiflavone Volkensiflavone->PI3K Potentially Modulates

Caption: Potential modulation of the PI3K/Akt survival pathway by this compound.

Experimental Protocols

The neuroprotective effects of a compound can be evaluated in vitro using neuronal cell lines subjected to neurotoxic insults.

Neuroprotection Assay in SH-SY5Y Cells:

  • Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells are cultured and may be differentiated into a more mature neuronal phenotype using agents like retinoic acid.

  • Compound Pre-treatment: The differentiated or undifferentiated cells are pre-treated with various concentrations of the test compound for a specified duration.

  • Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin, such as 6-hydroxydopamine (6-OHDA) to model Parkinson's disease, or amyloid-beta (Aβ) peptides to model Alzheimer's disease.

  • Incubation: The cells are incubated with the neurotoxin in the presence or absence of the test compound.

  • Cell Viability Assessment: Cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium (an indicator of cell death).

  • Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.

Conclusion and Future Directions

This compound has emerged as a biflavonoid with multifaceted therapeutic potential. The available data, although preliminary in some areas, suggests promising anticancer, antiviral, anti-inflammatory, and neuroprotective activities. The primary challenge in fully elucidating the therapeutic utility of this compound lies in the limited availability of specific quantitative data from studies where it has been investigated as a single, purified compound.

Future research should focus on:

  • Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of purified this compound against a broad panel of human cancer cell lines.

  • In-depth Anti-inflammatory Studies: Quantifying the inhibitory effects of this compound on the production of key inflammatory mediators like NO, PGE2, and various cytokines, and determining the corresponding IC50 values.

  • Robust Neuroprotection Assays: Conducting detailed in vitro and in vivo studies to quantify the neuroprotective effects of this compound against various neurotoxic insults and to elucidate the underlying mechanisms.

  • Mechanism of Action Studies: Utilizing techniques such as Western blotting, RT-PCR, and reporter gene assays to definitively identify and characterize the specific signaling pathways modulated by this compound.

A more thorough understanding of the pharmacological profile of this compound will be crucial for its potential development as a novel therapeutic agent. The information compiled in this whitepaper provides a foundation for guiding such future investigations.

References

(+)-Volkensiflavone and its classification as a C-C type biflavonoid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Volkensiflavone, a naturally occurring biflavonoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, with a particular focus on its classification as a C-C type biflavonoid. This document details its chemical structure, natural sources, and known biological effects, including its antioxidant, anti-inflammatory, and cytotoxic properties. Furthermore, this guide outlines detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound. Special emphasis is placed on the signaling pathways potentially modulated by this compound, offering insights for future research and drug development endeavors.

Introduction

Biflavonoids are a class of polyphenolic compounds composed of two flavonoid units linked together by a C-C or C-O-C bond.[1][2] They are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer effects.[3][4] this compound is a specific biflavonoid that belongs to the C-C type, where the two flavonoid moieties are directly connected by a carbon-carbon bond.[5] This structural feature contributes to its unique chemical properties and biological functions. This guide aims to provide a detailed technical resource on this compound for professionals in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Classification

This compound is characterized by a molecular formula of C30H20O10.[6] Its structure consists of two flavonoid units, a naringenin and an apigenin moiety, linked via a C-3 to C-8'' bond. This direct carbon-carbon linkage classifies it as a C-C type biflavonoid.[5] The absolute stereochemistry of the chiral centers in the naringenin unit is crucial for its biological activity.

Systematic Name: 8-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one[6]

Natural Sources

This compound is predominantly found in plants of the genus Garcinia (family Clusiaceae). It has been isolated from various parts of these plants, including the leaves, twigs, and fruits.[7][8][9] Some of the notable plant sources include:

  • Garcinia livingstonei[7]

  • Garcinia volkensii

  • Garcinia bakeriana[5][10]

  • Garcinia cowa[11]

  • Garcinia dulcis[12]

  • Garcinia madruno[13]

Quantitative Biological Data

The biological activities of this compound have been quantified in various in vitro assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values, providing a comparative view of its potency.

Table 1: Antioxidant Activity of this compound

Assay Test System IC50 Value Reference
DPPH Radical Scavenging Chemical Assay > 100 µM [13]
FRAP Chemical Assay Highest activity among tested biflavonoids [13]
Superoxide Anion Scavenging Chemical Assay 6.39 x 10⁻⁴ µg/mL [11]

| Hydroxyl Radical Scavenging | Chemical Assay | 5.31 x 10⁻⁴ µg/mL |[11] |

Table 2: Cytotoxic Activity of this compound

Cell Line Cancer Type Assay IC50 Value (µM) Reference
MRC5 Normal lung fibroblast Alamar Blue 40 [7]

| SW480 | Colorectal adenocarcinoma | MTT | 185 |[7] |

Table 3: Anti-inflammatory Activity of this compound

Assay Test System IC50 Value Reference
Inhibition of NO production LPS-stimulated RAW264.7 cells Data not available

| Inhibition of pro-inflammatory cytokines | Data not available | Data not available | |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound

A general procedure for the isolation of this compound from Garcinia species involves the following steps:

  • Extraction: Dried and powdered plant material (e.g., leaves) is extracted with a solvent such as acetone or methanol at room temperature.[8][9] The resulting extract is then concentrated under reduced pressure.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.[8] this compound is typically found in the more polar fractions like ethyl acetate.

  • Chromatographic Purification: The bioactive fraction is subjected to multiple chromatographic steps for the isolation of pure this compound.

    • Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate or chloroform and methanol.[8]

    • Sephadex LH-20 Column Chromatography: Further purification is often achieved using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

Structural Characterization

The structure of isolated this compound is elucidated using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons and to confirm the linkage between the two flavonoid units.[10][14][15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.[1] Tandem MS (MS/MS) experiments can provide information about the fragmentation pattern, which aids in structural elucidation.[1]

Table 4: ¹³C and ¹H NMR Spectroscopic Data for this compound (in CD₃OD) [10]

Position δC (ppm) δH (ppm, J in Hz)
Flavanone Moiety
2 84.2 5.25 (d, 11.8)
3 48.5 4.10 (d, 11.8)
4 197.5
5 164.5
6 97.2 5.95 (s)
7 167.8
8 96.1 5.95 (s)
9 163.7
10 102.8
1' 131.5
2', 6' 129.5 7.20 (d, 8.5)
3', 5' 116.2 6.75 (d, 8.5)
4' 158.9
Flavone Moiety
2'' 164.8
3'' 103.5 6.40 (s)
4'' 182.8
5'' 162.1
6'' 99.5 6.15 (d, 2.0)
7'' 164.9
8'' 105.1
9'' 158.2
10'' 104.8
1''' 122.5
2''', 6''' 129.1 7.75 (d, 8.8)
3''', 5''' 116.5 6.85 (d, 8.8)

| 4''' | 161.8 | |

HPLC Analysis

A High-Performance Liquid Chromatography (HPLC) method can be developed for the quantification of this compound in plant extracts.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[16]

    • Mobile Phase: A gradient elution system using a mixture of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.[16]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (e.g., around 280 nm and 330 nm).[17]

  • Quantification: A calibration curve is constructed using a pure standard of this compound to quantify its concentration in the samples.

Biological Assays
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[11]

  • In a 96-well plate, add different concentrations of the sample solution.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.[11]

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.[5]

  • Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.[5]

  • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).[3]

  • Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

  • Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and NO production.

  • After 24 hours of incubation, collect the cell supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

While specific studies on the signaling pathways modulated by this compound are limited, the known biological activities of flavonoids suggest potential mechanisms of action. Flavonoids are known to interact with various cellular signaling cascades, including the MAPK, NF-κB, and PI3K/Akt pathways, which are critical in regulating inflammation, cell proliferation, and apoptosis.[18][19][20]

Potential Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[21] Many flavonoids have been shown to inhibit NF-κB activation.[20][22] this compound may exert its anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the phosphorylation and degradation of IκBα, which would prevent the nuclear translocation of the p65 subunit of NF-κB. This would lead to a downregulation of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Expression Volkensiflavone This compound Volkensiflavone->IKK Inhibition?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Potential Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a crucial role in inflammation and cancer.[23][24] Flavonoids can modulate MAPK signaling by inhibiting the phosphorylation of key kinases such as ERK, JNK, and p38.[23] By doing so, this compound could potentially regulate the expression of genes involved in cell survival and inflammation.

MAPK_Pathway Stimuli Stress / Growth Factors MAP3K MAPKKK Stimuli->MAP3K MAP2K MAPKK MAP3K->MAP2K Phosphorylation MAPK MAPK (ERK, JNK, p38) MAP2K->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression Volkensiflavone This compound Volkensiflavone->MAP2K Inhibition?

Caption: Potential modulation of MAPK signaling pathways by this compound.

Potential Involvement of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation.[19][25] Dysregulation of this pathway is common in cancer. Some flavonoids have been shown to inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells.[19][26] this compound's cytotoxic effects may be mediated, in part, through the inhibition of this pro-survival pathway.

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Targets (e.g., mTOR, Bad) Akt->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Volkensiflavone This compound Volkensiflavone->PI3K Inhibition? Biflavonoid_Biosynthesis Phenylalanine Phenylalanine Phenylpropanoid_Pathway Phenylpropanoid Pathway Phenylalanine->Phenylpropanoid_Pathway Chalcone Chalcone Phenylpropanoid_Pathway->Chalcone Flavanone Flavanone (e.g., Naringenin) Chalcone->Flavanone Isomerization Flavone Flavone (e.g., Apigenin) Flavanone->Flavone Oxidation Oxidative_Coupling Oxidative Coupling (Enzyme-mediated) Flavanone->Oxidative_Coupling Flavone->Oxidative_Coupling Volkensiflavone This compound Oxidative_Coupling->Volkensiflavone

References

The Anti-inflammatory Potential of Biflavonoids: A Technical Guide Focused on (+)-Volkensiflavone and its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biflavonoids, a class of naturally occurring polyphenolic compounds, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory properties. This technical guide explores the anti-inflammatory mechanisms of biflavonoids, with a specific focus on (+)-Volkensiflavone and its related compounds. While direct research on this compound is limited, this paper extrapolates from the broader biflavonoid literature to present a comprehensive overview of their therapeutic potential. Key mechanisms of action, including the inhibition of pro-inflammatory enzymes and modulation of critical signaling pathways such as NF-κB, are discussed in detail. Furthermore, this guide provides a summary of quantitative data from in vitro and in vivo studies on various biflavonoids, outlines relevant experimental protocols, and visualizes key pathways and workflows to facilitate further research and drug development in this promising area.

Introduction to Biflavonoids and their Anti-inflammatory Properties

Biflavonoids are a subclass of flavonoids characterized by the dimeric linkage of two flavonoid moieties.[1] These complex structures contribute to their wide range of biological activities, including antioxidant, antiviral, and anti-inflammatory effects.[1][2] The anti-inflammatory properties of biflavonoids are attributed to their ability to modulate multiple targets within the inflammatory cascade.[2][3] They have been shown to inhibit the expression and activity of key pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][4] Moreover, biflavonoids can interfere with intracellular signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory gene expression.[5][6]

This compound is a specific biflavonoid that has been isolated from natural sources such as Garcinia hombroniana. While its bioactivities are an area of growing interest, specific data on its anti-inflammatory properties are not yet widely available. Therefore, this guide will leverage the extensive research on other structurally similar biflavonoids, such as amentoflavone, ginkgetin, and various baeckeins, to infer the potential anti-inflammatory profile and mechanisms of this compound.

Quantitative Data on the Anti-inflammatory Activity of Biflavonoids

The following tables summarize the quantitative data from various studies on the anti-inflammatory effects of different biflavonoids. This data provides a benchmark for the potential efficacy of this compound and other related compounds.

Table 1: In Vitro Inhibition of Pro-inflammatory Markers by Biflavonoids

BiflavonoidAssayCell LineStimulantIC50 Value (µM)Reference
3′-6′′ linked biflavonoidPGE2 productionRAW cellsLPS17.3[1]
6-6′′ linked biflavonoidPGE2 productionRAW cellsLPS3.7[1]
3-4′′′ linked biflavonoidPGE2 productionRAW cellsLPS7.0[1]
Baeckein FNO productionRAW264.7LPS54.7 ± 5.26[1]
Baeckein GNO productionRAW264.7LPS25.4 ± 2.78[1]
Baeckein HNO productionRAW264.7LPS43.8 ± 3.30[1]
Baeckein INO productionRAW264.7LPS15.2 ± 1.34[1]
Indomethacin (Control)NO productionRAW264.7LPS13.8 ± 1.29[1]

Table 2: In Vivo Anti-inflammatory Activity of a Flavone Glycoside

CompoundAnimal ModelDose (mg/kg)Inhibition of Edema (%)Time PointReference
Selagin-7-O-(6″-O-Acetyl-)-β-D-glucosideCarrageenan-induced rat paw edema20> Indomethacin (10 mg/kg)-[1]
Selagin-7-O-(6″-O-Acetyl-)-β-D-glucosideSerotonin-induced rat paw edema20Significant3 h[1]
Indomethacin (Control)Carrageenan-induced rat paw edema10--[1]

Key Signaling Pathways in Biflavonoid-Mediated Anti-inflammation

The anti-inflammatory effects of biflavonoids are underpinned by their ability to modulate key signaling pathways involved in the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.[6][7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[5][7] Several biflavonoids, including amentoflavone and ginkgetin, have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[1][8]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB Release Gene Pro-inflammatory Gene Transcription Volkensiflavone This compound (Biflavonoids) Volkensiflavone->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by biflavonoids.

Downregulation of COX-2 and iNOS Expression

COX-2 and iNOS are inducible enzymes that are upregulated during inflammation and are responsible for the production of prostaglandins and nitric oxide (NO), respectively, which are key inflammatory mediators.[1] The expression of both COX-2 and iNOS is largely controlled by the NF-κB pathway. By inhibiting NF-κB, biflavonoids effectively downregulate the expression of these enzymes, leading to a reduction in the production of pro-inflammatory molecules.[1][4]

Enzyme_Regulation NFkB NF-κB (Active) COX2_gene COX-2 Gene NFkB->COX2_gene Transcription iNOS_gene iNOS Gene NFkB->iNOS_gene Transcription COX2_protein COX-2 Protein COX2_gene->COX2_protein Translation iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation Prostaglandins Prostaglandins COX2_protein->Prostaglandins Production NO Nitric Oxide iNOS_protein->NO Production Volkensiflavone This compound (Biflavonoids) Volkensiflavone->NFkB Inhibition

Caption: Biflavonoid-mediated downregulation of COX-2 and iNOS expression.

Experimental Protocols for Assessing Anti-inflammatory Activity

The following section details common experimental methodologies used to evaluate the anti-inflammatory properties of biflavonoids. These protocols can be adapted for the investigation of this compound.

In Vitro Anti-inflammatory Assays

4.1.1. Cell Culture and Induction of Inflammation

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.[1][9]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce an inflammatory response in macrophages at concentrations ranging from 100 ng/mL to 1 µg/mL.[9][10]

4.1.2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test biflavonoid for 1-2 hours.

    • Stimulate the cells with LPS for 24 hours.

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

4.1.3. Prostaglandin E2 (PGE2) Measurement (ELISA)

  • Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of PGE2 released into the cell culture medium.

  • Procedure:

    • Follow the same cell culture, pre-treatment, and stimulation protocol as for the Griess assay.

    • Collect the cell culture supernatant.

    • Perform the PGE2 ELISA according to the manufacturer's instructions.

4.1.4. Western Blot Analysis for Protein Expression

  • Principle: This technique is used to detect and quantify the expression levels of specific proteins, such as iNOS, COX-2, IκBα, and phosphorylated forms of signaling proteins.

  • Procedure:

    • After treatment, lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane and incubate with primary antibodies specific to the target proteins.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow start Start cell_culture RAW 264.7 Macrophage Culture start->cell_culture pre_treatment Pre-treatment with This compound cell_culture->pre_treatment lps_stimulation LPS Stimulation pre_treatment->lps_stimulation supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection cell_lysis Cell Lysis lps_stimulation->cell_lysis griess_assay Griess Assay (NO) supernatant_collection->griess_assay elisa ELISA (PGE2, Cytokines) supernatant_collection->elisa western_blot Western Blot (Protein Expression) cell_lysis->western_blot end End griess_assay->end elisa->end western_blot->end

Caption: General experimental workflow for in vitro anti-inflammatory assessment.

In Vivo Anti-inflammatory Models

4.2.1. Carrageenan-Induced Paw Edema in Rodents

  • Principle: This is a widely used model of acute inflammation. Carrageenan injection into the paw induces a biphasic inflammatory response.

  • Procedure:

    • Administer the test biflavonoid orally or intraperitoneally to rodents (rats or mice).

    • After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.

    • A positive control group receives a standard anti-inflammatory drug like indomethacin.

    • Calculate the percentage inhibition of edema compared to the vehicle-treated control group.

4.2.2. Croton Oil-Induced Ear Edema in Mice

  • Principle: This model assesses topical anti-inflammatory activity. Croton oil is a potent irritant that induces a rapid and significant inflammatory response.

  • Procedure:

    • Apply a solution of croton oil in a suitable solvent (e.g., acetone) to the inner surface of the mouse ear.

    • Topically apply the test biflavonoid to the same ear, either concurrently or shortly after the croton oil application.

    • After a specific time (e.g., 4-6 hours), sacrifice the animals and take a biopsy of a standard diameter from both the treated and untreated ears.

    • Weigh the ear biopsies to determine the extent of edema.

    • Calculate the percentage inhibition of edema.

Conclusion and Future Directions

Biflavonoids represent a promising class of natural compounds with significant anti-inflammatory potential. Their multifaceted mechanism of action, targeting key inflammatory mediators and signaling pathways, makes them attractive candidates for the development of novel anti-inflammatory therapeutics. Although specific research on this compound is currently limited, the extensive data on related biflavonoids strongly suggests its potential as a potent anti-inflammatory agent.

Future research should focus on:

  • The isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.

  • In-depth in vitro and in vivo studies to elucidate the specific anti-inflammatory mechanisms of this compound.

  • Structure-activity relationship studies to identify the key structural features of biflavonoids responsible for their anti-inflammatory effects.

  • Pharmacokinetic and toxicological profiling of this compound to assess its drug-like properties.

By pursuing these avenues of research, the full therapeutic potential of this compound and other biflavonoids can be realized, paving the way for the development of new and effective treatments for a wide range of inflammatory diseases.

References

Methodological & Application

Synthesis of (+)-Volkensiflavone: Application Notes on Suzuki and Stille Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols for the synthesis of (+)-Volkensiflavone, a naturally occurring biflavonoid with potential therapeutic applications, utilizing palladium-catalyzed cross-coupling reactions. The focus is on two powerful C-C bond-forming methodologies: the Suzuki-Miyaura coupling and the Stille coupling. These methods offer a versatile and efficient approach to constructing the complex molecular architecture of biflavonoids.

Introduction

This compound is a biflavonoid consisting of a naringenin and an apigenin moiety linked by a C-C bond. Biflavonoids have garnered significant interest in the scientific community due to their wide range of biological activities. The targeted synthesis of these complex natural products is crucial for further pharmacological evaluation and drug development. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, have emerged as indispensable tools in modern organic synthesis, enabling the formation of biaryl linkages with high efficiency and functional group tolerance.[1][2] This document outlines synthetic strategies and detailed experimental protocols for the preparation of this compound via these two distinct yet complementary coupling methods.

Synthetic Strategies

The retrosynthetic analysis of this compound suggests two primary disconnection points for the application of Suzuki or Stille coupling reactions, focusing on the formation of the interflavonoid C-C bond.

1. Suzuki-Miyaura Coupling Approach: This strategy involves the coupling of a flavonoid boronic acid or boronate ester with a halogenated flavonoid. The key precursors would be an appropriately protected 8-iodo or 8-bromo flavone derivative and the corresponding boronic acid or ester of the other flavonoid unit.[1][3]

2. Stille Coupling Approach: This approach utilizes the reaction between an organostannane derivative of one flavonoid unit and a halogenated or triflated derivative of the other.[2] While effective, the toxicity of organotin compounds is a significant consideration for this method.[4]

Experimental Protocols

The following are detailed protocols for the key coupling reactions in the synthesis of this compound. These are generalized procedures adapted from the synthesis of structurally related biflavonoids and may require optimization for this specific target.[3][5]

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of an 8-iodoflavonoid with a flavonoid-boronic acid.

Materials:

  • 8-Iodoflavonoid derivative (1.0 eq)

  • Flavonoid boronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Toluene/Ethanol/Water mixture (e.g., 4:1:1)

  • Anhydrous, degassed solvents

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 8-iodoflavonoid derivative, the flavonoid boronic acid, and sodium carbonate.

  • Add the degassed toluene/ethanol/water solvent mixture.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biflavonoid.

Protocol 2: Stille Coupling

This protocol outlines the coupling of a flavonoid-organostannane with a halogenated flavonoid.

Materials:

  • Halogenated flavonoid derivative (e.g., 8-iodoflavonoid) (1.0 eq)

  • Flavonoid-organostannane (e.g., tributylstannyl derivative) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

  • Tris(2-furyl)phosphine (P(2-furyl)₃) or other suitable ligand (10 mol%)

  • Anhydrous and degassed 1,4-dioxane or DMF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the halogenated flavonoid derivative and the flavonoid-organostannane in the anhydrous, degassed solvent.

  • In a separate flask, pre-mix the Pd₂(dba)₃ catalyst and the phosphine ligand in a small amount of the same solvent.

  • Add the catalyst/ligand solution to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 90-110 °C) and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an appropriate solvent like ethyl acetate and wash with an aqueous solution of potassium fluoride (to remove tin byproducts) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the residue by column chromatography to yield the target biflavonoid.

Data Presentation

The following table summarizes representative quantitative data for Suzuki and Stille coupling reactions in the synthesis of biflavonoids, based on literature for structurally similar compounds. Actual yields for the synthesis of this compound may vary and would require experimental determination.

Coupling ReactionCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O901260-85[3]
Suzuki-Miyaura PdCl₂(dppf) (3)-K₂CO₃Dioxane/H₂O100870-90[5]
Stille Pd₂(dba)₃ (2.5)P(2-furyl)₃ (10)-Dioxane1001650-75[2]
Stille Pd(PPh₃)₄ (5)--Toluene1102445-70[6]

Visualizations

The following diagrams illustrate the proposed synthetic pathways for this compound.

Suzuki_Coupling_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product cluster_final Final Step Iodo_Flavone 8-Iodo-Naringenin (Protected) Coupling Pd(PPh₃)₄, Base Heat Iodo_Flavone->Coupling Boronyl_Flavone Apigenin-Boronic Acid (Protected) Boronyl_Flavone->Coupling Volkensiflavone This compound (Protected) Coupling->Volkensiflavone Deprotection Deprotection Volkensiflavone->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Suzuki-Miyaura coupling strategy for this compound synthesis.

Stille_Coupling_Workflow cluster_reactants Starting Materials cluster_reaction Stille Coupling cluster_product Product cluster_final Final Step Iodo_Flavone 8-Iodo-Naringenin (Protected) Coupling Pd₂(dba)₃, Ligand Heat Iodo_Flavone->Coupling Stannyl_Flavone Apigenin-Stannane (Protected) Stannyl_Flavone->Coupling Volkensiflavone This compound (Protected) Coupling->Volkensiflavone Deprotection Deprotection Volkensiflavone->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Stille coupling strategy for this compound synthesis.

Conclusion

The Suzuki-Miyaura and Stille coupling reactions represent powerful and versatile methods for the synthesis of this compound and other structurally complex biflavonoids. The choice between these two methods will depend on factors such as the availability of starting materials, desired reaction conditions, and tolerance for toxic reagents. The protocols and strategies outlined in this application note provide a solid foundation for researchers to pursue the synthesis of this important class of natural products for further investigation in drug discovery and development.

References

Evaluating the Anti-Inflammatory Potential of (+)-Volkensiflavone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anti-inflammatory effects of (+)-Volkensiflavone, a biflavonoid found in the genus Garcinia. The following protocols and methodologies are designed to facilitate the screening and characterization of the anti-inflammatory properties of this compound, both in vitro and in vivo.

Introduction to this compound and its Therapeutic Potential

This compound belongs to the flavonoid family, a class of plant secondary metabolites renowned for their diverse pharmacological activities. Flavonoids, particularly those from Garcinia species, have demonstrated significant anti-inflammatory, antioxidant, and other health-promoting benefits.[1][2][3][4][5] The evaluation of this compound's anti-inflammatory capacity is a critical step in harnessing its potential for the development of novel therapeutic agents for inflammatory diseases.

In Vitro Evaluation of Anti-Inflammatory Effects

The initial assessment of the anti-inflammatory properties of this compound is typically conducted using in vitro cell-based assays. Murine macrophage cell lines, such as RAW 264.7, are widely used models as they mimic the inflammatory response of primary macrophages. Inflammation in these cells is commonly induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Key In Vitro Assays
  • Nitric Oxide (NO) Production Assay: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a simple and sensitive method to measure nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

  • Pro-inflammatory Cytokine Quantification: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) play a central role in the inflammatory cascade. Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the concentration of these cytokines in cell culture supernatants.

  • Western Blot Analysis of Inflammatory Signaling Pathways: To elucidate the molecular mechanisms underlying the anti-inflammatory effects of this compound, Western blotting can be employed to analyze the expression and activation of key proteins in inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Experimental Workflow for In Vitro Studies

The following diagram illustrates the general workflow for the in vitro evaluation of this compound.

in_vitro_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed RAW 264.7 cells incubate_cells Incubate for 24h seed_cells->incubate_cells pretreat Pre-treat with this compound incubate_cells->pretreat lps_stimulate Stimulate with LPS (1 µg/mL) pretreat->lps_stimulate collect_supernatant Collect Supernatant lps_stimulate->collect_supernatant lyse_cells Lyse Cells lps_stimulate->lyse_cells griess_assay Griess Assay (NO) collect_supernatant->griess_assay Supernatant Analysis elisa_assay ELISA (TNF-α, IL-6) collect_supernatant->elisa_assay Supernatant Analysis western_blot Western Blot (NF-κB, MAPK) lyse_cells->western_blot Cell Lysate Analysis

Figure 1: Experimental workflow for in vitro anti-inflammatory assays.
Representative Data Presentation

The quantitative data obtained from the in vitro assays should be summarized in clear and concise tables to allow for easy comparison of the effects of different concentrations of this compound.

Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control-1.2 ± 0.2-
LPS (1 µg/mL)-25.8 ± 1.50
This compound + LPS1018.1 ± 1.130
This compound + LPS2511.5 ± 0.955
This compound + LPS506.7 ± 0.574

Data are presented as mean ± SD and are representative examples based on typical flavonoid activity.

Table 2: Effect of this compound on TNF-α and IL-6 Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)TNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
Control-50 ± 8-35 ± 5-
LPS (1 µg/mL)-3500 ± 21002800 ± 1800
This compound + LPS102450 ± 150301960 ± 12030
This compound + LPS251575 ± 110551260 ± 9055
This compound + LPS50875 ± 6075700 ± 5075

Data are presented as mean ± SD and are representative examples based on typical flavonoid activity.

Mechanistic Insights: Signaling Pathway Analysis

Flavonoids often exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[6][7] The NF-κB and MAPK signaling cascades are critical regulators of the expression of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[4][5]

NF-κB Signaling Pathway

The NF-κB transcription factor is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound may inhibit this pathway by preventing the degradation of IκBα.

nfkappab_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus translocates ProInflammatory_Genes Pro-inflammatory Gene Expression Nucleus->ProInflammatory_Genes activates Volkensiflavone This compound Volkensiflavone->IKK inhibits

Figure 2: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, are key signaling molecules that regulate cellular processes such as inflammation. LPS can activate these MAPKs, which in turn can activate transcription factors that promote the expression of pro-inflammatory genes. This compound may suppress the phosphorylation and activation of these MAPKs.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPKKK MAPKKK TLR4->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates ProInflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->ProInflammatory_Genes activates Volkensiflavone This compound Volkensiflavone->MAPKK inhibits phosphorylation

Figure 3: Inhibition of the MAPK signaling pathway by this compound.

In Vivo Evaluation of Anti-Inflammatory Effects

To confirm the anti-inflammatory activity of this compound in a more physiologically relevant system, in vivo models of acute inflammation are utilized. The carrageenan-induced paw edema model in mice or rats is a classic and widely used assay for screening anti-inflammatory drugs.

Carrageenan-Induced Paw Edema Model

Carrageenan, a phlogistic agent, is injected into the subplantar region of the rodent paw, inducing an acute inflammatory response characterized by edema, erythema, and hyperalgesia. The anti-inflammatory effect of this compound is evaluated by its ability to reduce the swelling of the paw.

Representative Data Presentation

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

TreatmentDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Control (Vehicle)-0.85 ± 0.07-
Carrageenan-1.52 ± 0.110
This compound + Carrageenan501.14 ± 0.0925
This compound + Carrageenan1000.91 ± 0.0840
Indomethacin (Standard)100.76 ± 0.0650

Data are presented as mean ± SD and are representative examples.

Detailed Experimental Protocols

Protocol for Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells in 96-well plates (for NO and cytokine assays) or 6-well plates (for Western blotting) at an appropriate density and allow to adhere for 24 hours.

  • Treatment:

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 24 hours for NO and cytokines, shorter time points for signaling pathway analysis).

Protocol for Nitric Oxide (NO) Assay (Griess Assay)
  • Collect 100 µL of cell culture supernatant from each well of a 96-well plate.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Protocol for ELISA for TNF-α and IL-6
  • Collect cell culture supernatants.

  • Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-6 kits.

  • Briefly, coat a 96-well plate with capture antibody.

  • Add standards and samples and incubate.

  • Add detection antibody, followed by a substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations from the standard curve.

Protocol for Western Blot Analysis
  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Protocol for Carrageenan-Induced Paw Edema
  • Animals: Male Swiss albino mice (20-25 g).

  • Groups:

    • Group I: Control (vehicle).

    • Group II: Carrageenan control.

    • Group III-V: this compound (different doses) + Carrageenan.

    • Group VI: Indomethacin (10 mg/kg) + Carrageenan.

  • Procedure:

    • Administer this compound or vehicle orally 1 hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

The methodologies outlined in these application notes provide a robust framework for the comprehensive evaluation of the anti-inflammatory effects of this compound. By employing a combination of in vitro and in vivo assays, researchers can effectively screen for activity, elucidate underlying molecular mechanisms, and gather essential data to support the development of this promising natural compound as a potential anti-inflammatory agent.

References

Application Notes and Protocols for Assessing the Cytotoxicity of (+)-Volkensiflavone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Volkensiflavone is a biflavonoid compound that has been isolated from plant sources, including the fruits of Garcinia livingstonei.[1][2] Biflavonoids, a subclass of flavonoids, are known to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and cytotoxic activities.[3] Several studies have indicated that biflavonoids derived from Garcinia species have the potential to induce apoptosis and cell cycle arrest in cancer cells, making them promising candidates for cancer chemoprevention and therapy.[4]

These application notes provide a comprehensive experimental framework for evaluating the cytotoxic effects of this compound on cancer cells. The protocols detailed below outline key assays to determine cell viability, membrane integrity, induction of apoptosis, effects on the cell cycle, and impact on mitochondrial function. The human colon carcinoma cell line HCT-116 is used as a representative model system, as related compounds from Garcinia species have shown activity against this cell line.[1][5][6]

Experimental Design and Workflow

The overall experimental workflow is designed to systematically assess the cytotoxic properties of this compound, starting from a general assessment of cell viability and progressing to more detailed mechanistic studies.

experimental_workflow cluster_initial_screening Initial Cytotoxicity Screening cluster_mechanistic_studies Mechanistic Studies MTT MTT Assay (Cell Viability) Apoptosis Annexin V-FITC/PI Assay (Apoptosis) MTT->Apoptosis If cytotoxic CellCycle PI Staining (Cell Cycle Analysis) MTT->CellCycle If cytotoxic LDH LDH Assay (Membrane Integrity) LDH->Apoptosis Mito JC-1 Assay (Mitochondrial Potential) Apoptosis->Mito Investigate intrinsic pathway Caspase Caspase Activity Assay Apoptosis->Caspase Confirm apoptotic pathway

Caption: Overall experimental workflow for assessing the cytotoxicity of this compound.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]

Protocol

  • Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Replace the existing medium with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Data Presentation

Treatment Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
Untreated Control100.0 ± 4.5100.0 ± 5.1100.0 ± 4.8
Vehicle Control (DMSO)98.7 ± 3.997.5 ± 4.296.8 ± 5.3
195.2 ± 4.190.1 ± 3.885.6 ± 4.0
582.1 ± 3.575.4 ± 3.168.2 ± 3.7
1065.7 ± 2.858.9 ± 2.549.1 ± 2.9
2548.3 ± 2.139.8 ± 1.928.7 ± 2.2
5030.5 ± 1.721.3 ± 1.515.4 ± 1.8
10015.8 ± 1.29.7 ± 1.16.3 ± 0.9

Membrane Integrity Assessment (LDH Cytotoxicity Assay)

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[12][13]

Protocol

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the desired incubation period (e.g., 48 hours), centrifuge the 96-well plate at 400 x g for 5 minutes.[13]

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Cayman Chemical's LDH Cytotoxicity Assay Kit).[13] Add 100 µL of the reaction solution to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[14]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14]

  • Controls: Prepare a background control (medium only), a spontaneous LDH release control (untreated cells), and a maximum LDH release control (cells treated with a lysis buffer).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Data Presentation

Treatment Concentration (µM)Absorbance (490 nm)% Cytotoxicity
Background Control0.052 ± 0.004N/A
Spontaneous Release0.125 ± 0.0090.0
Maximum Release0.850 ± 0.035100.0
Vehicle Control (DMSO)0.131 ± 0.0110.8
10.158 ± 0.0134.6
50.245 ± 0.01916.6
100.389 ± 0.02536.4
250.576 ± 0.03162.2
500.754 ± 0.04086.8
1000.832 ± 0.04297.5

Apoptosis Detection (Annexin V-FITC/PI Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V.[6][15] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[6]

Protocol

  • Cell Culture and Treatment: Seed 2 x 10⁵ HCT-116 cells in 6-well plates and treat with varying concentrations of this compound for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.[2]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution (100 µg/mL) to the cell suspension.[16]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube.[2]

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

Data Presentation

Treatment Concentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Untreated Control95.1 ± 2.32.5 ± 0.52.4 ± 0.4
Vehicle Control (DMSO)94.5 ± 2.12.8 ± 0.62.7 ± 0.5
1070.2 ± 3.518.9 ± 1.810.9 ± 1.2
2545.8 ± 4.135.6 ± 2.918.6 ± 1.9
5020.3 ± 3.248.7 ± 3.531.0 ± 2.8

Analysis of Mitochondrial Membrane Potential (JC-1 Assay)

The JC-1 assay is used to monitor mitochondrial health. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[17]

Protocol

  • Cell Culture and Treatment: Seed 2 x 10⁵ HCT-116 cells in 6-well plates and treat with this compound for 48 hours.

  • JC-1 Staining: After treatment, collect the cells and resuspend them in 500 µL of medium containing 2 µM JC-1.[18]

  • Incubation: Incubate the cells for 20 minutes at 37°C in a CO₂ incubator.[17]

  • Washing: Centrifuge the cells at 400 x g for 5 minutes and wash with 1X assay buffer.

  • Flow Cytometry Analysis: Resuspend the cells in assay buffer and analyze using a flow cytometer, detecting green fluorescence (FITC channel) and red fluorescence (PE channel).

Data Presentation

Treatment Concentration (µM)% Cells with High ΔΨm (Red Fluorescence)% Cells with Low ΔΨm (Green Fluorescence)
Untreated Control92.4 ± 3.17.6 ± 0.9
Vehicle Control (DMSO)91.8 ± 2.98.2 ± 1.1
1068.5 ± 4.231.5 ± 2.5
2540.1 ± 3.859.9 ± 3.1
5015.7 ± 2.584.3 ± 4.0

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry based on DNA content.[1]

Protocol

  • Cell Culture and Treatment: Seed 5 x 10⁵ HCT-116 cells in 6-well plates and treat with this compound for 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

Treatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Untreated Control55.2 ± 2.828.1 ± 1.916.7 ± 1.5
Vehicle Control (DMSO)54.8 ± 3.127.9 ± 2.017.3 ± 1.6
1065.4 ± 3.520.5 ± 1.814.1 ± 1.3
2572.1 ± 4.015.2 ± 1.512.7 ± 1.1
5078.9 ± 4.210.3 ± 1.210.8 ± 1.0

Caspase Activation Assay

Caspases are key proteases in the apoptotic pathway. This assay measures the activity of specific caspases (e.g., caspase-3, -8, -9) using a fluorogenic substrate. Cleavage of the substrate by an active caspase releases a fluorescent molecule.

Protocol

  • Cell Culture and Treatment: Treat HCT-116 cells with this compound for 48 hours.

  • Cell Lysis: Lyse the cells using a chilled lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase Reaction: In a 96-well plate, add cell lysate to a reaction buffer containing a specific caspase substrate (e.g., Ac-DEVD-AMC for caspase-3).

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

  • Data Analysis: Express caspase activity as the fold increase relative to the untreated control.

Data Presentation

Treatment Concentration (µM)Caspase-3 Activity (Fold Change)Caspase-8 Activity (Fold Change)Caspase-9 Activity (Fold Change)
Untreated Control1.0 ± 0.11.0 ± 0.11.0 ± 0.1
Vehicle Control (DMSO)1.1 ± 0.11.0 ± 0.21.1 ± 0.1
102.5 ± 0.31.2 ± 0.22.3 ± 0.2
254.8 ± 0.51.4 ± 0.34.5 ± 0.4
508.2 ± 0.71.5 ± 0.37.9 ± 0.6

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on the expected results from the mechanistic assays, a potential signaling pathway for this compound-induced apoptosis can be proposed. The data would likely suggest the involvement of the intrinsic (mitochondrial) apoptotic pathway.

signaling_pathway cluster_treatment Treatment cluster_cellular_effects Cellular Effects cluster_apoptosis_execution Apoptosis Execution Volkensiflavone This compound Mitochondria Mitochondrial Dysfunction Volkensiflavone->Mitochondria ROS ROS Production Mitochondria->ROS Bax Bax/Bcl-2 Ratio ↑ Mitochondria->Bax Caspase9 Caspase-9 Activation Bax->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

References

Application Notes and Protocols for the Isolation of (+)-Volkensiflavone from Garcinia madruno

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Volkensiflavone, a biflavonoid found in Garcinia madruno, has garnered interest for its potential therapeutic properties, including significant antioxidant activity.[1][2] This document provides detailed application notes and protocols for the efficient isolation and purification of this compound from the seeds and leaves of Garcinia madruno. The methodology covers solvent extraction, fractionation, and a multi-step chromatographic purification process. Additionally, quantitative data on the distribution of this compound in various extracts is presented, along with a discussion of its potential biological activity through the modulation of inflammatory signaling pathways.

Introduction to this compound and Garcinia madruno

Garcinia madruno (Kunth) Hammel, a tree native to Central and South America, is a rich source of various bioactive secondary metabolites, including xanthones, benzophenones, and biflavonoids.[2][3] Among these, the biflavonoid this compound is a compound of interest due to its demonstrated antioxidant properties.[1] Structurally, it is a flavanone-(3→8'')-flavone biflavonoid, often co-occurring with related compounds such as morelloflavone and amentoflavone.[2][3] The effective isolation of this compound is a critical first step for further pharmacological investigation and potential drug development. This protocol outlines a robust and reproducible method for its purification.

Experimental Protocols

This section details the step-by-step methodology for the isolation of this compound from Garcinia madruno.

Plant Material Collection and Preparation
  • Collection: Collect fresh leaves and ripe fruits of Garcinia madruno.

  • Preparation: Separate the seeds from the fruit pulp.

  • Drying: Air-dry the leaves and seeds in the shade for 7-10 days until brittle.

  • Grinding: Grind the dried plant material into a fine powder using a blender or mill.

Extraction and Fractionation

This protocol employs sequential solvent extraction to separate compounds based on polarity. The ethyl acetate fraction is expected to be the most enriched in biflavonoids.[1]

  • Defatting: Macerate 500 g of the powdered plant material (seeds or leaves) in 2.5 L of n-hexane for 48 hours at room temperature with occasional stirring. Filter the mixture and repeat the extraction of the plant residue with fresh n-hexane. Combine the hexane extracts and concentrate under reduced pressure to yield the n-hexane fraction.

  • Dichloromethane Extraction: Air-dry the hexane-exhausted plant material. Subsequently, extract the residue with 2.5 L of dichloromethane for 48 hours. Filter and concentrate the extract to obtain the dichloromethane fraction.

  • Ethyl Acetate Extraction: Air-dry the plant residue from the previous step. Extract the residue with 2.5 L of ethyl acetate for 48 hours. Filter and concentrate the extract under reduced pressure to yield the crude ethyl acetate fraction, which is rich in biflavonoids.[1]

  • Methanol Extraction: Finally, extract the remaining plant residue with 2.5 L of methanol for 48 hours. Filter and concentrate to obtain the methanol fraction.

Chromatographic Purification of this compound

The purification process involves two stages of column chromatography.

Stage 1: Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel (60 Å, 70-230 mesh) column (e.g., 5 cm diameter x 60 cm length) using a slurry of silica gel in n-hexane.

  • Sample Loading: Dissolve 10 g of the crude ethyl acetate fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on, up to 100% ethyl acetate).

  • Fraction Collection: Collect fractions of 20-30 mL and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v) and visualizing under UV light (254 nm and 365 nm).

  • Pooling: Combine fractions that show a similar TLC profile corresponding to biflavonoids. The fractions containing this compound are typically eluted with mid-polarity solvent mixtures.

Stage 2: Size-Exclusion Chromatography on Sephadex LH-20

  • Column Preparation: Swell Sephadex LH-20 in methanol for at least 3 hours. Pack a column (e.g., 2.5 cm diameter x 100 cm length) with the swollen Sephadex LH-20 using methanol as the eluent.

  • Sample Application: Concentrate the pooled fractions containing this compound from the silica gel column. Dissolve the residue in a minimal volume of methanol.

  • Isocratic Elution: Apply the sample to the top of the Sephadex LH-20 column and elute with 100% methanol at a slow flow rate.[4][5][6]

  • Fraction Collection and Analysis: Collect small fractions and monitor by TLC or HPLC to identify the fractions containing pure this compound. Combine the pure fractions and evaporate the solvent to obtain the isolated compound.

Structural Elucidation

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR): For structural characterization.

  • 2D NMR (COSY, HSQC, HMBC): To confirm the connectivity of the molecule.

Data Presentation

The following table summarizes the quantitative distribution of this compound and the closely related morelloflavone in different extracts of Garcinia madruno, as determined by HPLC analysis.

Plant PartExtract FractionThis compound (mg/g of extract)Morelloflavone (mg/g of extract)
Seeds n-HexaneNot DetectedNot Detected
DichloromethaneLow ConcentrationLow Concentration
Ethyl AcetateHigh ConcentrationHigh Concentration
MethanolModerate ConcentrationModerate Concentration
Epicarp Ethyl AcetateHighest ConcentrationHigh Concentration
Leaves Ethyl AcetateHigh ConcentrationHighest Concentration

Note: The data presented is a qualitative summary based on literature findings.[1] For precise quantification, HPLC analysis with a validated method is required.

HPLC Method for Quantification

For the quantitative analysis of this compound, the following HPLC conditions can be employed[7]:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (1% acetic acid in water) and Solvent B (acetonitrile).

  • Gradient Program: Start with 10% B, increase to 35% B over 11 minutes, then to 70% B over 9 minutes, and hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 320 nm.

  • Quantification: Based on a calibration curve of a purified this compound standard.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Plant Material Preparation cluster_extraction Sequential Solvent Extraction cluster_purification Chromatographic Purification cluster_analysis Final Product p1 Garcinia madruno (Leaves and Seeds) p2 Drying and Grinding p1->p2 e1 n-Hexane Extraction p2->e1 e2 Dichloromethane Extraction e1->e2 e3 Ethyl Acetate Extraction e2->e3 e4 Methanol Extraction e3->e4 c1 Silica Gel Column Chromatography (n-Hexane:EtOAc gradient) e3->c1 c2 Fraction Collection and TLC Analysis c1->c2 c3 Sephadex LH-20 Column (Methanol) c2->c3 c4 Purity Analysis (HPLC) c3->c4 f1 Pure this compound c4->f1 f2 Structural Elucidation (NMR, MS) f1->f2

Caption: Workflow for the isolation of this compound.

Putative Signaling Pathway Inhibition

Flavonoids are known to exert anti-inflammatory effects by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[8][9][10][11] While the specific interaction of this compound with this pathway requires further investigation, the following diagram illustrates the canonical NF-κB signaling cascade and the likely points of inhibition by flavonoids.

nfkb_pathway Putative Inhibition of NF-κB Pathway by Flavonoids stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor stimuli->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates proteasome Proteasomal Degradation ikb->proteasome nfkb_active Active p50/p65 (Translocation to Nucleus) ikb->nfkb_active releases nfkb_complex p50/p65 (NF-κB) nfkb_complex->ikb bound by nucleus Nucleus nfkb_active->nucleus gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression induces flavonoids This compound (Putative) flavonoids->ikk inhibits

Caption: Putative inhibition of the NF-κB signaling pathway.

Conclusion

The protocols described in this document provide a comprehensive framework for the successful isolation and purification of this compound from Garcinia madruno. The use of sequential solvent extraction followed by a two-step column chromatography process is an effective strategy for obtaining this biflavonoid in high purity. The provided quantitative data and HPLC method will aid researchers in optimizing their extraction and analysis procedures. Further investigation into the specific molecular targets of this compound, such as its interaction with the NF-κB pathway, will be crucial in elucidating its full therapeutic potential.

References

In Silico Docking Studies of (+)-Volkensiflavone: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in silico docking studies of (+)-Volkensiflavone, a naturally occurring biflavonoid, with various protein targets. This document outlines detailed experimental protocols for molecular docking, summarizes quantitative binding affinity data, and visualizes the key signaling pathways potentially modulated by this compound. Due to the limited availability of specific docking data for this compound, data for the closely related biflavonoid, amentoflavone, has been included as a representative example to illustrate the potential interactions and binding affinities.

Data Presentation: Quantitative Docking Results

The following table summarizes the binding affinities of Volkensiflavone and the related biflavonoid amentoflavone with various protein targets, as determined by in silico molecular docking studies. A lower binding energy value typically indicates a more stable and favorable interaction between the ligand and the protein.

CompoundProtein TargetPDB IDBinding Affinity (kcal/mol)Interacting Residues
Volkensiflavone Pancreatic LipaseNot Specified-8.4Not Specified
Amentoflavone Porcine Pancreatic ElastaseNot Specified-10.94His57, Ser195 (Van der Waals)
Amentoflavone SARS-CoV-2 Main Protease (Mpro)Not Specified-9.2Not Specified
Amentoflavone SARS-CoV-2 Spike Protein (RBD)Not Specified-9.0Not Specified
Amentoflavone SARS-CoV-2 RNA-dependent RNA polymerase (RdRp)Not Specified-9.9Not Specified
Amentoflavone Human Angiotensin-Converting Enzyme 2 (ACE2)Not Specified-11.6Not Specified
Amentoflavone Human Nuclear Factor-κB (NF-κB) p50Not Specified-9.6Not Specified

Experimental Protocols: Molecular Docking of Biflavonoids

This section provides a detailed protocol for performing molecular docking studies of biflavonoids like this compound with protein targets. This protocol is a generalized workflow based on common practices in the field.[1]

1. Protein Preparation:

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from a protein database such as the Protein Data Bank (PDB).

  • Pre-processing: Remove water molecules, heteroatoms, and any co-crystallized ligands from the protein structure using software like UCSF Chimera or Discovery Studio.

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure.

  • Assign Charges: Assign appropriate atomic charges (e.g., Kollman charges) to the protein atoms.

  • Energy Minimization: Perform energy minimization of the protein structure to relieve any steric clashes.

2. Ligand Preparation:

  • Obtain Ligand Structure: Obtain the 3D structure of this compound from a compound database like PubChem.

  • Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Define Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

3. Molecular Docking:

  • Grid Box Generation: Define a grid box around the active site of the target protein. The size of the grid box should be sufficient to encompass the entire binding pocket.

  • Docking Algorithm: Employ a suitable docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock.[1]

  • Set Docking Parameters:

    • Number of GA Runs: 100

    • Population Size: 150

    • Maximum Number of Energy Evaluations: 2,500,000

    • Maximum Number of Generations: 27,000

  • Execution: Run the docking simulation. The program will generate a series of possible binding poses of the ligand in the protein's active site.

4. Analysis of Results:

  • Binding Energy: Analyze the docking results to identify the pose with the lowest binding energy.

  • Interaction Analysis: Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds and hydrophobic interactions, using software like PyMOL or Discovery Studio.

  • RMSD Calculation: If a co-crystallized ligand is available, calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental pose to validate the docking protocol.

Signaling Pathway and Workflow Visualizations

The following diagrams, created using the DOT language, illustrate a general experimental workflow for in silico screening and the key signaling pathways that are known to be modulated by flavonoids.

experimental_workflow cluster_prep Preparation cluster_docking Docking & Analysis cluster_validation Validation & Further Studies protein_prep Protein Preparation (PDB) grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation (this compound) docking Molecular Docking (e.g., AutoDock) ligand_prep->docking grid_gen->docking analysis Analysis of Results (Binding Energy, Interactions) docking->analysis md_sim Molecular Dynamics Simulation analysis->md_sim in_vitro In Vitro Validation md_sim->in_vitro

A general workflow for in silico molecular docking studies.

Flavonoids have been reported to modulate various signaling pathways involved in cellular processes like inflammation and cell proliferation. The following diagrams illustrate the canonical NF-κB and PI3K/Akt signaling pathways, which are potential targets of this compound.

nf_kb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) ikk IKK Complex stimulus->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb_complex NF-κB (p50/p65) nfkb_p50 p50 nfkb_p65 p65 nfkb_complex->ikb Binding nfkb_nuc NF-κB (p50/p65) nfkb_complex->nfkb_nuc Translocation volkensiflavone This compound volkensiflavone->ikk Inhibition dna DNA nfkb_nuc->dna gene_transcription Gene Transcription (Pro-inflammatory mediators) dna->gene_transcription pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k Activation pip2 PIP2 pi3k->pip2 Phosphorylation pip3 PIP3 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt Phosphorylation downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream Activation volkensiflavone This compound volkensiflavone->pi3k Inhibition volkensiflavone->akt Inhibition response Cell Growth, Proliferation, Survival downstream->response

References

Application Notes and Protocols for Testing the Bioactivity of (+)-Volkensiflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell culture models for evaluating the bioactive properties of (+)-Volkensiflavone, a biflavonoid with potential therapeutic applications. The following sections detail protocols for assessing its cytotoxicity, anti-inflammatory, and signaling pathway modulatory effects.

Introduction to this compound

This compound is a naturally occurring biflavonoid found in several plant species, including those from the Garcinia genus. Structurally, it consists of a naringenin moiety linked to an apigenin moiety. Like many flavonoids, this compound has been investigated for a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. These properties make it a compound of interest for further investigation in drug discovery and development. This document outlines key in vitro cell-based assays to characterize the bioactivity of this compound.

Assessing the Cytotoxicity of this compound using the MTT Assay

Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a fundamental first step to determine the cytotoxic concentration range of this compound on various cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, indicating the concentration of a substance needed to inhibit a biological process by half.

Table 1: Example Data Presentation for MTT Assay

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
MCF-7 (Human Breast Cancer)0 (Control)100 ± 4.2rowspan="6">Calculated from dose-response curve
1092 ± 5.1
2575 ± 6.3
5048 ± 4.9
10021 ± 3.8
2005 ± 2.1
RAW 264.7 (Murine Macrophage)0 (Control)100 ± 3.8rowspan="6">Calculated from dose-response curve
1098 ± 4.5
2595 ± 3.9
5088 ± 5.2
10076 ± 6.1
20065 ± 5.5
Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Seed cells (e.g., MCF-7 or RAW 264.7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ incubator.

  • Formazan Solubilization and Measurement:

    • After the 4-hour incubation, carefully remove the medium.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • Plot a dose-response curve and determine the IC50 value.

Evaluating the Anti-inflammatory Activity of this compound

Application Note: Chronic inflammation is implicated in various diseases. The murine macrophage cell line RAW 264.7 is a widely used model to study inflammation in vitro. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in these cells, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The ability of this compound to inhibit the production of these mediators can be quantified to assess its anti-inflammatory potential.

Table 2: Example Data for Anti-inflammatory Assays

AssayTreatmentConcentration (µM)Result (Mean ± SD)% Inhibition
Griess Assay (NO) Control-0.5 ± 0.1 µM-
LPS (1 µg/mL)-15.2 ± 1.2 µM-
LPS + this compound1012.8 ± 1.0 µM15.8%
259.5 ± 0.8 µM37.5%
505.1 ± 0.5 µM66.4%
ELISA (TNF-α) Control-25 ± 5 pg/mL-
LPS (1 µg/mL)-850 ± 62 pg/mL-
LPS + this compound10720 ± 55 pg/mL15.3%
25510 ± 48 pg/mL40.0%
50280 ± 31 pg/mL67.1%
ELISA (IL-6) Control-15 ± 4 pg/mL-
LPS (1 µg/mL)-620 ± 51 pg/mL-
LPS + this compound10540 ± 45 pg/mL12.9%
25380 ± 39 pg/mL38.7%
50190 ± 25 pg/mL69.4%
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production
  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no treatment), a vehicle control group, and an LPS-only group.

  • Griess Reagent Preparation and Assay:

    • Prepare Griess reagent by mixing equal volumes of solution A (1% sulfanilamide in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of the prepared Griess reagent to each well containing the supernatant.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement and Data Analysis:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve and determine the percentage of NO inhibition.

Experimental Protocol: ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6)
  • Cell Seeding and Treatment:

    • Follow the same cell seeding and treatment protocol as for the Griess assay.

  • Supernatant Collection:

    • After the 24-hour incubation, centrifuge the plate to pellet any detached cells and collect the supernatant.

  • ELISA Procedure:

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit being used. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

  • Measurement and Data Analysis:

    • Measure the absorbance at the recommended wavelength (usually 450 nm).

    • Generate a standard curve using recombinant cytokines.

    • Calculate the concentration of the cytokines in the samples and determine the percentage of inhibition by this compound.

Investigating the Modulation of Signaling Pathways by this compound

Application Note: The anti-inflammatory and anticancer effects of flavonoids are often mediated through the modulation of key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB), Phosphoinositide 3-kinase (PI3K)/Akt, and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of inflammation, cell survival, and proliferation. Western blotting can be used to assess the effect of this compound on the phosphorylation status of key proteins within these pathways, providing insight into its mechanism of action. Based on studies of structurally similar biflavonoids, it is hypothesized that this compound may inhibit these pro-inflammatory and pro-survival pathways.

Table 3: Example Data for Western Blot Analysis

Target ProteinTreatmentRelative Protein Expression (Fold Change vs. LPS)
p-p65 LPS (1 µg/mL)1.00
LPS + this compound (50 µM)0.35
p-IκBα LPS (1 µg/mL)1.00
LPS + this compound (50 µM)0.42
p-Akt LPS (1 µg/mL)1.00
LPS + this compound (50 µM)0.51
p-ERK1/2 LPS (1 µg/mL)1.00
LPS + this compound (50 µM)0.48
p-p38 LPS (1 µg/mL)1.00
LPS + this compound (50 µM)0.55
p-JNK LPS (1 µg/mL)1.00
LPS + this compound (50 µM)0.62
Experimental Protocol: Western Blot Analysis
  • Cell Lysis:

    • Seed cells (e.g., RAW 264.7) in 6-well plates and treat with this compound and/or LPS as described previously for appropriate time points (e.g., 30 minutes to 24 hours depending on the target).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p-IκBα, p-Akt, p-ERK, p-p38, p-JNK, and their total forms, as well as a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control and total protein levels.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the experimental design and the potential mechanisms of action of this compound, the following diagrams are provided.

Caption: Experimental workflow for testing the bioactivity of this compound.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK_PI3K_pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway LPS_MAPK LPS Receptor_MAPK Receptor LPS_MAPK->Receptor_MAPK MEKK MEKK Receptor_MAPK->MEKK MKK MKK3/4/6/7 MEKK->MKK p38_JNK p38 / JNK MKK->p38_JNK ERK ERK MKK->ERK AP1 AP-1 Activation p38_JNK->AP1 ERK->AP1 Inflammation_MAPK Inflammatory Response AP1->Inflammation_MAPK GF Growth Factors Receptor_PI3K Receptor GF->Receptor_PI3K PI3K PI3K Receptor_PI3K->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Volkensiflavone This compound Volkensiflavone->MKK Inhibits Volkensiflavone->PI3K Inhibits

Caption: Proposed inhibitory effects of this compound on MAPK and PI3K/Akt pathways.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (+)-Volkensiflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (+)-Volkensiflavone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the general challenges encountered in the synthesis of biflavonoids like this compound?

A1: The synthesis of biflavonoids is often hampered by several factors that can lead to low overall yields. These challenges include multi-step procedures, the potential for low to moderate yields in coupling reactions, and the need for stringent reaction conditions such as high temperatures and strong oxidants.[1] The structural complexity, including multiple functional groups and stereogenic centers, further complicates the synthesis and purification processes.[1]

Q2: What is a common synthetic strategy for constructing the biflavonoid backbone of molecules similar to this compound?

A2: A prevalent and effective strategy for creating the C-C bond between the two flavonoid units is through metal-catalyzed cross-coupling reactions.[1] For instance, the Suzuki coupling reaction has been successfully employed in the total synthesis of amentoflavone, a structurally related biflavonoid.[2] This approach typically involves the coupling of a boronic acid or ester derivative of one flavone unit with a halogenated derivative of the other.[2]

Q3: My Suzuki coupling reaction is giving a low yield. What are the potential causes and solutions?

A3: Low yields in Suzuki coupling reactions for biflavonoid synthesis can arise from several issues. Please refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving these problems.

Q4: I am observing incomplete cyclization of the chalcone intermediate to the flavone ring. How can I improve this step?

A4: Incomplete cyclization can be a significant bottleneck. The troubleshooting section on "Flavone Ring Formation" provides detailed guidance on optimizing this critical step.

Q5: Purification of the final this compound product is proving difficult. What techniques are recommended?

A5: Purification of biflavonoids can be challenging due to their similar polarities and potential for aggregation. A combination of chromatographic techniques is often necessary. Please see the "Purification and Characterization" troubleshooting guide for specific recommendations.

Troubleshooting Guides

Suzuki Cross-Coupling Reaction

This guide addresses common issues encountered during the Suzuki cross-coupling step for the formation of the biflavonoid linkage.

Problem Potential Cause Recommended Solution
Low or no product formation Inactive catalyst- Ensure the palladium catalyst is fresh and properly handled to avoid deactivation. - Consider using a different palladium source or ligand.
Poor quality of boronic acid/ester- Verify the purity of the boronic acid or ester; impurities can inhibit the reaction. - Consider re-purifying or synthesizing fresh boronic acid/ester.
Inappropriate base or solvent- The choice of base and solvent is critical. Screen different bases (e.g., Cs2CO3, K2CO3, K3PO4) and solvent systems (e.g., toluene, DMF, DMSO).[1][2]
Significant formation of homocoupling side products Incorrect stoichiometry- Carefully control the stoichiometry of the coupling partners. An excess of the boronic ester may favor homocoupling.
Reaction temperature too high- Optimize the reaction temperature. While heating is often required, excessive heat can promote side reactions.
Deborylation of the boronic acid/ester Presence of water or protic solvents- Ensure all reagents and solvents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Flavone Ring Formation (from Chalcone Intermediate)

This section provides guidance on optimizing the cyclization of the chalcone precursor to form the flavone core.

Problem Potential Cause Recommended Solution
Incomplete cyclization Insufficiently strong oxidizing agent- For oxidative cyclization of chalcones, ensure the appropriate oxidant is used. Common reagents include I2 in DMSO.
Suboptimal reaction temperature- The reaction temperature can significantly influence the rate of cyclization. Experiment with a range of temperatures to find the optimum.
Steric hindrance- If the chalcone is sterically hindered, longer reaction times or a more potent catalyst system may be required.
Formation of aurone byproduct Reaction conditions favoring 5-endo-trig cyclization- Modify the reaction conditions (e.g., solvent, catalyst) to favor the 6-exo-trig cyclization required for flavone formation.
Deprotection of Hydroxyl Groups

This guide focuses on the final deprotection step to yield this compound.

Problem Potential Cause Recommended Solution
Incomplete deprotection Inefficient deprotection reagent- Select a deprotection reagent appropriate for the protecting group used (e.g., BBr3 for methyl ethers).[2] - Ensure a sufficient molar excess of the deprotection reagent is used.
Short reaction time or low temperature- Increase the reaction time and/or temperature to drive the deprotection to completion. Monitor the reaction by TLC or LC-MS.
Degradation of the product Harsh deprotection conditions- If the product is sensitive, consider using milder deprotection conditions or a different protecting group strategy in the synthesis.
Presence of oxygen- Perform the deprotection under an inert atmosphere to prevent oxidation of the free phenols.

Experimental Protocols

Note: The following protocols are generalized based on the synthesis of structurally similar biflavonoids, such as amentoflavone, and should be adapted and optimized for the specific synthesis of this compound.

1. Suzuki Cross-Coupling of Flavone Moieties (Hypothetical)

  • Materials: Iodinated flavone derivative, boronic ester of the second flavone derivative, Pd(PPh3)4, Cs2CO3, Toluene/Water (10:1).

  • Procedure:

    • To a degassed solution of the iodinated flavone (1.0 eq) and the flavone boronic ester (1.2 eq) in a Toluene/Water mixture, add Cs2CO3 (3.0 eq).

    • Purge the mixture with Argon for 15 minutes.

    • Add Pd(PPh3)4 (0.1 eq) and heat the reaction mixture to 90 °C under an Argon atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

2. Oxidative Cyclization of a Chalcone to a Flavone

  • Materials: 2'-hydroxychalcone, Iodine (I2), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Dissolve the 2'-hydroxychalcone (1.0 eq) in DMSO.

    • Add a catalytic amount of I2 (0.2 eq).

    • Heat the reaction mixture to 120 °C and stir for the required time, monitoring by TLC.

    • After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.

    • Extract the product with ethyl acetate, wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthetic Pathway cluster_troubleshooting Troubleshooting Points start Starting Materials (Protected Flavone Precursors) chalcone Chalcone Formation start->chalcone Aldol Condensation flavone_ring Flavone Ring Cyclization chalcone->flavone_ring Oxidative Cyclization ts_chalcone Low Yield chalcone->ts_chalcone coupling Suzuki Cross-Coupling flavone_ring->coupling Halogenation/ Borylation ts_cyclization Side Products flavone_ring->ts_cyclization deprotection Deprotection coupling->deprotection Formation of Biflavonoid Linkage ts_coupling Low Coupling Efficiency coupling->ts_coupling product This compound deprotection->product Removal of Protecting Groups ts_deprotection Incomplete Reaction/ Degradation deprotection->ts_deprotection

Caption: A generalized workflow for the synthesis of this compound highlighting key troubleshooting points.

signaling_pathway_analogy cluster_reagents Reaction Components cluster_cycle Catalytic Cycle flavone_a Flavone A-X (Halogenated) oxidative_addition Oxidative Addition flavone_a->oxidative_addition flavone_b Flavone B-B(OR)2 (Boronic Ester) transmetalation Transmetalation flavone_b->transmetalation catalyst Pd(0) Catalyst catalyst->oxidative_addition 1. base Base base->transmetalation oxidative_addition->transmetalation 2. reductive_elimination Reductive Elimination transmetalation->reductive_elimination 3. reductive_elimination->catalyst 4. Catalyst Regeneration product product reductive_elimination->product Product (Biflavonoid)

Caption: A simplified diagram of the Suzuki cross-coupling catalytic cycle, a key step in biflavonoid synthesis.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of (+)-Volkensiflavone for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of (+)-Volkensiflavone for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a biflavonoid naturally found in plants such as Garcinia livingstonei.[1] Like many flavonoids, it exhibits poor solubility in water, which can lead to precipitation in aqueous cell culture media. This precipitation can cause inaccurate and unreliable results in in vitro assays by reducing the effective concentration of the compound and potentially causing cellular stress or toxicity unrelated to its biological activity.

Q2: What are the initial steps to solubilize this compound?

A2: The recommended initial approach is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power for many poorly soluble compounds.[2] Ethanol can also be used.[3] From this stock, the compound can be diluted to the final desired concentration in the aqueous assay medium.

Q3: What is the maximum concentration of DMSO my cell culture can tolerate?

A3: The tolerance to DMSO is cell-line dependent.[4] Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines in culture.[2][5] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line's viability and function.[4][6][7]

Q4: My this compound precipitates when I add the DMSO stock to my cell culture medium. What can I do?

A4: This is a common issue when a concentrated stock in an organic solvent is diluted into an aqueous medium. Please refer to the Troubleshooting Guide: Compound Precipitation in Assay Medium below for detailed solutions.

Q5: Are there alternatives to using DMSO?

A5: Yes, several alternative methods can be employed to improve the aqueous solubility of this compound. These include the use of co-solvents, pH adjustments, cyclodextrin encapsulation, and nanoparticle formulations. Detailed protocols for some of these methods are provided in the Experimental Protocols section.

Troubleshooting Guides

Troubleshooting Guide: Compound Precipitation in Assay Medium
Issue Potential Cause Solution
Immediate Precipitation The final concentration of this compound exceeds its aqueous solubility limit.- Lower the final concentration of this compound.- Prepare an intermediate dilution of the stock solution in pre-warmed medium before the final dilution.
Insufficient mixing of the DMSO stock into the medium.- Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid dispersion.
Temperature difference between the stock solution and the medium.- Ensure both the stock solution and the cell culture medium are at the same temperature (e.g., 37°C) before mixing.
Precipitation Over Time The compound is unstable in the cell culture medium at 37°C.- Reduce the incubation time of the assay if experimentally feasible.- Assess the stability of this compound in your specific medium over the time course of your experiment.
pH of the medium is changing due to cellular metabolism.- Use a medium buffered with HEPES (10-25 mM) to maintain a stable pH.[8][9][10][]
Interaction with components in the serum or medium.- Test the solubility in a simpler buffer like PBS to determine if media components are the cause.- Consider reducing the serum concentration if your experiment allows.

Data Presentation

Table 1: Tolerated Final Concentrations of Common Solvents in Cell Culture
Solvent Typical Final Concentration Maximum Tolerated Concentration (Cell Line Dependent) Notes
DMSO 0.1% - 0.5%[2][5]Up to 1%[4][6][7]Can affect cell differentiation and viability at higher concentrations. Always include a vehicle control.
Ethanol 0.1% - 0.5%Up to 1%Can be more volatile than DMSO. A vehicle control is essential.

Note: The aqueous solubility of this compound is not well-documented. As a general guideline for flavonoids, aqueous solubility is often less than 10 µg/mL.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Treatment Medium to Minimize Precipitation
  • Objective: To prepare the final working concentration of this compound in cell culture medium while minimizing precipitation.

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Pre-warmed (37°C) cell culture medium

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Warm the required volume of cell culture medium to 37°C.

    • Method A (Direct Dilution):

      • While gently vortexing the pre-warmed medium, add the required volume of the stock solution dropwise to achieve the final concentration.

    • Method B (Serial Dilution):

      • Prepare an intermediate dilution of the stock solution in pre-warmed medium (e.g., 10x the final concentration).

      • Add the intermediate dilution to the final volume of pre-warmed medium.

    • Visually inspect the final treatment medium for any signs of precipitation. If precipitation is observed, consider lowering the final concentration or using one of the advanced solubilization techniques.

    • Use the treatment medium immediately.

Protocol 3: Improving Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Objective: To prepare an inclusion complex of this compound with HP-β-CD to enhance its aqueous solubility.

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water

    • Magnetic stirrer and stir bar

    • Freeze-dryer

  • Procedure:

    • Prepare an aqueous solution of HP-β-CD (e.g., 1-10% w/v).

    • Add this compound to the HP-β-CD solution in a 1:1 molar ratio.

    • Stir the mixture at room temperature for 24-48 hours, protected from light.

    • Filter the solution to remove any un-complexed this compound.

    • Freeze-dry the filtered solution to obtain a powder of the this compound/HP-β-CD inclusion complex.

    • The resulting powder can be dissolved in water or cell culture medium for your experiments.

Signaling Pathways and Visualizations

This compound has been shown to be an effective scavenger of reactive oxygen species (ROS) and to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, as well as the NLRP3 inflammasome. This suggests that this compound may exert its effects through the modulation of the NF-κB and NLRP3 inflammasome signaling pathways.

experimental_workflow cluster_prep Preparation of this compound Solution cluster_assay In Vitro Assay cluster_troubleshoot Troubleshooting stock Prepare Stock in DMSO working Dilute to Working Concentration in Medium stock->working treat Treat Cells working->treat incubate Incubate treat->incubate precip Precipitation? treat->precip measure Measure Endpoint incubate->measure adjust Adjust Protocol precip->adjust adjust->stock

Caption: Experimental workflow for using this compound in in vitro assays.

signaling_pathway cluster_nfkb NF-κB Pathway cluster_nlrp3 NLRP3 Inflammasome Pathway lps Inflammatory Stimuli (e.g., LPS) ikb IκBα Phosphorylation & Degradation lps->ikb nfkb NF-κB Nuclear Translocation ikb->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines damps DAMPs/PAMPs nlrp3 NLRP3 Activation damps->nlrp3 caspase1 Caspase-1 Activation nlrp3->caspase1 il1b IL-1β Maturation & Secretion caspase1->il1b volkensiflavone This compound volkensiflavone->lps Scavenges ROS volkensiflavone->ikb Inhibits volkensiflavone->nlrp3 Inhibits

Caption: Putative signaling pathways modulated by this compound.

References

Optimization of extraction parameters for biflavonoids from Garcinia species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of biflavonoids from Garcinia species.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for extracting biflavonoids from Garcinia species?

A1: Ethanol-water mixtures are frequently reported as highly effective solvents for biflavonoid extraction from Garcinia. The optimal ethanol concentration can vary depending on the specific Garcinia species and the target biflavonoids. For instance, a 50:50 ethanol/water mixture has been found to be selective for biflavonoids from Garcinia madruno. For the extraction of flavonoids from Garcinia mangostana (mangosteen), an ethanol concentration of 70% has been shown to be optimal.

Q2: What are the advantages of using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE)?

A2: Advanced extraction techniques like UAE and MAE offer several advantages over conventional methods. They can significantly shorten the extraction time, reduce solvent consumption, and increase the extraction yield of biflavonoids. For example, high-intensity ultrasound-assisted extraction (HIU) has been shown to improve the productivity and yield of biflavonoids from Garcinia madruno by more than three-fold compared to conventional bath ultrasound.

Q3: How can I optimize the extraction parameters for my specific Garcinia species?

A3: Optimization of extraction parameters is crucial for maximizing the yield of biflavonoids. Key parameters to consider are:

  • Solvent Concentration: Test a range of ethanol-water concentrations (e.g., 40-80%).

  • Temperature: Evaluate temperatures in the range of 40-60°C.

  • Extraction Time: Investigate different extraction durations, for example, from 30 to 60 minutes.

  • Solid-to-Liquid Ratio: The ratio of plant material to solvent volume can impact extraction efficiency.

Response Surface Methodology (RSM) is a powerful statistical tool for optimizing these parameters simultaneously.

Q4: What analytical techniques are suitable for the identification and quantification of biflavonoids in my extracts?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Photo-Diode Array (PDA) detector is a widely used and reliable method for the identification and quantification of biflavonoids in Garcinia extracts.[1] Ultra-High-Performance Liquid Chromatography (UHPLC) can also be employed for rapid analysis.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Biflavonoid Yield 1. Inappropriate solvent or concentration.2. Suboptimal extraction temperature or time.3. Inefficient extraction method.4. Poor quality of plant material.1. Optimize the solvent system. Start with an ethanol/water mixture and test different ratios.2. Systematically vary the extraction temperature and time to find the optimum conditions.3. Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance extraction efficiency.4. Ensure the plant material is properly dried, powdered, and stored to prevent degradation of bioactive compounds.
Co-extraction of Undesirable Compounds (e.g., chlorophyll, lipids) 1. Use of a non-selective solvent.2. Extraction from plant material with high lipid content.1. Perform a preliminary extraction with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds before the main biflavonoid extraction.2. Utilize chromatographic techniques like column chromatography with Sephadex LH-20 for purification of the crude extract.
Degradation of Biflavonoids during Extraction 1. Excessive extraction temperature.2. Prolonged exposure to heat or light.1. Use lower extraction temperatures, especially for heat-sensitive biflavonoids. Modern techniques like UAE can often be performed at lower temperatures.2. Minimize the exposure of the extracts to high temperatures and direct light. Store extracts in a cool, dark place.
Inconsistent Extraction Results 1. Variation in plant material.2. Lack of standardized extraction protocol.1. Use plant material from the same source and collection time for a series of experiments.2. Develop and strictly follow a detailed Standard Operating Procedure (SOP) for your extraction process.
Difficulty in Dissolving the Extract for Analysis 1. The extract may contain a complex mixture of compounds with varying polarities.1. Try dissolving the extract in a small amount of a strong organic solvent like DMSO or methanol before diluting with the mobile phase for HPLC analysis. Sonication may aid in dissolution.

Quantitative Data Summary

Table 1: Optimized Extraction Parameters for Flavonoids from Garcinia Species

Garcinia Species Extraction Method Solvent Temperature (°C) Time (min) Key Finding Reference
Garcinia mangostanaMicrowave-Assisted Extraction (MAE)70% Ethanol-32.9Optimized conditions for high flavonoid content.[2]
Garcinia indicaUltrasound-Assisted Extraction (UAE)75% Methanol60-Optimal for total phenolic and flavonoid content.[3]
Garcinia pedunculataMicrowave-Assisted Extraction (MAE)70.79% Ethanol-4.73Optimized for antioxidant activity.[4]
Garcinia madrunoHigh-Intensity Ultrasound (HIU)50:50 Ethanol/Water--Selective for biflavonoids, >3-fold yield increase.

Table 2: Biflavonoid Content in Various Garcinia Species (mg/g dry weight)

Biflavonoid Garcinia spicata Garcinia intermedia Garcinia mangostana Reference
Amentoflavone---[1]
Fukugeside---[1]
Fukugetin---[1]
Volkensiflavone---[1]
Benzophenone
Xanthochymol70.50 ± 1.10--[1]
Guttiferone A-43.00 ± 0.30-[1]

Note: Specific quantitative data for all biflavonoids across all listed species was not available in the provided search results. The table reflects the available data.

Experimental Protocols

Protocol 1: General Solvent Extraction of Biflavonoids from Garcinia Leaves
  • Preparation of Plant Material:

    • Collect fresh leaves of the desired Garcinia species.

    • Wash the leaves thoroughly with distilled water to remove any dirt or debris.

    • Air-dry the leaves in the shade or use a laboratory oven at a controlled temperature (e.g., 40-50°C) until they are brittle.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh a specific amount of the powdered plant material (e.g., 50 g).

    • Perform a preliminary extraction with n-hexane (e.g., 0.5 L) for several days to remove non-polar compounds.

    • After defatting, extract the plant material successively with ethyl acetate (EtOAc) (0.5 L) and methanol (MeOH) (0.5 L) for 7 days each.[5]

    • Concentrate the extracts under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude extract (e.g., the EtOAc extract) can be further purified using column chromatography.

    • A common stationary phase for biflavonoid separation is Sephadex LH-20.

    • Elute the column with a suitable solvent, such as methanol, to fractionate the extract.

    • Collect the fractions and monitor them using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing biflavonoids.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Biflavonoids
  • Preparation of Plant Material:

    • Prepare the dried and powdered plant material as described in Protocol 1.

  • Ultrasonic Extraction:

    • Place a known amount of the powdered plant material (e.g., 10 g) in an extraction vessel.

    • Add the optimized solvent (e.g., 100 mL of 75% methanol).[3]

    • Submerge the extraction vessel in an ultrasonic bath or use an ultrasonic probe.

    • Set the ultrasonic power (e.g., 288 W), temperature (e.g., 60°C), and extraction time (e.g., 65 min) based on your optimization experiments.[6]

    • After extraction, filter the mixture to separate the extract from the solid plant material.

    • Concentrate the extract using a rotary evaporator.

Visualizations

Experimental Workflow

experimental_workflow plant_material Garcinia Plant Material (e.g., Leaves) drying Drying plant_material->drying grinding Grinding drying->grinding powder Powdered Material grinding->powder defatting Defatting (n-hexane) powder->defatting extraction Biflavonoid Extraction (e.g., Ethanol/Water, UAE, MAE) defatting->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Purification (Column Chromatography) crude_extract->purification fractions Biflavonoid Fractions purification->fractions analysis Analysis (HPLC-PDA) fractions->analysis

Caption: General experimental workflow for the extraction and analysis of biflavonoids from Garcinia species.

Signaling Pathways

Anti-Inflammatory Signaling Pathway (NF-κB)

Some biflavonoids from Garcinia have been shown to exhibit anti-inflammatory properties by modulating the NF-κB signaling pathway.[7][8]

nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 Binds ikk IKK tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) nfkb_active Active NF-κB nfkb->nfkb_active Releases nucleus Nucleus nfkb_active->nucleus Translocates inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) nucleus->inflammatory_genes Activates Transcription garcinia Garcinia Biflavonoids garcinia->ikk Inhibits ppar_pathway cluster_nucleus Nucleus gb1 Garcinia Biflavonoid 1 (GB1) ppara PPARα gb1->ppara Activates ppara_rxr PPARα-RXR Heterodimer ppara->ppara_rxr rxr RXR rxr->ppara_rxr fatty_acid_oxidation Fatty Acid Oxidation Genes ppara_rxr->fatty_acid_oxidation Binds to PPRE & Activates Transcription nucleus Nucleus lipid_metabolism Improved Lipid Metabolism (Reduced Triglycerides) fatty_acid_oxidation->lipid_metabolism

References

Addressing stability issues of (+)-Volkensiflavone in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address stability issues encountered when working with (+)-Volkensiflavone in solution. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Instability of this compound in solution can manifest as discoloration, precipitation, or a decrease in concentration over time. This guide will help you identify and address potential causes of degradation.

Issue: My this compound solution is changing color (e.g., turning yellow/brown).

This is often a sign of oxidative degradation.

  • Is your solvent degassed? Dissolved oxygen can promote oxidation.

  • Are you storing the solution in the dark? Exposure to light, particularly UV light, can accelerate degradation.[1]

  • Is the container sealed properly? Headspace oxygen can contribute to oxidation.

Issue: A precipitate has formed in my this compound solution.

This could be due to poor solubility or degradation leading to less soluble products.

  • What is the solvent and pH of your solution? Flavonoids, a class of compounds including this compound, often exhibit pH-dependent solubility and stability, with greater stability generally observed in acidic conditions.[2][3]

  • At what temperature are you storing the solution? Changes in temperature can affect solubility. Some flavonoids show decreased stability at higher temperatures.[4]

  • Has the concentration of this compound been verified? If the compound has degraded, the degradation products may be less soluble.

Issue: The concentration of my this compound solution is decreasing over time, as measured by HPLC or UV-Vis spectrophotometry.

This indicates chemical degradation. The following workflow can help pinpoint the cause.

G start Start: Decreased Concentration Observed check_ph Is the solution pH controlled? start->check_ph ph_yes Yes check_ph->ph_yes ph_no No check_ph->ph_no pH is a likely factor check_light Is the solution protected from light? ph_yes->check_light adjust_ph Adjust to a slightly acidic pH (e.g., pH 4-6) and re-evaluate stability. ph_no->adjust_ph end Stability Improved adjust_ph->end light_yes Yes check_light->light_yes light_no No check_light->light_no Light exposure is a likely factor check_temp What is the storage temperature? light_yes->check_temp protect_light Store in an amber vial or wrap in foil and re-evaluate stability. light_no->protect_light protect_light->end temp_high Elevated Temperature check_temp->temp_high Temperature is a likely factor temp_low Low Temperature (e.g., 4°C or -20°C) check_temp->temp_low lower_temp Store at a lower temperature and re-evaluate stability. temp_high->lower_temp check_oxidation Is the solution protected from oxygen? temp_low->check_oxidation lower_temp->end oxidation_yes Yes check_oxidation->oxidation_yes If stability issues persist, consider interaction with container material or other solution components. oxidation_no No check_oxidation->oxidation_no Oxidation is a likely factor degas_solvent Use degassed solvents and/or store under an inert atmosphere (e.g., nitrogen or argon) and re-evaluate. oxidation_no->degas_solvent degas_solvent->end G start Prepare Stock Solution of this compound aliquot Aliquot into multiple amber vials for each test condition start->aliquot conditions Test Conditions: - Different pH buffers (e.g., 4, 7, 9) - Different temperatures (e.g., 4°C, 25°C, 40°C) - Light exposure vs. dark - Air vs. inert atmosphere aliquot->conditions time_points Incubate under specified conditions conditions->time_points sampling At designated time points (e.g., 0, 1, 3, 7, 14 days), remove an aliquot from each condition. time_points->sampling analysis Analyze aliquots by a stability-indicating method (e.g., HPLC-UV or LC-MS) sampling->analysis data Quantify the remaining percentage of this compound analysis->data end Determine degradation rate and optimal storage conditions data->end G cluster_0 Stable this compound cluster_1 Degraded this compound volkensiflavone This compound inhibition Inhibition volkensiflavone->inhibition vegf VEGF vegfr VEGFR vegf->vegfr Binding no_angiogenesis No Angiogenesis vegfr->no_angiogenesis inhibition->vegfr Blocks Binding degraded_volkensiflavone Degraded Product no_inhibition No Inhibition degraded_volkensiflavone->no_inhibition vegf2 VEGF vegfr2 VEGFR vegf2->vegfr2 Binding angiogenesis Angiogenesis vegfr2->angiogenesis no_inhibition->vegfr2

References

Troubleshooting low signal intensity in NMR analysis of (+)-Volkensiflavone

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: NMR Analysis of (+)-Volkensiflavone

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low signal intensity in the NMR analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: I am observing very weak or no signals in the 1H NMR spectrum of my this compound sample. What are the common causes?

A1: Low signal intensity in the NMR analysis of this compound can stem from several factors, broadly categorized as issues with sample preparation, spectrometer parameters, and inherent molecular properties. The most common culprits include:

  • Low Sample Concentration: Insufficient amount of the compound in the NMR tube is a primary reason for a poor signal-to-noise ratio (S/N).

  • Poor Sample Solubility: If this compound is not fully dissolved, the concentration in solution will be lower than anticipated, leading to weak signals. The presence of suspended particles can also severely degrade spectral quality.

  • Inappropriate Solvent Choice: The selection of a deuterated solvent in which the compound is poorly soluble will naturally lead to a low effective concentration.

  • Suboptimal Spectrometer Settings: Incorrectly set acquisition parameters, such as an insufficient number of scans, a short relaxation delay, or improper receiver gain, can significantly diminish signal intensity.

  • Poor Spectrometer Performance: Issues like poor shimming of the magnetic field or an untuned probe will result in broadened lines and reduced signal height.

  • Presence of Rotamers: Biflavonoids like this compound can exist as a mixture of slowly interconverting rotational isomers (rotamers) at room temperature. This can split a single proton's signal into multiple weaker peaks, giving the appearance of low overall signal intensity.[1][2]

Q2: What is the recommended solvent and concentration for NMR analysis of this compound?

A2: Based on available literature, deuterated dimethyl sulfoxide (DMSO-d6) and deuterated methanol (CD3OD) are suitable solvents for this compound. For a standard 1H NMR experiment on a 400-600 MHz spectrometer, a concentration range of 5-15 mM is recommended. Given the molecular weight of this compound (540.47 g/mol ), this corresponds to approximately 2.7-8.1 mg of the compound dissolved in 0.5-0.6 mL of solvent.

Q3: My 1H NMR spectrum of this compound appears overly complex, with more peaks than expected, making the signals appear weak. What could be the reason?

A3: This is a common observation for biflavonoids and is likely due to the presence of rotamers (rotational isomers).[1][2] The bond connecting the two flavonoid moieties may have restricted rotation at room temperature, leading to multiple conformers that are distinct on the NMR timescale. Each of these conformers will give its own set of NMR signals, resulting in a spectrum with duplicated or broadened peaks, which can be misinterpreted as low signal intensity for a single species.

To address this, it is highly recommended to acquire the NMR spectrum at an elevated temperature. For many biflavonoids, increasing the temperature to around 90 °C is sufficient to cause the rotamers to interconvert rapidly on the NMR timescale, leading to a single, averaged set of sharper signals and a much simpler, more intense spectrum.[1]

Q4: How can I optimize the NMR acquisition parameters to improve the signal-to-noise ratio for my this compound sample?

A4: To enhance the signal-to-noise ratio (S/N), you should focus on the following key acquisition parameters:

  • Number of Scans (NS): The S/N is proportional to the square root of the number of scans.[3] Doubling the S/N requires quadrupling the number of scans. For a dilute sample, increasing the number of scans is a direct way to improve signal intensity.

  • Relaxation Delay (d1): This is the time the system is allowed to return to thermal equilibrium before the next pulse. For quantitative results, a relaxation delay of at least 5-7 times the longest longitudinal relaxation time (T1) of the protons of interest is recommended.[4][5] For routine qualitative spectra, a shorter delay (e.g., 1-2 seconds) is often used to save time, but for flavonoids with potentially long T1 values, a longer delay may be necessary to avoid signal saturation and intensity loss.

  • Acquisition Time (aq): This parameter determines the duration of the detection of the Free Induction Decay (FID). A longer acquisition time can lead to better resolution, but acquiring for too long can add unnecessary noise. An acquisition time of 2-3 seconds is generally a good starting point for 1H NMR of small molecules.[3]

  • Receiver Gain (rg): This parameter amplifies the NMR signal. While modern spectrometers have automated procedures to set the receiver gain, it is crucial to ensure it is set as high as possible without causing signal clipping (distortion of the FID), which would introduce artifacts and reduce signal fidelity.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low signal intensity issues during the NMR analysis of this compound.

Issue Possible Cause Recommended Solution
Low Signal Across the Entire Spectrum 1. Insufficient Sample Concentration: The amount of this compound is too low.- Prepare a more concentrated sample (aim for 10-15 mM).[6] - If the sample amount is limited, increase the number of scans significantly.
2. Poor Shimming: The magnetic field is not homogeneous across the sample.- Re-shim the spectrometer, focusing on both on- and off-axis shims. - Ensure the sample is prepared in a high-quality NMR tube and filled to the correct height (typically 4-5 cm).
3. Improper Probe Tuning: The probe is not efficiently transmitting or receiving the radiofrequency pulses.- Tune and match the probe for your specific sample and solvent before acquisition.
4. Incorrect Receiver Gain: The signal amplification is too low.- Use the spectrometer's automatic gain adjustment. If manual adjustment is needed, increase the gain until just before ADC overflow is detected.
Broad and Poorly Resolved Peaks 1. Presence of Particulate Matter: Undissolved material in the sample disrupts the magnetic field homogeneity.- Filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
2. Sample Aggregation: At higher concentrations, flavonoid molecules may aggregate, leading to line broadening.- Try acquiring the spectrum at a slightly lower concentration. - Acquire the spectrum at an elevated temperature to disrupt aggregates.
3. Presence of Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.- Ensure all glassware is scrupulously clean. - If suspected, treat the sample with a chelating agent (use with caution as it may interact with the compound).
Overly Complex Spectrum with Apparent Low Intensity 1. Rotational Isomers (Rotamers): Restricted rotation between the flavonoid units creates multiple species in solution.- Acquire the spectrum at an elevated temperature (e.g., 90 °C) to coalesce the signals of the rotamers into a single set of sharper peaks.[1][2]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis of this compound
  • Weighing the Sample: Accurately weigh 5.4 mg of this compound (for a ~10 mM solution) into a clean, dry glass vial.

  • Solvent Addition: Add 0.6 mL of deuterated solvent (e.g., DMSO-d6) to the vial.

  • Dissolution: Gently vortex or sonicate the vial to ensure the complete dissolution of the compound. Visually inspect the solution against a light source to ensure there is no suspended particulate matter.

  • Filtration and Transfer: Take a clean Pasteur pipette and pack a small amount of glass wool into the tip. Use this to filter the solution directly into a clean, high-quality 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Protocol 2: Standard 1H NMR Acquisition for this compound

This protocol is a starting point for a 400 MHz spectrometer. Parameters may need to be adjusted based on the instrument and sample concentration.

Parameter Recommended Value Justification
Pulse Program zg30 or equivalentA standard 30-degree pulse experiment is a good starting point for routine analysis.
Number of Scans (NS) 64This provides a good S/N for a moderately concentrated sample. Increase to 256 or higher for dilute samples.
Relaxation Delay (d1) 2.0 sA 2-second delay is a reasonable compromise between sensitivity and experiment time for a qualitative spectrum. For quantitative analysis, this should be increased to 5-7 times the longest T1.
Acquisition Time (aq) 3.0 sProvides adequate digital resolution for a small molecule without acquiring excessive noise.[3]
Spectral Width (sw) 20 ppmA spectral width from approximately -2 to 18 ppm is sufficient to cover the expected proton signals of flavonoids.
Temperature 298 K (25 °C)Standard room temperature acquisition. If the spectrum is complex due to rotamers, increase to 363 K (90 °C).[1]

Visualizations

Troubleshooting_Workflow cluster_sample Sample Checks cluster_params Parameter Checks cluster_features Spectral Analysis start Start: Low Signal Intensity Observed check_sample Step 1: Verify Sample Preparation start->check_sample conc Concentration > 5 mM? check_sample->conc Concentration check_params Step 2: Check Acquisition Parameters scans Sufficient Scans? (NS > 64) check_params->scans Scans check_spectrum Step 3: Analyze Spectral Features broad Peaks Broad? check_spectrum->broad Line Shape end_good End: High-Quality Spectrum Obtained end_bad Consult Instrument Specialist conc->check_sample No, remake sample soluble Completely Dissolved? conc->soluble Yes soluble->check_sample No, filter/sonicate solvent Appropriate Solvent? soluble->solvent Yes solvent->check_sample solvent->check_params Yes scans->check_params No, increase NS delay Adequate Delay? (d1 > 2s) scans->delay Yes delay->check_params No, increase d1 gain Receiver Gain Optimized? delay->gain Yes gain->check_params gain->check_spectrum Yes broad->end_bad Yes, check shims/tuning complex Spectrum Overly Complex? broad->complex No complex->end_good No temp Re-acquire at 90 °C complex->temp Yes, likely rotamers temp->end_good

Caption: Troubleshooting workflow for low NMR signal intensity.

NMR_Optimization_Logic cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_setup Spectrometer Setup prep Sample Integrity Concentration Solubility Solvent Choice Purity setup Hardware & Calibration Shimming Probe Tuning Receiver Gain prep->setup Influences result High-Quality NMR Spectrum prep->result Directly Affects acq Acquisition Parameters Number of Scans (NS) Relaxation Delay (d1) Acquisition Time (aq) Pulse Angle acq->result Produces setup->acq Enables

Caption: Key factors influencing NMR signal quality.

References

Technical Support Center: Enhancing Biflavonoid Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of poorly soluble biflavonoids.

Section 1: General FAQs

Q1: What are the primary challenges limiting the oral bioavailability of biflavonoids?

A1: The primary challenges stem from their inherent physicochemical properties. Biflavonoids, such as amentoflavone, are characterized by poor aqueous solubility, which is a rate-limiting step for their absorption in the gastrointestinal (GI) tract.[1] Additionally, many biflavonoids undergo extensive metabolism and are subject to hepatic first-pass effects, further reducing the amount of active compound that reaches systemic circulation.[1][2] Their complex structure and high molecular weight can also contribute to low membrane permeability.

Q2: What are the most common formulation strategies to overcome these challenges?

A2: Numerous strategies have been developed to improve the oral bioavailability of poorly soluble flavonoids.[3] These can be broadly categorized into:

  • Nanotechnology-based systems: This includes nanoemulsions, nanomicelles, and solid lipid nanoparticles, which increase the surface area for dissolution.[4][5][6][7]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the biflavonoid in a hydrophilic polymer matrix to create a high-energy amorphous form, which has a higher solubility and dissolution rate than the crystalline form.[8][9][10]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils and surfactants that form a fine emulsion in the GI tract, enhancing solubilization and absorption.[11][12][13]

  • Complexation: Using molecules like cyclodextrins to form inclusion complexes that increase the aqueous solubility of the guest biflavonoid.[7]

Q3: How do I select the best formulation strategy for my specific biflavonoid?

A3: The selection process is a multi-step workflow. It begins with characterizing the physicochemical properties of your biflavonoid (e.g., solubility, logP, melting point). Based on these properties, you can screen several formulation approaches. Promising formulations are then subjected to in vitro dissolution and stability testing, followed by in vivo pharmacokinetic studies to confirm bioavailability enhancement.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: In Vivo Validation start Biflavonoid API char Physicochemical Characterization (Solubility, LogP, Tm) start->char screen Screen Multiple Strategies (ASD, SEDDS, Nanosystem) char->screen invitro In Vitro Dissolution & Stability Testing screen->invitro invivo In Vivo Pharmacokinetic Study invitro->invivo optimized Optimized Formulation invivo->optimized

Caption: Workflow for selecting a bioavailability enhancement strategy.

Section 2: Troubleshooting Guide by Formulation Type

Amorphous Solid Dispersions (ASDs)

Q: My ASD shows a poor dissolution rate. What are the common causes and solutions?

A: Low dissolution rates in ASDs can be a frustrating issue. Here is a systematic approach to troubleshoot the problem.

G cluster_checks cluster_solutions start Problem: Low Dissolution Rate check_polymer Is the polymer appropriate? start->check_polymer check_ratio Is the drug:polymer ratio optimized? start->check_ratio check_method Was the preparation method effective? start->check_method check_char Is the drug truly amorphous? start->check_char sol_polymer Solution: Screen different hydrophilic polymers (e.g., PVP K-30, Poloxamer 188, HPMC). check_polymer->sol_polymer sol_ratio Solution: Test various ratios (e.g., 1:1, 1:5, 1:10) to ensure molecular dispersion. check_ratio->sol_ratio sol_method Solution: Optimize solvent evaporation parameters (temp, vacuum) or try melt extrusion. check_method->sol_method sol_char Solution: Use PXRD and DSC to confirm absence of crystallinity. check_char->sol_char

Caption: Troubleshooting flowchart for low dissolution of ASDs.

Key Considerations:

  • Polymer Selection: The choice of polymer is critical. Hydrophilic polymers like polyvinylpyrrolidone (PVP) K-30 have been shown to significantly enhance the solubility of biflavonoids from Selaginella doederleinii extract.[8][9] The solubility of amentoflavone and robustaflavone, for instance, increased by over 16-fold with PVP K-30.[8]

  • Drug-Polymer Ratio: An insufficient amount of polymer may lead to incomplete molecular dispersion and drug recrystallization. An orthogonal test design can be employed to optimize the ratio and other process parameters.[8]

  • Preparation Method: The solvent evaporation method is common, but high temperatures can risk degradation.[8] Ensure the solvent is fully removed under vacuum, as residual solvent can promote crystallization.

  • Characterization: Always confirm the amorphous state using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[9][10] The absence of crystalline peaks in PXRD and a single glass transition temperature in DSC indicate a successful amorphous dispersion.

Q: My ASD is unstable and recrystallizes during storage. How can I prevent this?

A: Physical instability is a major hurdle for ASDs.

  • Moisture: Protect the ASD from humidity by storing it in desiccators with a suitable drying agent. Moisture can act as a plasticizer, increasing molecular mobility and facilitating recrystallization.

  • Temperature: Store the formulation below its glass transition temperature (Tg). Above Tg, the polymer chains are more mobile, increasing the risk of the drug rearranging into a crystalline form.

  • Polymer Choice: Polymers with strong intermolecular interactions (e.g., hydrogen bonding) with the biflavonoid can better inhibit crystallization.

Nanoformulations (Micelles, Nanoemulsions)

Q: My nanoformulation is physically unstable, showing aggregation and phase separation. What should I do?

A: Stability is a common issue with colloidal systems.[14]

  • Zeta Potential: The zeta potential is an indicator of stability.[15] For electrostatic stabilization, a zeta potential of |±30 mV| is generally desired. If your value is too low, consider adding a charged surfactant or polymer to the formulation. For amentoflavone-loaded TPGS/soluplus mixed micelles, a zeta potential of -0.84 mV was achieved, yet the formulation remained stable for 60 days, suggesting steric stabilization also plays a key role.[4][5]

  • Surfactant/Polymer Concentration: Ensure the concentration of the stabilizing agent (e.g., poloxamer, PVA, TPGS) is above the critical micelle concentration (CMC) and sufficient to cover the nanoparticle surface to prevent aggregation.[15]

  • Homogenization: Optimize the energy input during preparation (e.g., sonication time, homogenization pressure). Inadequate energy can lead to a broad particle size distribution (high Polydispersity Index, PDI), which is often a precursor to instability.[16] A PDI value below 0.3 is generally considered acceptable.[17]

Q: The drug loading or encapsulation efficiency (EE) of my nanoparticles is too low. How can I improve it?

A:

  • Drug Solubility in Core: For nanoemulsions or polymer-based nanoparticles, the drug must be soluble in the core material (oil or polymer). Screen various oils or optimize the solvent system used during preparation.

  • Preparation Method: The method can significantly impact EE. For example, in nanoprecipitation, a very rapid change in solvent polarity can cause the drug to precipitate out before it can be encapsulated. Adjusting the mixing speed or the ratio of solvent to anti-solvent can help.

  • Drug-Carrier Ratio: Increasing the initial amount of drug relative to the carrier can sometimes lead to higher loading, but there is a saturation point beyond which the EE will drop and free drug will precipitate. This must be optimized experimentally. A study on amentoflavone nanomicelles achieved a very high EE of 99.18% with a drug loading of 2.47%.[4][5]

Self-Emulsifying Drug Delivery Systems (SEDDS)

Q: My SEDDS formulation does not emulsify properly or forms large droplets upon dilution. What's wrong?

A: The performance of a SEDDS relies on the careful balance of its components.

  • Component Selection: The solubility of the biflavonoid must be high in the chosen oil phase. The surfactant and cosurfactant must be selected to have an appropriate Hydrophilic-Lipophilic Balance (HLB) to facilitate the formation of a fine oil-in-water emulsion.

  • Phase Diagram: Construct a pseudoternary phase diagram to identify the optimal ratios of oil, surfactant, and cosurfactant that result in a stable and efficient self-emulsification region.[11][12]

  • Droplet Size Analysis: The goal is to achieve small droplet sizes (typically < 200 nm) upon dilution.[18] An optimized SEDDS for Ginkgo Biloba extract, for instance, consisted of 45% oil, 45% surfactant mix, and 10% cosurfactant, yielding a droplet size of around 100 nm.[11][12] If droplet size is too large, you may need to increase the surfactant-to-oil ratio or try a different surfactant.

Q: My drug precipitates out of the SEDDS formulation during storage or upon dilution. How can this be fixed?

A: Drug precipitation is a critical failure point.

  • Check Solubility Limits: Do not exceed the saturation solubility of the biflavonoid in the final formulation. Storing the formulation at different temperatures can reveal temperature-dependent solubility issues.

  • Supersaturation: Upon dilution in the aqueous environment of the GI tract, the system can become supersaturated. Including precipitation inhibitors (e.g., hydrophilic polymers like HPMC) in the formulation can help maintain the drug in a solubilized state for longer, allowing more time for absorption.[13]

  • Lipolysis Testing: In vitro lipolysis models can simulate the digestion of the lipid components in the gut. This test helps predict if the drug will remain solubilized in the mixed micelles formed by the digestion products or if it will precipitate out.[19]

Section 3: Data Tables & Experimental Protocols

Quantitative Data Summary

Table 1: Bioavailability Enhancement of Biflavonoids Using Different Formulation Strategies

Biflavonoid / ExtractFormulation TypeKey ExcipientsImprovement MetricResultReference
AmentoflavoneMixed NanomicellesTPGS, SoluplusEncapsulation Efficiency99.18 ± 0.76%[4][5]
AmentoflavoneMixed NanomicellesTPGS, SoluplusParticle Size67.33 ± 2.01 nm[4][5]
S. doederleinii ExtractAmorphous Solid DispersionPVP K-30Amentoflavone Solubility16.98-fold increase[8]
S. doederleinii ExtractAmorphous Solid DispersionPVP K-30Robustaflavone Solubility17.47-fold increase[8]
Ginkgo biloba ExtractSEDDSTween 80, Cremophor EL, Ethyl OleateRelative Bioavailability (Ginkgolide A)154.6% (vs. tablet)[11][12]
Ginkgo biloba ExtractSEDDSTween 80, Cremophor EL, Ethyl OleateRelative Bioavailability (Ginkgolide B)155.8% (vs. tablet)[11][12]
Key Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

This protocol is adapted from a study on Selaginella doederleinii extract.[8]

  • Dissolution: Accurately weigh and dissolve the biflavonoid extract (e.g., TBESD) and the chosen polymer (e.g., PVP K-30) in separate vials using a sufficient volume of a suitable solvent, such as ethanol.

  • Mixing: Combine the two solutions. Mix thoroughly using an ultrasonic stirrer for approximately 20 minutes to ensure a homogenous solution.[8]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 60°C) under vacuum. This step is critical to prevent phase separation.

  • Drying: Transfer the resulting solid film to a vacuum oven and dry at a slightly lower temperature (e.g., 50°C) for at least 12 hours to remove any residual solvent.[8]

  • Processing: Once completely dry, crush the solid dispersion using a mortar and pestle and pass it through a standard mesh sieve (e.g., 80 mesh) to obtain a uniform powder.[8]

  • Characterization: Analyze the resulting powder using PXRD and DSC to confirm its amorphous nature. Store in a desiccator.

Protocol 2: In Vitro Dissolution Testing for Poorly Soluble Compounds

This is a general protocol adapted from standard pharmacopeial methods and published studies.[8][20]

  • Apparatus Setup: Use a USP Apparatus 2 (Paddle) dissolution tester. Set the paddle speed to a suitable rate (e.g., 100 rpm) and maintain the temperature of the dissolution medium at 37 ± 0.5°C.[8][20]

  • Medium Preparation: Prepare the dissolution medium. For biflavonoids, a phosphate buffer (e.g., pH 6.8) is often used to simulate intestinal conditions.[8] To maintain sink conditions for very poorly soluble compounds, a small percentage of a surfactant like Tween-80 (e.g., 0.5%) may be required.[20]

  • Sample Addition: Add a precisely weighed amount of the formulation (e.g., an amount of ASD equivalent to 300 mg of the raw extract) to each dissolution vessel.[8]

  • Sampling: At predetermined time intervals (e.g., 5, 10, 20, 30, 45, 60, 90, 120 min), withdraw a sample (e.g., 2-5 mL) from a zone midway between the paddle blade and the surface of the medium, not less than 1 cm from the vessel wall.[8][20]

  • Medium Replenishment: Immediately after each withdrawal, replace the sampled volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Sample Processing: Filter the withdrawn sample promptly through a suitable membrane filter (e.g., 0.45 µm) to prevent undissolved particles from interfering with the analysis.

  • Analysis: Quantify the concentration of the dissolved biflavonoid in the filtrate using a validated analytical method, typically HPLC.[8] Calculate the cumulative percentage of drug released at each time point, correcting for the volume replacements.

References

Preventing polymorphic transformations of biflavonoids in solid-state formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting polymorphic transformations of biflavonoids in solid-state formulations.

Frequently Asked Questions (FAQs)

Q1: What is polymorphism and why is it a critical concern for biflavonoid formulations?

A1: Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[1] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2] For biflavonoids, which are often characterized by poor water solubility, controlling polymorphism is crucial.[3] An unintended transformation to a less soluble or less stable polymorph can compromise the efficacy, safety, and shelf-life of the final drug product.[4][5] The U.S. FDA also considers amorphous, solvate, and hydrate forms as types of polymorphism.[3]

Q2: What is an amorphous solid dispersion (ASD) and how can it help with biflavonoid stability?

A2: An amorphous solid dispersion (ASD) is a formulation where the drug, in its amorphous (non-crystalline) state, is dispersed within a carrier matrix, typically a polymer.[6][7] The amorphous state lacks a crystal lattice, which means no energy is required to break it, leading to significantly higher solubility and dissolution rates.[6][7] For poorly soluble biflavonoids, ASDs can enhance bioavailability.[8][9] The polymer carrier helps to stabilize the amorphous biflavonoid, preventing it from recrystallizing into a less soluble, more stable crystalline form.[10] Studies have shown that ASDs of biflavonoids with polymers like polyvinylpyrrolidone (PVP) K-30 exhibit good stability under accelerated conditions (e.g., 40°C and 75% relative humidity).[6][7]

Q3: Which excipients are best for stabilizing biflavonoid formulations against polymorphic changes?

A3: The choice of excipient is critical for maintaining the physical stability of a biflavonoid formulation. Hydrophilic polymers are commonly used to create stable amorphous solid dispersions.[7][8] Excipients can stabilize a formulation by inhibiting water activity, which is crucial for moisture-sensitive drugs.[11] Strong drug-polymer interactions, such as hydrogen bonds or ionic interactions, are beneficial for improving both physical and thermal stability.[10] However, it is essential to screen for drug-excipient compatibility, as interactions can sometimes promote degradation or physical transformation.[12] The goal is to select excipients that are compatible with the biflavonoid and create a stable environment that hinders molecular mobility and subsequent crystallization.[11][13]

Q4: What are the primary factors that can trigger an unwanted polymorphic transformation?

A4: Polymorphic transformations can be triggered by various mechanical and environmental factors during manufacturing and storage.[14] Key factors include:

  • Temperature: Elevated temperatures can provide the energy needed for a metastable form to convert to a more stable one.[14]

  • Humidity: Moisture can act as a plasticizer, increasing molecular mobility and facilitating recrystallization or conversion to a hydrate form.[14]

  • Mechanical Stress: Processes like milling, grinding, and compression introduce energy into the material, which can induce transformations from a stable form to a metastable or amorphous form, or vice-versa.[14][15]

  • Solvents: The type of solvent used during crystallization or wet granulation can dictate which polymorphic form is produced. Solvent-mediated transformations occur when a metastable form dissolves and a more stable form crystallizes out.[4][16]

Troubleshooting Guide

Q: My amorphous biflavonoid solid dispersion shows signs of crystallization during storage. What happened and how can I fix it?

A: This is a common stability issue with amorphous systems, driven by their inherent thermodynamic instability.

  • Potential Cause 1: High Molecular Mobility. The amorphous biflavonoid molecules have enough mobility to arrange themselves into a more stable crystalline structure. This is often accelerated by storage temperatures approaching or exceeding the glass transition temperature (Tg) of the dispersion.

  • Troubleshooting Action:

    • Formulation: Increase the drug-to-polymer ratio to ensure the biflavonoid is adequately dispersed and stabilized by the carrier. Select a polymer with a high Tg and strong interaction potential (e.g., hydrogen bonding) with the biflavonoid.[10]

    • Storage: Store the formulation at a temperature well below its Tg and at low relative humidity to minimize moisture-induced plasticization.[14]

  • Potential Cause 2: Incompatible Excipients. An excipient in the formulation may be interacting with the biflavonoid or the polymer in a way that reduces the stability of the amorphous phase.

  • Troubleshooting Action:

    • Excipient Screening: Conduct thorough compatibility studies using techniques like Differential Scanning Calorimetry (DSC) to check for interactions between the biflavonoid ASD and other excipients.

    • Moisture Control: Use excipients with low water activity to prevent the introduction of "free water" that can facilitate crystallization.[11]

Q: During scale-up, our biflavonoid API changed its polymorphic form after wet granulation. How can we prevent this?

A: This is likely a solvent-mediated polymorphic transformation.[16] The granulation fluid is dissolving the initial (likely metastable) form, which then recrystallizes as a more thermodynamically stable polymorph.

  • Potential Cause: Solvent Choice and Saturation. The granulation solvent created a supersaturated solution with respect to the more stable polymorph, providing the driving force for its nucleation and growth.[16]

  • Troubleshooting Action:

    • Solvent Screening: Experiment with different granulation solvents or solvent mixtures. A solvent in which both polymorphs have very low solubility may prevent the transformation.

    • Process Optimization: Minimize the amount of granulation fluid used and shorten the wet massing time to reduce the opportunity for dissolution and recrystallization.

    • Use the Stable Polymorph: If possible, start with the most thermodynamically stable polymorph of the biflavonoid to eliminate the driving force for transformation.[17]

Q: After milling my biflavonoid API, XRPD analysis shows a mix of polymorphs and some amorphous content. Is this a problem?

A: Yes, this can be a significant problem. The presence of metastable or amorphous forms can lead to unpredictable changes in solubility and stability over time.[15]

  • Potential Cause: Mechanical Activation. Milling introduces significant mechanical energy, which can cause particle size reduction, create defects in the crystal lattice, and induce phase transformations or amorphization.[15][18]

  • Troubleshooting Action:

    • Milling Conditions: Optimize the milling process by reducing the milling time and intensity. Cryomilling (milling at low temperatures) can sometimes prevent transformations by reducing thermal effects.[15]

    • Annealing: After milling, a controlled annealing step (holding the material at a specific temperature below its melting point) may be used to convert any metastable or amorphous material back to the desired stable form.

    • Formulation Strategy: If amorphization is unavoidable but undesirable, consider if the process can be changed. Alternatively, if the goal is an amorphous product, co-milling the biflavonoid with a stabilizing polymer can create a stable amorphous dispersion directly.

Data Presentation: Analytical Techniques for Polymorph Characterization

The following table summarizes key analytical techniques used to identify and characterize biflavonoid polymorphs.[19][20][21]

TechniqueInformation ProvidedTypical Application in Biflavonoid Formulation
X-Ray Powder Diffraction (XRPD) Provides a unique "fingerprint" based on the crystal lattice structure. Differentiates between crystalline polymorphs and amorphous material.[2][20]Primary identification method. Used to confirm the crystal form of the raw material, detect changes after processing (e.g., milling, granulation), and monitor physical stability during storage.
Differential Scanning Calorimetry (DSC) Measures thermal events like melting, crystallization, and glass transitions. Helps determine the relative stability of polymorphs.[19][22]To determine melting points and heats of fusion, which can differentiate polymorphs. Used to detect amorphous content and study drug-excipient interactions.
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature.[19][20]Used to identify solvates and hydrates by quantifying the loss of solvent or water upon heating.
Fourier-Transform Infrared (FTIR) Spectroscopy Provides information on molecular bonding and functional groups. Different polymorphs can show subtle shifts in absorption bands due to different hydrogen bonding environments.[8][19]To detect changes in intermolecular interactions between polymorphs. Useful for studying drug-excipient compatibility in the solid state.
Raman Spectroscopy A vibrational spectroscopy technique sensitive to crystal lattice structure. Can differentiate polymorphs without sample preparation.[19][20]Often used for in-line process monitoring during manufacturing to detect polymorphic transformations in real-time.
Scanning Electron Microscopy (SEM) Provides high-resolution images of the particle surface, revealing morphology (shape and size).[7][19]To visualize differences in the crystal habit of different polymorphs, which can impact flow and compaction properties.

Experimental Protocols

Protocol 1: Characterization by X-Ray Powder Diffraction (XRPD)
  • Sample Preparation: Gently grind the biflavonoid sample using a mortar and pestle to ensure a uniform, fine powder. A sufficient quantity (typically 10-20 mg) should be packed evenly into the sample holder. Ensure the surface is flat and level with the holder's rim.

  • Instrument Setup: Use a diffractometer with a Cu Kα radiation source. Set the voltage and current to the manufacturer's recommended values (e.g., 40 kV and 40 mA).

  • Data Acquisition: Scan the sample over a relevant 2θ (two-theta) range, typically from 5° to 40°. Use a step size of 0.02° and a scan speed of 1-2° per minute.

  • Data Analysis: Process the resulting diffractogram to identify the characteristic peaks (position and relative intensity). Compare the pattern against reference diffractograms of known polymorphs or a standard database to identify the form(s) present. The absence of sharp peaks and the presence of a broad "halo" indicates amorphous material.

Protocol 2: Thermal Analysis by Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 2-5 mg of the biflavonoid sample into a clean aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Data Acquisition: Equilibrate the sample at a starting temperature (e.g., 25°C). Heat the sample at a constant rate, typically 10°C/min, up to a temperature well above the expected melting point (e.g., 300°C).

  • Data Analysis: Analyze the resulting thermogram. Identify endothermic events (e.g., melting, desolvation) and exothermic events (e.g., crystallization). The peak temperature of an endotherm corresponds to the melting point, which is a key characteristic of a specific polymorph. A broad endothermic step change indicates a glass transition (Tg), characteristic of an amorphous phase.

Mandatory Visualizations

Troubleshooting_Polymorphic_Transformation start Unexpected Analytical Result (e.g., new XRPD peaks, DSC event shift) check_storage Review Storage Conditions (Temperature & Humidity Logs) start->check_storage check_process Analyze Manufacturing Process (Milling, Granulation, Compression) start->check_process check_excipients Investigate Excipient Compatibility (DSC, FTIR) start->check_excipients humidity_issue High T/RH Exposure? check_storage->humidity_issue process_issue High-Energy Step? check_process->process_issue excipient_issue Incompatibility Found? check_excipients->excipient_issue solution_storage Solution: Implement Strict Environmental Controls humidity_issue->solution_storage Yes no_issue Re-evaluate Analytical Method or Raw Material Source humidity_issue->no_issue No solution_process Solution: Optimize Process Parameters (e.g., reduce milling intensity, change solvent) process_issue->solution_process Yes process_issue->no_issue No solution_excipient Solution: Select Alternative, Compatible Excipients excipient_issue->solution_excipient Yes excipient_issue->no_issue No

Caption: Troubleshooting flowchart for identifying the cause of polymorphic transformation.

Experimental_Workflow_Polymorph_Screening start Start: Biflavonoid API screening Polymorph & Solvate Screening (Vary solvents, temperatures, crystallization methods) start->screening characterization Solid-State Characterization (XRPD, DSC, TGA, SEM, FTIR) screening->characterization identify Identify Unique Solid Forms (Polymorphs, Solvates, Amorphous) characterization->identify stability Thermodynamic & Physical Stability Studies (Slurry conversion, accelerated storage) identify->stability select Select Lead Candidate Form (Based on stability, solubility, processability) stability->select formulation Formulation Development & Process Optimization select->formulation final Final Dosage Form with Controlled Polymorphic Form formulation->final

Caption: Experimental workflow for stable biflavonoid polymorph selection and development.

References

Technical Support Center: Optimizing HPLC-DAD-SPE-NMR for Complex Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HPLC-DAD-SPE-NMR analysis of complex plant extracts. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the HPLC-DAD-SPE-NMR workflow.

HPLC-DAD System Issues

Question: Why am I seeing poor chromatographic resolution or broad peaks?

Answer: Poor resolution in HPLC can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

  • Column Choice and Mobile Phase: The selection of the stationary and mobile phases is critical for separation efficiency.[2] Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) and optimize the mobile phase composition by adjusting solvent ratios (e.g., water, acetonitrile, methanol) and incorporating modifiers like formic acid or trifluoroacetic acid to improve peak shape.[2]

  • Flow Rate: An improper flow rate can lead to band broadening. For many C18 columns, a flow rate between 0.5 - 1.5 mL/min is often a good starting point.[2]

  • Temperature: Increasing the column temperature can reduce the mobile phase viscosity, leading to better mass transfer and improved separation.[2]

  • Column Contamination: Contaminants from the sample matrix can accumulate on the column frit or at the head of the column.[1][3] This can be addressed by implementing a proper sample clean-up procedure or using a guard column.[3]

Question: My baseline is noisy or drifting. What could be the cause?

Answer: A noisy or drifting baseline can interfere with accurate peak detection and integration. Consider the following potential causes:

  • Pump Issues: Air bubbles in the pump head, worn piston seals, or malfunctioning check valves can cause pressure fluctuations that manifest as baseline noise.[1] Degassing the mobile phase and regular pump maintenance are crucial preventive measures.

  • Detector Problems: Fluctuations in the lamp intensity of the DAD detector can lead to baseline drift. Ensure the lamp has sufficient warm-up time and is not nearing the end of its lifespan.

  • Mobile Phase: Incomplete mixing of mobile phase components or buffer precipitation can cause baseline instability. Ensure your solvents are miscible and buffers are fully dissolved.[1]

SPE Unit Issues

Question: I am experiencing low recovery of my target compounds after SPE trapping. What should I do?

Answer: Low recovery is a common issue in SPE and can be addressed by optimizing several parameters.

  • SPE Cartridge Activation: Ensure the SPE cartridge is properly activated with an organic solvent (e.g., methanol) and then equilibrated with a solvent similar to your sample matrix before loading the sample.[3]

  • Analyte Breakthrough: The analyte may not be adsorbing completely to the SPE sorbent.[3] You can test for this by connecting a second SPE cartridge in series with the first and analyzing it for the presence of your target compound.[3] If breakthrough is occurring, consider using a stronger sorbent or reducing the sample loading volume.

  • Incomplete Elution: The analyte may be irreversibly bound to the SPE cartridge. To check this, after the initial elution, perform a second elution with a stronger solvent and analyze the eluate. If the compound is present, a stronger elution solvent is needed in your protocol.

Question: The SPE cartridge gets blocked during sample loading. How can I prevent this?

Answer: Blockage is typically caused by particulate matter in the sample.

  • Sample Filtration: Always filter your sample through a syringe filter (e.g., 0.22 µm or 0.45 µm) before loading it onto the SPE cartridge.[4]

  • Sample Pre-treatment: For very complex matrices, consider additional sample clean-up steps before SPE, such as liquid-liquid extraction or precipitation of interfering substances.

NMR-Related Issues

Question: The sensitivity of my NMR spectra is too low for structure elucidation. How can I improve it?

Answer: NMR is an inherently less sensitive technique compared to mass spectrometry, but several strategies can enhance sensitivity.[5][6]

  • Multiple Trapping: The HPLC-SPE-NMR setup allows for the accumulation of an analyte on the SPE cartridge by repeatedly trapping the same chromatographic peak from multiple injections.[7] This significantly increases the amount of analyte for NMR analysis.

  • NMR Hardware: Utilizing a higher field strength NMR spectrometer or a cryogenically cooled probe head can substantially boost sensitivity.[7][8]

  • NMR Solvent Volume: Minimizing the elution volume of the deuterated solvent from the SPE cartridge to the NMR flow probe concentrates the sample, leading to a higher signal-to-noise ratio.[7]

  • NMR Experiment Parameters: Optimize NMR acquisition parameters, such as the number of scans, to improve the signal-to-noise ratio. For a typical secondary metabolite (~500 Da), about 120 µg of analyte in a 60 µL flow probe on a 600 MHz NMR is often needed for good quality 2D NMR spectra overnight.[9]

Question: I am observing significant solvent signals in my NMR spectra that obscure my analyte signals. What can be done?

Answer: The presence of residual non-deuterated solvents from the HPLC mobile phase can be a major issue.

  • Drying Step: Ensure the SPE cartridge is thoroughly dried with nitrogen gas after trapping the analyte to remove the HPLC solvents before eluting with the deuterated NMR solvent.[10]

  • Solvent Suppression Techniques: Employ appropriate solvent suppression pulse sequences during NMR acquisition to minimize the signals from residual protic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using HPLC-DAD-SPE-NMR for plant extract analysis?

A1: This hyphenated technique offers several advantages:

  • Direct Structure Elucidation: It allows for the direct structural characterization of compounds from complex mixtures without the need for lengthy and often difficult isolation procedures.[7][11]

  • Comprehensive Information: It combines the separation power of HPLC, the UV-Vis spectral information from DAD, and the detailed structural information from NMR in a single, automated workflow.[12]

  • Dereplication: It significantly accelerates the process of identifying known compounds (dereplication) in an extract, allowing researchers to focus on novel structures.[11]

  • Analysis of Minor Components: The ability to concentrate analytes on the SPE cartridge enables the structural elucidation of compounds present in low concentrations.[11]

Q2: How do I choose the right SPE cartridge for my analysis?

A2: The choice of SPE sorbent depends on the polarity of your target analytes and the mobile phase used for HPLC separation. For reversed-phase HPLC, where polar mobile phases are used, a lipophilic SPE cartridge is typically employed to trap the analytes.[10] It is often beneficial to use an SPE cartridge with a similar chemistry to the analytical HPLC column to ensure good retention.[3]

Q3: Can I quantify compounds using HPLC-DAD-SPE-NMR?

A3: While the primary strength of this technique is qualitative analysis and structure elucidation, quantitative information can be obtained. The DAD detector in the HPLC system can be used for quantification by creating a calibration curve with standards.[13][14] Quantitative NMR (qNMR) is also a powerful technique for determining the concentration of compounds, although it has lower sensitivity than other methods.[15][16]

Q4: What is the typical amount of sample required for a successful HPLC-DAD-SPE-NMR analysis?

A4: The amount of sample needed depends on the concentration of the target analyte in the extract. For a typical secondary metabolite with a molecular weight around 500 Da, approximately 2 µg of the analyte per microliter of NMR solvent is needed in the active volume of the NMR probe to acquire high-quality 2D NMR spectra.[9] Through multiple trapping on the SPE cartridge, this amount can be accumulated even from extracts where the compound is present at a low concentration.

Experimental Protocols & Data

General Experimental Workflow

The overall process involves sample preparation, HPLC separation with DAD detection, trapping of target peaks on an SPE cartridge, and subsequent elution into the NMR spectrometer for analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plant_material Plant Material extraction Extraction plant_material->extraction Solvent filtration Filtration extraction->filtration hplc HPLC-DAD filtration->hplc spe SPE Trapping hplc->spe Target Peak nmr NMR Analysis spe->nmr Elution with Deuterated Solvent

Caption: General experimental workflow for HPLC-DAD-SPE-NMR analysis.

Sample Preparation Protocol

A robust sample preparation protocol is critical for obtaining high-quality data.

  • Grinding: The dried plant material is ground into a fine powder to increase the surface area for extraction.

  • Extraction: A suitable solvent or solvent system is chosen based on the polarity of the target compounds. Common solvents include methanol, ethanol, water, and mixtures thereof.[5][17] Sonication or vortexing can be used to enhance extraction efficiency.[18]

  • Centrifugation/Filtration: The extract is centrifuged to pellet solid plant material, and the supernatant is then filtered through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulates before injection into the HPLC system.[4]

HPLC-DAD Method Parameters

The following table provides a starting point for developing an HPLC-DAD method for the analysis of complex plant extracts.

ParameterTypical Value/RangeRationale
Column C18, 4.6 x 250 mm, 5 µmA versatile stationary phase for a wide range of natural products.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidFormic acid improves peak shape for acidic compounds.[2]
Gradient 5-95% B over 40 minA broad gradient is suitable for screening complex extracts.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[2]
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce run time.[2]
Injection Vol. 10-20 µLA typical volume for analytical HPLC.
DAD Wavelength 200-600 nmA wide range to detect a variety of chromophores.
SPE-NMR Protocol
  • Peak Trapping: The chromatographic peak of interest, as identified by the DAD, is diverted to the SPE unit.

  • Washing: The SPE cartridge is washed with a weak solvent (e.g., water) to remove any remaining mobile phase buffers.

  • Drying: The cartridge is dried with a stream of nitrogen gas to eliminate residual HPLC solvents.[10]

  • Elution: The trapped analyte is eluted from the SPE cartridge with a small volume of a deuterated solvent (e.g., methanol-d4, acetonitrile-d3) directly into the NMR flow cell.

  • NMR Acquisition: Standard 1D (¹H) and 2D (COSY, HSQC, HMBC) NMR experiments are performed.[7]

logical_relationship cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions poor_resolution Poor Resolution mobile_phase Suboptimal Mobile Phase poor_resolution->mobile_phase column_overload Column Overload poor_resolution->column_overload low_sensitivity Low NMR Sensitivity insufficient_analyte Insufficient Analyte low_sensitivity->insufficient_analyte solvent_signal Residual Solvent Signal low_sensitivity->solvent_signal peak_tailing Peak Tailing silanol_interaction Silanol Interactions peak_tailing->silanol_interaction optimize_gradient Optimize Gradient mobile_phase->optimize_gradient column_overload->optimize_gradient multiple_trapping Multiple Trapping insufficient_analyte->multiple_trapping use_cryoprobe Use Cryoprobe insufficient_analyte->use_cryoprobe thorough_drying Thorough Drying solvent_signal->thorough_drying add_modifier Add Mobile Phase Modifier silanol_interaction->add_modifier

Caption: Troubleshooting logic for common HPLC-DAD-SPE-NMR issues.

References

Validation & Comparative

Validating Bioassays for (+)-Volkensiflavone Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of the biological activity of promising natural compounds like (+)-Volkensiflavone is paramount. This guide provides a comparative overview of validated bioassays for assessing its key therapeutic potentials, including anticancer, anti-inflammatory, antioxidant, and neuroprotective activities. Detailed experimental protocols and quantitative data are presented to aid in the selection and validation of appropriate assays.

Introduction to this compound

This compound is a naturally occurring biflavonoid found in plants of the Garcinia genus, such as Garcinia livingstonei.[1][2][3] Flavonoids as a class are known to possess a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[4][5] Preclinical studies have begun to elucidate the specific activities of this compound and its related compounds, making the validation of sensitive and reliable bioassays a critical step in its development as a potential therapeutic agent.

Anticancer Activity Bioassays

While direct cytotoxic data for pure this compound is limited in publicly available literature, studies on extracts from plants containing this biflavonoid, and on related compounds, suggest potential anticancer activity. For instance, benzophenones isolated from Garcinia livingstonei have demonstrated cytotoxicity against human colon cancer cell lines.[1][2][3]

Recommended Bioassays:

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is a widely used and reliable method for assessing cell viability and cytotoxicity.

  • Trypan Blue Exclusion Assay: A straightforward and cost-effective method to differentiate between viable and non-viable cells based on membrane integrity.

  • Apoptosis Assays (e.g., Annexin V/PI Staining): These assays are crucial for determining if the cytotoxic mechanism involves programmed cell death.

Table 1: Comparison of Anticancer Bioassays

BioassayPrincipleEndpoint MeasuredAdvantagesDisadvantages
MTT Assay Enzymatic reduction of MTT by mitochondrial dehydrogenases in viable cells to a colored formazan product.Cell viability/proliferationHigh throughput, sensitive, quantitative.Can be affected by metabolic activity of the compound.
Trypan Blue Exclusion Assay Viable cells with intact membranes exclude the dye, while non-viable cells take it up.Cell viabilitySimple, rapid, inexpensive.Subjective counting, less sensitive than other methods.
Annexin V/PI Staining Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cell membranes. Propidium Iodide (PI) stains necrotic cells.Apoptosis and necrosisDifferentiates between apoptotic and necrotic cell death, quantitative with flow cytometry.Requires a flow cytometer.
Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed human cancer cell lines (e.g., HCT-116, HT-29, SW-480 colon cancer cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control like 5-Fluorouracil. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity Bioassays

Flavonoids are well-documented for their anti-inflammatory properties, which are often mediated through the inhibition of key inflammatory enzymes and signaling pathways.

Recommended Bioassays:

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays: These enzymatic assays measure the ability of a compound to inhibit the activity of COX-1, COX-2, and LOX enzymes, which are central to the inflammatory cascade.

  • Nitric Oxide (NO) Production Assay in Macrophages: This cell-based assay quantifies the inhibition of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cytokine Release Assays (ELISA): These assays measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) released from immune cells.

Table 2: Comparison of Anti-inflammatory Bioassays

BioassayPrincipleEndpoint MeasuredAdvantagesDisadvantages
COX/LOX Inhibition Assay Spectrophotometric or fluorometric measurement of the product of the enzymatic reaction in the presence and absence of the inhibitor.Enzyme inhibition (IC50)Direct measure of enzyme inhibition, high throughput.Does not reflect cellular context.
Nitric Oxide (NO) Assay Colorimetric detection of nitrite (a stable product of NO) in cell culture supernatants using the Griess reagent.Inhibition of NO productionCell-based, reflects a key inflammatory pathway.Indirect measurement of NO.
Cytokine ELISA Enzyme-linked immunosorbent assay to quantify the concentration of specific cytokines in a sample.Cytokine levelsHighly specific and sensitive, quantitative.Can be expensive, measures a single cytokine at a time.
Experimental Protocol: Nitric Oxide Production Assay
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

  • Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using sodium nitrite to quantify the nitrite concentration. Calculate the percentage inhibition of NO production by this compound.

Antioxidant Activity Bioassays

The antioxidant properties of flavonoids contribute significantly to their therapeutic effects. This compound has been shown to possess antioxidant activity, particularly in the FRAP assay.

Recommended Bioassays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A common and straightforward method to assess the free radical scavenging ability of a compound.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This compound has demonstrated notable activity in this assay.

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: A method that measures the antioxidant capacity against peroxyl radicals.

Table 3: Comparison of Antioxidant Bioassays

BioassayPrincipleEndpoint MeasuredAdvantagesDisadvantages
DPPH Assay Decolorization of the stable DPPH radical upon reduction by an antioxidant.Radical scavenging activity (IC50)Simple, rapid, and inexpensive.Reaction kinetics can be slow for some compounds.
FRAP Assay Reduction of a ferric-tripyridyltriazine complex to its ferrous, colored form in the presence of antioxidants.Ferric reducing ability (expressed as Trolox equivalents)High throughput, reproducible.Does not measure scavenging of all types of free radicals.
ORAC Assay Inhibition of the decay of a fluorescent probe by peroxyl radicals generated by AAPH.Oxygen radical absorbance capacity (expressed as Trolox equivalents)Biologically relevant radical source.Requires a fluorescence plate reader.
Experimental Protocol: FRAP Assay
  • FRAP Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare different concentrations of this compound and a Trolox standard curve.

  • Reaction: Add 10 µL of the sample or standard to 190 µL of the FRAP reagent in a 96-well plate.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 593 nm.

  • Data Analysis: Calculate the FRAP value of the samples from the Trolox standard curve and express the results as µmol Trolox equivalents per gram of compound.

Neuroprotective Activity Bioassays

A biflavonoid fraction containing 12% this compound has shown neuroprotective effects in a mouse model of Alzheimer's disease, suggesting its potential in combating neurodegenerative disorders.

Recommended Bioassays:

  • In Vitro Neurotoxicity Models: Using neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neurons, induce neurotoxicity with agents like amyloid-beta (Aβ), glutamate, or hydrogen peroxide (H₂O₂), and assess the protective effect of the compound using cell viability assays (e.g., MTT).

  • Measurement of Reactive Oxygen Species (ROS): Use fluorescent probes like DCFH-DA to quantify intracellular ROS levels in neuronal cells under oxidative stress conditions.

  • In Vivo Models of Neurodegeneration: Utilize animal models of diseases like Alzheimer's or Parkinson's to evaluate the compound's effect on cognitive function, motor skills, and neuropathological markers.

Table 4: Comparison of Neuroprotective Bioassays

BioassayPrincipleEndpoint MeasuredAdvantagesDisadvantages
In Vitro Neurotoxicity Assay Measurement of cell viability (e.g., MTT) in neuronal cells after exposure to a neurotoxin with and without the test compound.Neuroprotection (increased cell viability)High throughput, allows for mechanistic studies.May not fully recapitulate the complexity of in vivo neurodegeneration.
Intracellular ROS Assay A fluorescent probe is oxidized by intracellular ROS, leading to a measurable increase in fluorescence.Reduction in ROS levelsDirect measure of antioxidant effect within cells.Can be influenced by compound autofluorescence.
In Vivo Neurodegeneration Models Assessment of behavioral and pathological changes in animal models of neurodegenerative diseases.Improved cognitive/motor function, reduced pathologyHigh physiological relevance.Expensive, time-consuming, and ethically complex.
Experimental Protocol: In Vitro Neuroprotection Assay against Aβ-induced Toxicity
  • Cell Culture: Culture SH-SY5Y neuroblastoma cells in appropriate medium.

  • Compound Treatment: Pre-treat the cells with different concentrations of this compound for 24 hours.

  • Aβ-induced Toxicity: Expose the cells to aggregated amyloid-beta (Aβ₂₅₋₃₅ or Aβ₁₋₄₂) peptide (e.g., 25 µM) for another 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay as described previously.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by this compound compared to cells treated with Aβ alone.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of this compound can aid in understanding its mechanism and in designing experiments. While specific signaling pathways for this compound are still under investigation, flavonoids are known to modulate key pathways involved in inflammation and cancer.

dot digraph "Inflammatory_Signaling_Pathway" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4"]; NFkB [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="COX-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; iNOS [label="iNOS", fillcolor="#34A853", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins"]; NO [label="Nitric Oxide"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Volkensiflavone [label="this compound", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"];

LPS -> TLR4; TLR4 -> NFkB; NFkB -> COX2; NFkB -> iNOS; COX2 -> Prostaglandins; iNOS -> NO; Prostaglandins -> Inflammation; NO -> Inflammation; Volkensiflavone -> NFkB [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; } caption="Hypothesized Anti-inflammatory Pathway"

dot digraph "Anticancer_Signaling_Pathway" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

GrowthFactor [label="Growth Factor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="Receptor"]; PI3K [label="PI3K/Akt Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Volkensiflavone [label="this compound", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"];

GrowthFactor -> Receptor; Receptor -> PI3K; Receptor -> MAPK; PI3K -> Proliferation; MAPK -> Proliferation; Volkensiflavone -> PI3K [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; Volkensiflavone -> MAPK [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; Volkensiflavone -> Apoptosis [label="Induction", color="#34A853", fontcolor="#34A853"]; } caption="Potential Anticancer Mechanisms"

dot digraph "Bioassay_Workflow" { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Start [label="Start: Compound Preparation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCulture [label="Cell Culture/Enzyme Preparation"]; Assay [label="Bioassay Performance\n(e.g., MTT, FRAP)"]; Data [label="Data Acquisition\n(e.g., Absorbance, Fluorescence)"]; Analysis [label="Data Analysis\n(IC50, EC50 Calculation)"]; End [label="End: Results Interpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CellCulture; CellCulture -> Assay; Assay -> Data; Data -> Analysis; Analysis -> End; } caption="General Bioassay Workflow"

Conclusion

This guide provides a framework for the validation of bioassays to measure the activity of this compound. The selection of appropriate assays will depend on the specific research question and available resources. For a comprehensive evaluation, it is recommended to use a panel of assays that measure different aspects of the compound's biological activity. Further research is needed to establish a more complete biological activity profile for this compound and to elucidate its precise mechanisms of action.

References

Unveiling the Anticancer Potential of Biflavonoids: A Comparative Guide to Their Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a biflavonoid and its anticancer activity is paramount. This guide provides a comprehensive comparison of different biflavonoids, delving into their mechanisms of action in cancer cells, supported by quantitative data and detailed experimental protocols.

Biflavonoids, a class of naturally occurring polyphenolic compounds, have garnered significant attention in cancer research due to their diverse pharmacological activities, including potent anticancer effects. These molecules, essentially dimers of flavonoid units, exhibit a wide range of cytotoxic, pro-apoptotic, and anti-proliferative activities against various cancer cell lines. The specific arrangement and substitution patterns of their constituent flavonoid moieties play a crucial role in determining their biological efficacy. This guide will compare the structure-activity relationships of five prominent biflavonoids: amentoflavone, ginkgetin, bilobetin, morelloflavone, and hinokiflavone.

Comparative Anticancer Activity of Biflavonoids

The anticancer efficacy of biflavonoids is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of the selected biflavonoids against a panel of common cancer cell lines, providing a quantitative basis for comparison.

BiflavonoidCancer Cell LineIC50 (µM)Reference
Amentoflavone MCF-7 (Breast)150[1]
KYSE-150 (Esophageal)>150[2]
Eca-109 (Esophageal)>150[2]
CL-1-5-F4 (Lung)Not specified, but effective[3]
Ginkgetin MCF-7 (Breast)10[1][4]
T-47D (Breast)~10[4]
A549 (Lung)Lower than cisplatin
Daoy (Medulloblastoma)Not specified, but effective[5]
D283 (Medulloblastoma)Not specified, but effective[5]
Bilobetin HeLa (Cervical)14.79[6]
NCI-H460 (Lung)36.42[6]
Huh7 (Liver)Viability decreased to ~51% at 40µM (24h)
HepG2 (Liver)Viability decreased to ~26% at 40µM (48h)[7]
Morelloflavone MCF-7 (Breast)55.84 µg/mL[8]
A172 (Glioblastoma)Cytotoxic[9]
U87 (Glioblastoma)Inhibits proliferation[9]
C6 (Glioblastoma)Inhibits proliferation[9]
Hinokiflavone MCF-7 (Breast)39.3 µg/mL[10]
HeLa (Cervical)19.0 µg/mL[10]
U251 (Glioma)29.8 µg/mL[10]
KYSE150 (Esophageal)24.91 (48h)[11]
TE14 (Esophageal)22.07 (48h)[11]

Key Signaling Pathways and Mechanisms of Action

Biflavonoids exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival, proliferation, and metastasis. A common mechanism involves the induction of apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway.

G Biflavonoids Biflavonoids ROS ROS Biflavonoids->ROS induces Bcl2 Bcl-2 (Anti-apoptotic) Biflavonoids->Bcl2 inhibits Bax Bax (Pro-apoptotic) Biflavonoids->Bax activates Mitochondria Mitochondria ROS->Mitochondria damages Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Bcl2->Mitochondria inhibits permeabilization Bax->Mitochondria promotes permeabilization Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Cancer Cell Lines B Biflavonoid Treatment A->B C MTT Assay (Cytotoxicity) B->C D IC50 Determination C->D E Flow Cytometry (Apoptosis, Cell Cycle) D->E F Western Blot (Protein Expression) E->F G cluster_0 Structural Features cluster_1 Anticancer Activity A Interflavonoid Linkage (C-C vs. C-O-C) E Cytotoxicity (IC50) A->E B Hydroxylation Pattern B->E F Apoptosis Induction B->F G Cell Cycle Arrest B->G C Methoxylation C->E C->F D Glycosylation D->E

References

A Comparative Analysis of the Anti-inflammatory Properties of (+)-Volkensiflavone and Amentoflavone

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural compounds with therapeutic potential, biflavonoids have garnered significant attention for their diverse pharmacological activities. Among these, (+)-Volkensiflavone and amentoflavone are two structurally related compounds that have been investigated for their anti-inflammatory effects. This guide provides a detailed comparison of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their understanding of these promising molecules.

Due to the limited direct research on the anti-inflammatory properties of this compound, this comparison leverages data from its close structural analog, morelloflavone, as a proxy. Both this compound and morelloflavone are biflavonoids found in the Garcinia genus and have been shown to possess similar antioxidant and anti-inflammatory potential by inhibiting the production of pro-inflammatory factors[1]. This approach allows for a preliminary comparative assessment while highlighting the need for further direct investigation into this compound.

Quantitative Comparison of Anti-inflammatory Effects

The following table summarizes the available quantitative data on the anti-inflammatory effects of amentoflavone and morelloflavone (as a proxy for this compound).

ParameterThis compound (via Morelloflavone)AmentoflavoneReference CompoundModel System
Inhibition of Paw Edema Ameliorates TPA-induced ear inflammation and carrageenan-induced paw edema[2][3]ED₅₀ = 42 mg/kg (i.p.)[4]Prednisolone (ED₅₀ = 35 mg/kg), Indomethacin (ED₅₀ = 10 mg/kg)[4]Carrageenan-induced paw edema in rats
Inhibition of Pro-inflammatory Mediators Inhibits activation of ERK signaling pathway[2][3]Inhibits TLR4/MyD88/NF-κB pathway; Inhibits production of IL-1β, IL-6, and TNF-α[3][5]-LPS-stimulated BV2 microglia; Cerebral ischemia/reperfusion in rats

Signaling Pathways

The anti-inflammatory effects of these biflavonoids are mediated through their interaction with key signaling pathways involved in the inflammatory response.

Amentoflavone: Inhibition of the TLR4/MyD88/NF-κB Pathway

Amentoflavone has been shown to exert its anti-inflammatory effects by targeting the Toll-like receptor 4 (TLR4) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), TLR4 activation triggers a cascade involving Myeloid differentiation primary response 88 (MyD88), leading to the activation of nuclear factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus to promote the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. Amentoflavone intervenes in this pathway, inhibiting the activation of NF-κB and consequently reducing the production of these inflammatory mediators[3][5].

Amentoflavone_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Nucleus->Proinflammatory_Cytokines induces transcription Amentoflavone Amentoflavone Amentoflavone->IKK inhibits

Caption: Amentoflavone inhibits the TLR4/MyD88/NF-κB signaling pathway.

This compound (via Morelloflavone): Targeting the ERK Signaling Pathway

Morelloflavone, as a proxy for this compound, has been demonstrated to inhibit the extracellular signal-regulated kinase (ERK) signaling pathway. The ERK pathway is a crucial component of the mitogen-activated protein kinase (MAPK) cascade, which plays a significant role in inflammation. By inhibiting the phosphorylation and activation of kinases within the Raf/MEK/ERK pathway, morelloflavone can suppress inflammatory responses[2][3].

Morelloflavone_Pathway Growth_Factors Growth Factors/ Inflammatory Stimuli Receptor Receptor Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes activates transcription Morelloflavone Morelloflavone Morelloflavone->Raf inhibits

Caption: Morelloflavone inhibits the Raf/MEK/ERK signaling pathway.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the anti-inflammatory activity of compounds against acute inflammation.

Workflow:

Carrageenan_Edema_Workflow Start Animal Acclimatization Dosing Administration of Test Compound (e.g., Amentoflavone, Vehicle, or Reference Drug) Start->Dosing Carrageenan_Injection Subplantar Injection of 1% Carrageenan Solution in the Right Hind Paw Dosing->Carrageenan_Injection Measurement Measurement of Paw Volume at Specific Time Intervals (e.g., 0, 1, 2, 3, 4, 5 hours) Carrageenan_Injection->Measurement Calculation Calculation of Edema Inhibition (%) Measurement->Calculation End Data Analysis Calculation->End

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Methodology:

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into several groups: a negative control group (vehicle), a positive control group (a known anti-inflammatory drug like indomethacin or diclofenac), and treatment groups receiving different doses of the test compound (e.g., amentoflavone)[4].

  • Administration: The test compound or vehicle is administered, usually intraperitoneally (i.p.) or orally (p.o.), a specific time (e.g., 30-60 minutes) before the induction of inflammation[6].

  • Induction of Edema: A solution of 1% carrageenan in saline is injected into the subplantar region of the right hind paw of each animal to induce localized inflammation and edema[6].

  • Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average paw volume of the control group and V_t is the average paw volume of the treated group.

Lipopolysaccharide (LPS)-Induced Inflammation in Cell Culture

This in vitro model is used to study the cellular and molecular mechanisms of inflammation and the effects of anti-inflammatory agents.

Workflow:

LPS_Inflammation_Workflow Start Cell Culture (e.g., BV2 microglia, RAW 264.7 macrophages) Pretreatment Pre-treatment with Test Compound (e.g., Amentoflavone) or Vehicle Start->Pretreatment LPS_Stimulation Stimulation with LPS (e.g., 1 µg/mL) Pretreatment->LPS_Stimulation Incubation Incubation for a Specific Period (e.g., 24 hours) LPS_Stimulation->Incubation Analysis Analysis of Inflammatory Markers (e.g., NO, Cytokines via ELISA, Western Blot) Incubation->Analysis End Data Interpretation Analysis->End

Caption: Workflow for LPS-induced inflammation in cell culture.

Detailed Methodology:

  • Cell Culture: Murine microglial cells (BV2) or macrophage cells (RAW 264.7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of the test compound (e.g., amentoflavone) for a specific duration (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL).

  • LPS Stimulation: LPS is added to the cell culture medium to induce an inflammatory response.

  • Incubation: The cells are incubated for a predetermined period (e.g., 24 hours) to allow for the production of inflammatory mediators.

  • Analysis of Inflammatory Markers:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Cytokine Levels: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Protein Expression: The expression levels of key signaling proteins (e.g., p-IκB, NF-κB p65, TLR4, MyD88) are analyzed by Western blotting.

Conclusion

Both amentoflavone and this compound (represented by its analog morelloflavone) demonstrate promising anti-inflammatory properties through distinct yet crucial signaling pathways. Amentoflavone exhibits potent inhibition of the TLR4/MyD88/NF-κB pathway, a key driver of innate immune responses. In contrast, the available data for morelloflavone suggests a mechanism involving the suppression of the ERK signaling cascade.

The in vivo data from the carrageenan-induced paw edema model indicates that amentoflavone possesses significant anti-inflammatory activity. While direct quantitative in vivo data for this compound is lacking, the reported amelioration of paw edema by morelloflavone suggests it is also active in vivo.

For researchers and drug development professionals, these findings highlight the potential of both biflavonoids as leads for novel anti-inflammatory agents. Amentoflavone appears to be a strong candidate for targeting TLR4-mediated inflammation. Further direct investigation into the anti-inflammatory mechanisms and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential and to enable a more direct and comprehensive comparison with amentoflavone.

References

Unveiling the Molecular Actions of (+)-Volkensiflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Volkensiflavone, a biflavonoid predominantly isolated from the genus Garcinia, has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. This guide provides a comprehensive validation of its proposed mechanisms of action, presenting a comparative analysis with other relevant flavonoids, detailed experimental protocols for validation, and visualizations of the implicated signaling pathways.

I. Proposed Mechanisms of Action: A Comparative Overview

Based on studies of this compound and structurally related biflavonoids, its biological activities are likely mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress. The primary proposed mechanisms are the inhibition of the NF-κB and STAT1 signaling pathways, and the direct scavenging of free radicals. Additionally, emerging evidence suggests a potential role in the activation of the PPARα pathway.

Anti-inflammatory Activity

The anti-inflammatory effects of many flavonoids are attributed to their ability to suppress pro-inflammatory signaling cascades. Evidence from studies on "Kolaviron," a biflavonoid extract from Garcinia kola containing this compound, demonstrates a significant reduction in nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages[1][2]. This strongly suggests an inhibitory effect on the upstream regulator of inducible nitric oxide synthase (iNOS), namely the NF-κB signaling pathway. Furthermore, studies on other flavonoids have shown direct inhibition of both NF-κB and STAT1 pathways, which are central to the inflammatory response[3].

Table 1: Comparative Anti-inflammatory Activity of Selected Flavonoids

CompoundTarget PathwayAssayObserved EffectReference
This compound (in Kolaviron) NF-κB (inferred)Griess Assay (NO production) in LPS-stimulated macrophagesAttenuated NO production[1][2]
Quercetin NF-κB, STAT1Luciferase Reporter Assay, Western BlotInhibition of NF-κB and STAT1 activation[4]
Luteolin NF-κB, AktWestern Blot, Reporter AssaySelective blockage of Akt phosphorylation and NF-κB activity[5]
Apigenin NF-κB, AktWestern Blot, Reporter AssaySelective blockage of Akt phosphorylation and NF-κB DNA binding[5]
Antioxidant Activity

This compound's antioxidant properties are attributed to its capacity to donate hydrogen atoms or electrons to neutralize free radicals. Comparative studies have evaluated its efficacy against other biflavonoids from Garcinia species.

Table 2: Comparative Antioxidant Activity of Garcinia Biflavonoids

CompoundDPPH Radical Scavenging ActivityABTS Radical Scavenging ActivityORAC Value (µmol Trolox/100 g)FRAP ValueReference
This compound Lower than MorelloflavoneData not availableLower than MorelloflavoneHighest among tested biflavonoids[6]
Morelloflavone 58697 ± 6944 (µmol Trolox/100 g)209216 ± 11723 (µmol Trolox/100 g)293842 ± 22026Lower than Volkensiflavone[6]
Garcinol 1331 ± 73 (µmol Trolox/100 g)214433 ± 2657 (µmol Trolox/100 g)129129 ± 8433168 ± 8 (mg ascorbic acid/100 g)[6]

Note: Specific quantitative values for DPPH, ABTS, and ORAC for this compound were not provided in the reference, only a qualitative comparison to Morelloflavone.

Modulation of PPARα Pathway

A novel area of investigation is the potential interaction of Garcinia biflavonoids with Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism[5]. A study on Garcinia biflavonoid 1 (GB1) demonstrated its ability to ameliorate lipid deposition in HepG2 cells by upregulating the expression of PPARα[7]. This suggests that this compound may also exert metabolic regulatory effects through this pathway.

II. Experimental Protocols for Mechanism Validation

To rigorously validate the proposed mechanisms of action of this compound, the following experimental protocols are recommended.

NF-κB Signaling Pathway Inhibition

a) NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of this compound.

  • Cell Line: HEK293T cells transiently or stably transfected with a luciferase reporter plasmid containing NF-κB response elements.

  • Protocol:

    • Seed transfected cells in a 96-well plate.

    • Pre-treat cells with varying concentrations of this compound or a vehicle control for 1-2 hours.

    • Stimulate cells with an NF-κB activator (e.g., 20 ng/mL TNF-α or 1 µg/mL LPS) for 6-8 hours.

    • Lyse the cells using a suitable lysis buffer.

    • Add luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer. A decrease in luminescence in the presence of this compound indicates inhibition of NF-κB transcriptional activity[8][9].

  • Data Analysis: Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability. Calculate the IC50 value for NF-κB inhibition.

STAT1 Signaling Pathway Inhibition

a) Western Blot for Phospho-STAT1

This technique is used to assess the phosphorylation status of STAT1, a critical step in its activation, upon stimulation with cytokines like Interferon-gamma (IFN-γ).

  • Cell Line: Macrophage cell lines (e.g., RAW 264.7) or other relevant cell types.

  • Protocol:

    • Culture cells to 80-90% confluency.

    • Pre-treat cells with this compound or vehicle for 1-2 hours.

    • Stimulate cells with IFN-γ (e.g., 10 ng/mL) for 15-30 minutes.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against phospho-STAT1 (Tyr701) and total STAT1 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[10].

  • Data Analysis: Quantify the band intensities and normalize the phospho-STAT1 signal to the total STAT1 signal to determine the extent of inhibition.

Antioxidant Capacity Assessment

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of this compound and a standard antioxidant (e.g., ascorbic acid or Trolox).

    • Mix the sample or standard with the DPPH solution in a 96-well plate.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer[6].

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

b) Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant's ability to inhibit the oxidation of a fluorescent probe by peroxyl radicals.

  • Protocol:

    • Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer.

    • In a 96-well black plate, add the sample or a Trolox standard followed by the fluorescein solution.

    • Incubate the plate at 37°C for 15-30 minutes.

    • Initiate the reaction by adding a peroxyl radical generator (e.g., AAPH).

    • Monitor the fluorescence decay kinetically over time using a fluorescence plate reader[11][12].

  • Data Analysis: Calculate the area under the curve (AUC) and express the antioxidant capacity as Trolox equivalents (TE).

PPARα Pathway Activation

a) PPARα Reporter Gene Assay

This assay determines if this compound can activate the transcriptional activity of PPARα.

  • Cell Line: A suitable cell line (e.g., HepG2) co-transfected with a PPARα expression vector and a reporter plasmid containing PPAR response elements (PPREs) upstream of a luciferase gene.

  • Protocol:

    • Seed the transfected cells in a 96-well plate.

    • Treat the cells with various concentrations of this compound, a known PPARα agonist (e.g., GW7647), or vehicle control for 24 hours.

    • Lyse the cells and measure luciferase activity as described for the NF-κB assay[13].

  • Data Analysis: An increase in luciferase activity indicates activation of the PPARα pathway.

III. Visualization of Signaling Pathways and Workflows

To facilitate a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

G Proposed Anti-inflammatory Mechanism of this compound cluster_stimulus Inflammatory Stimuli cluster_pathway Signaling Cascade cluster_nucleus Nucleus LPS/TNFa LPS/TNFa IKK IKK LPS/TNFa->IKK Activates JAK JAK LPS/TNFa->JAK Activates IkBa IkBa IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates STAT1 STAT1 JAK->STAT1 Phosphorylates STAT1_p p-STAT1 STAT1->STAT1_p Dimerizes & Translocates Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB_n->Gene_Expression Induces STAT1_p->Gene_Expression Induces Volkensiflavone This compound Volkensiflavone->IKK Inhibits Volkensiflavone->JAK Inhibits

Caption: Proposed inhibition of NF-κB and STAT1 pathways by this compound.

G Workflow for NF-κB Luciferase Reporter Assay start Seed transfected HEK293T cells pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with TNF-α or LPS pretreat->stimulate lyse Lyse cells stimulate->lyse add_substrate Add luciferase substrate lyse->add_substrate measure Measure luminescence add_substrate->measure

Caption: Experimental workflow for the NF-κB luciferase reporter assay.

G Proposed Activation of PPARα Pathway Volkensiflavone This compound PPARa PPARα Volkensiflavone->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression (Lipid Metabolism) PPRE->Gene_Expression Regulates

Caption: Proposed mechanism of PPARα activation by this compound.

IV. Conclusion

The available evidence strongly supports the role of this compound as a modulator of inflammatory and oxidative stress pathways. Its likely inhibition of the NF-κB and STAT1 signaling pathways, coupled with its potent antioxidant activity, positions it as a promising candidate for further investigation in the context of inflammatory diseases. The potential for this compound to activate the PPARα pathway opens up new avenues for research into its metabolic regulatory effects. The experimental protocols and comparative data presented in this guide provide a robust framework for the continued validation and characterization of the mechanism of action of this intriguing natural compound.

References

A Comparative Guide to HPLC and qNMR for the Quantification of Biflavonoids

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product analysis, accurate quantification of bioactive compounds is paramount for quality control, standardization, and elucidation of pharmacological activity. Biflavonoids, a class of polyphenolic compounds with promising therapeutic potential, present unique analytical challenges due to their structural complexity and the often complex matrices in which they are found. This guide provides a comprehensive cross-validation of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the quantification of biflavonoids.

Methodology Comparison: HPLC vs. qNMR

High-Performance Liquid Chromatography (HPLC), particularly when coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), is a cornerstone of phytochemical analysis.[1][2][3] It excels in separating complex mixtures, allowing for the quantification of individual biflavonoids.[4] In contrast, quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of compounds without the need for identical reference standards, a significant advantage when dealing with rare or newly isolated biflavonoids.[5][6]

The selection of an appropriate analytical technique is contingent on the specific research question, available resources, and the desired level of analytical detail. While HPLC is renowned for its sensitivity and separative power, qNMR offers a direct and often faster quantification, especially in the method development phase.[7]

Quantitative Data Presentation

To illustrate the comparative performance of HPLC and qNMR, the following table summarizes key validation parameters from a study on Coenzyme Q10, a natural product with analytical characteristics that can be extrapolated to biflavonoid analysis.

Validation ParameterHPLC-UV[7]qNMR[7]
Linearity Range 10.0 – 1000.0 µg/mL2.2 – 30.3 mg/mL
Correlation Coefficient (R²) ≥ 0.99≥ 0.99
Limit of Detection (LOD) 0.025 µg/mL0.48 mg/0.7 mL
Limit of Quantification (LOQ) 0.083 µg/mL1.47 mg/0.7 mL
Accuracy (Intra-day) -0.3% to 7.1%Assessed at one concentration with 6 samples
Accuracy (Inter-day) -0.9% to 6.3%Not specified
Precision (Repeatability) Not specifiedNot specified
Precision (Intermediate) Not specifiedNot specified

Note: Data presented is for Coenzyme Q10 and serves as a representative comparison of the two techniques.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative protocols for the quantification of biflavonoids using HPLC and qNMR.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a generalized procedure for the quantification of biflavonoids in plant extracts.

  • Sample Preparation:

    • Accurately weigh 1.0 g of the dried and powdered plant material.

    • Extract with 20 mL of methanol in an ultrasonic bath for 30 minutes.

    • Centrifuge the extract at 3000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically employed. For example, a mixture of (A) 0.1% formic acid in water and (B) acetonitrile. The gradient could be: 0-5 min, 10% B; 5-20 min, 10-40% B; 20-30 min, 40-10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: Diode Array Detector (DAD) at a wavelength of 280 nm and 340 nm for biflavonoids.

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a series of standard solutions of the target biflavonoid(s) of known concentrations.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of the biflavonoid(s) in the sample extract by interpolating its peak area on the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol outlines a general procedure for the quantification of a target analyte, such as a biflavonoid, using an internal standard.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the plant extract and 2 mg of a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) into a vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Methanol-d4, DMSO-d6).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Experiment: A standard 1D proton (¹H) NMR experiment.

    • Key Parameters:

      • Pulse Angle: 30-90° (a 90° pulse is often used for quantification).

      • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

      • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).

      • Acquisition Time: Typically 2-4 seconds.

  • Data Processing and Quantification:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the well-resolved signals of the target biflavonoid and the internal standard.

    • Calculate the concentration of the analyte using the following formula:

    Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / msample) * Pstd

    Where:

    • P = Purity or concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = Internal Standard

    • analyte = Target biflavonoid

Workflow and Logical Relationships

The following diagrams illustrate the general workflows for quantification by HPLC and qNMR.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Sample Plant Material Extraction Extraction Sample->Extraction Standard Biflavonoid Standard Dilution Serial Dilution Standard->Dilution Filtration Filtration Extraction->Filtration HPLC HPLC System Dilution->HPLC Filtration->HPLC Separation Chromatographic Separation HPLC->Separation Detection DAD/MS Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for biflavonoid quantification using HPLC.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Quantification Sample Plant Extract Weighing Accurate Weighing Sample->Weighing IS Internal Standard IS->Weighing Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution NMR NMR Spectrometer Dissolution->NMR Acquisition 1H NMR Spectrum Acquisition NMR->Acquisition Processing Fourier Transform & Phasing Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Concentration Calculation Integration->Calculation

Caption: General workflow for biflavonoid quantification using qNMR.

References

A Comparative Analysis of Natural versus Synthetic (+)-Volkensiflavone Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the known biological activities of natural (+)-Volkensiflavone and explores the potential of its synthetic counterpart. While direct comparative experimental data between natural and synthetic this compound is currently unavailable in the public domain, this document synthesizes existing knowledge on the natural compound and offers a forward-looking perspective on the significance of its total synthesis and subsequent bioactivity evaluation.

This compound, a biflavonoid predominantly isolated from the plant genus Garcinia, has demonstrated a range of promising biological activities.[1] This guide summarizes the current understanding of its anticancer, anti-inflammatory, and antimicrobial properties, provides detailed experimental protocols for assessing these activities, and visualizes key signaling pathways potentially modulated by this natural product.

I. Bioactivity of Natural this compound: A Data-Driven Summary

Natural this compound has been the subject of several studies to elucidate its therapeutic potential. The following tables summarize the key quantitative data from these investigations.

A. Anticancer Activity
Cell LineAssay TypeIC50 (µg/mL)Reference
MCF-7 (Breast Cancer)MTT Assay55.84[1]
NCI-H460 (Lung Cancer)Not Specified4.57 ± 0.32[1]
HepG2 (Liver Cancer)Not Specified5.67 ± 0.09[1]
B. Anti-inflammatory Activity
AssayCell Line / ModelEndpointResultReference
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 MacrophagesInhibition of NOData not available[2]
Prostaglandin E2 (PGE2) ProductionLPS-stimulated RAW 264.7 MacrophagesInhibition of PGE2Potent inhibition (IC50 < 3.0 µM for some biflavonoids)[2][3]
Carrageenan-induced Paw EdemaRat ModelReduction in EdemaSignificant anti-inflammatory activity[2]
C. Antimicrobial Activity
MicroorganismAssay TypeMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureusBroth MicrodilutionData not available[4]
Bacillus subtilisBroth MicrodilutionData not available[4]
Pseudomonas aeruginosaBroth MicrodilutionData not available[4]
Escherichia coliBroth MicrodilutionData not available[4]

Note: While this compound is mentioned as possessing these activities, specific quantitative data like IC50 or MIC values are not always available in the cited literature. The tables will be updated as more specific data becomes available.

II. The Synthetic Perspective: Unlocking New Research Avenues

To date, a total synthesis of this compound has not been reported in peer-reviewed literature. The synthesis of biflavonoids is a complex challenge in organic chemistry.[3][5][6] However, successful synthesis would be a significant breakthrough, enabling a direct and controlled comparison of the bioactivity of the synthetic versus the natural compound.

A synthetic route would provide access to larger quantities of this compound, facilitating more extensive biological screening and preclinical development. Furthermore, it would open the door to the creation of novel analogs with potentially enhanced potency, selectivity, and improved pharmacokinetic properties.[5][7]

III. Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the bioactivity of this compound.

A. Anticancer Activity: MTT Assay
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound (natural or synthetic) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.

B. Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C and 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) are mixed and incubated for 10 minutes at room temperature.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The amount of nitrite is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

C. Antimicrobial Activity: Broth Microdilution Assay
  • Inoculum Preparation: Bacterial or fungal strains are grown in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: this compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: The standardized microbial inoculum is added to each well.

  • Incubation: The plates are incubated at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

  • MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), an aliquot from the wells showing no growth is sub-cultured onto agar plates. The lowest concentration that prevents microbial growth on the agar is the MBC/MFC.

IV. Visualizing the Mechanisms: Signaling Pathways and Workflows

A. Experimental Workflow

experimental_workflow cluster_synthesis Compound Source cluster_assays Bioactivity Evaluation cluster_analysis Data Analysis & Comparison Natural Natural this compound (Isolation from Garcinia sp.) Anticancer Anticancer Assays (e.g., MTT) Natural->Anticancer AntiInflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Natural->AntiInflammatory Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Natural->Antimicrobial Synthetic Synthetic this compound (Total Synthesis) Synthetic->Anticancer Synthetic->AntiInflammatory Synthetic->Antimicrobial Data Quantitative Data (IC50, MIC) Anticancer->Data AntiInflammatory->Data Antimicrobial->Data Comparison Comparative Analysis Data->Comparison

Caption: Experimental workflow for comparative bioactivity studies.

B. Potential Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates Volkensiflavone This compound Volkensiflavone->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus translocates iNOS iNOS NFκB_nucleus->iNOS induces COX2 COX-2 NFκB_nucleus->COX2 induces TNFα TNF-α NFκB_nucleus->TNFα induces IL6 IL-6 NFκB_nucleus->IL6 induces

Caption: Potential inhibition of the NF-κB pathway by this compound.

C. Potential Anticancer Signaling Pathway

anticancer_pathway cluster_pathway MAPK Signaling Pathway cluster_response Cellular Response Volkensiflavone This compound Raf Raf Volkensiflavone->Raf inhibits Ras Ras Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation ERK->Proliferation promotes Survival Cell Survival ERK->Survival promotes

Caption: Potential inhibition of the MAPK/ERK pathway by this compound.

V. Conclusion and Future Directions

Natural this compound exhibits promising anticancer, anti-inflammatory, and antimicrobial properties. However, the lack of a total synthesis of this biflavonoid currently hinders a direct comparative study with its synthetic counterpart. The development of a synthetic route is a critical next step to fully explore the therapeutic potential of this compound. Such an achievement would not only enable a definitive comparison of bioactivities but also pave the way for the rational design of more potent and selective analogs. Future research should prioritize the total synthesis of this compound, followed by comprehensive in vitro and in vivo studies to compare the efficacy and safety of the natural and synthetic forms. This will provide invaluable data for drug development professionals and could lead to the discovery of novel therapeutic agents.

References

Unveiling the Enzymatic Inhibition Profile of (+)-Volkensiflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the specific enzymatic inhibition properties of natural compounds is paramount. (+)-Volkensiflavone, a biflavonoid primarily isolated from plants of the Garcinia genus, has garnered interest for its potential biological activities. However, a comprehensive analysis of its direct inhibitory potency against specific enzymes remains an area of active investigation. This guide provides a comparative overview of the inhibitory activities of biflavonoids, offering a predictive lens through which to assess the potential of this compound, alongside detailed experimental methodologies and visual workflows.

While specific experimental IC50 values for this compound are not extensively documented in publicly available literature, the inhibitory profiles of structurally similar biflavonoids can provide valuable insights. Biflavonoids, as a class, are known to interact with a range of enzymatic targets.

Comparative Inhibitory Potency of Biflavonoids

To contextualize the potential efficacy of this compound, the following table summarizes the reported inhibitory concentrations (IC50) of other notable biflavonoids against various enzymes. This data serves as a benchmark for anticipating the enzymatic targets of this compound and for designing future experimental validations.

BiflavonoidEnzyme TargetIC50 (µM)Reference CompoundIC50 (µM)
Amentoflavoneα-Glucosidase15.6Acarbose216.5
Xanthine Oxidase8.23Allopurinol2.54
RobustaflavoneCYP2C80.083--
CYP2C90.15--
Morelloflavoneα-Glucosidase9.8Acarbose216.5
Hinokiflavoneα-Glucosidase12.3Acarbose216.5

This table is a compilation of data from various studies and is intended for comparative purposes. The absence of this compound data highlights a current research gap.

Experimental Protocols: Enzyme Inhibition Assays

The following provides a detailed methodology for a generalized in vitro enzyme inhibition assay, adaptable for screening compounds like this compound against various enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific enzyme.

Materials:

  • Purified enzyme

  • Substrate specific to the enzyme

  • Test compound (this compound)

  • Reference inhibitor (positive control)

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Solvent for dissolving the test compound and reference inhibitor (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and the reference inhibitor in a suitable solvent.

    • Prepare a series of dilutions of the test compound and reference inhibitor at various concentrations.

    • Prepare the enzyme and substrate solutions in the assay buffer at their optimal concentrations.

  • Assay Protocol:

    • To each well of a 96-well microplate, add a specific volume of the assay buffer.

    • Add the test compound or reference inhibitor in increasing concentrations to the respective wells. Include a control well with only the solvent.

    • Add the enzyme solution to all wells and pre-incubate for a specified period (e.g., 10-15 minutes) at a controlled temperature to allow for the binding of the inhibitor to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader. The wavelength will depend on the substrate and product.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Activity_control - Activity_sample) / Activity_control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizing the Workflow and Pathways

To further clarify the experimental process and the potential mechanism of action, the following diagrams are provided.

Enzyme_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme Solution Mix Mix Enzyme and Inhibitor Prep_Enzyme->Mix Prep_Substrate Prepare Substrate Solution Add_Substrate Initiate Reaction with Substrate Prep_Substrate->Add_Substrate Prep_Inhibitor Prepare this compound Dilutions Prep_Inhibitor->Mix Incubate Pre-incubate Mix->Incubate Incubate->Add_Substrate Measure Measure Activity Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Caption: Experimental workflow for determining enzyme inhibition.

Signaling_Pathway_Inhibition cluster_pathway Simplified Signaling Pathway Enzyme Target Enzyme Product Product Enzyme->Product Catalyzes conversion Substrate Substrate Substrate->Enzyme Binds to active site Biological_Effect Downstream Biological Effect Product->Biological_Effect Inhibitor This compound Inhibitor->Enzyme Inhibits activity

Caption: Inhibition of a signaling pathway by this compound.

Unveiling the Bioactivity of (+)-Volkensiflavone: A Comparative Guide to Published Findings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of published data on (+)-Volkensiflavone, a naturally occurring biflavonoid. We delve into its antioxidant properties and present a comparative summary of its activity alongside related compounds. This guide also offers detailed experimental protocols for key assays and visualizes relevant biological pathways to support further research and validation efforts.

Comparative Analysis of Antioxidant Activity

This compound, a biflavonoid composed of a naringenin unit linked to an apigenin unit, has been isolated from plant sources such as Garcinia cowa and Garcinia madruno.[1][2] Studies have primarily focused on its antioxidant potential, evaluating its efficacy in various in vitro assays.

Published findings indicate that this compound demonstrates notable antioxidant activity, particularly in the Ferric Reducing Antioxidant Power (FRAP) assay, where it has shown high potency.[2] However, in other common antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and Oxygen Radical Absorbance Capacity (ORAC) assays, its activity has been reported to be less pronounced compared to the structurally similar biflavonoid, morelloflavone.[2]

Morelloflavone, which consists of a naringenin unit linked to a luteolin unit, exhibited strong radical scavenging activity in the DPPH assay with a reported IC50 value of 8.85 µg/mL in one study.[1][3] While a direct IC50 value for this compound in the same assay was not provided in the compared studies, the qualitative comparison suggests a lower potency in radical scavenging.[1][2]

For a clearer comparison, the available quantitative and qualitative data are summarized below:

CompoundAntioxidant AssayReported ActivityIC50 ValueSource
This compound FRAPHighest among tested biflavonoidsNot specified[2]
DPPHLess active than morelloflavoneNot specified[1][2]
ABTSLess active than morelloflavoneNot specified[2]
ORACLess active than morelloflavoneNot specified[2]
Morelloflavone DPPHStrong radical scavenging activity8.85 µg/mL[1][3]
DPPHStrong radical scavenging activity58697 ± 6944 µmol Trolox/100 g[2]
ABTSStrong radical scavenging activity209216 ± 11723 µmol Trolox/100 g[2]
ORACStrong radical scavenging activity293842 ± 22026 µmol Trolox/100 g[2]
Fukugiside DPPHStrong radical scavenging activity19.65 µg/mL[1][3]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for the key antioxidant assays are provided below. These protocols are based on standard laboratory practices for evaluating the antioxidant potential of natural compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. The final working concentration should result in an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve this compound and reference compounds (e.g., ascorbic acid, trolox) in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution. A series of dilutions are then prepared.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the sample or standard solution to each well.

    • Add the DPPH working solution to each well and mix thoroughly.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Methodology:

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • Sample Preparation: Prepare stock solutions and serial dilutions of this compound and a standard (e.g., Trolox, ascorbic acid) in a suitable solvent.

  • Assay Procedure:

    • Pre-warm the FRAP reagent to 37°C.

    • Add a small volume of the sample or standard solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).

    • Measure the absorbance of the resulting blue solution at 593 nm.

  • Calculation: A standard curve is generated using the absorbance values of the standard at different concentrations. The antioxidant capacity of the sample is then determined by comparing its absorbance to the standard curve and is often expressed as Trolox equivalents.

Potential Signaling Pathways for Further Investigation

While direct experimental evidence for the modulation of specific signaling pathways by this compound is currently limited in the published literature, its structural classification as a flavonoid suggests potential interactions with key cellular signaling cascades known to be affected by this class of compounds. Further research into these pathways could elucidate the mechanisms behind its biological activities.

Flavonoids are known to influence several critical signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. Two of the most relevant pathways for investigation are the PI3K/Akt signaling pathway and the MAPK (Mitogen-Activated Protein Kinase) signaling pathway .

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, growth, and proliferation. Many flavonoids have been shown to modulate this pathway, often leading to the inhibition of cancer cell growth and induction of apoptosis.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Response Cell Survival, Growth, Proliferation Downstream->Response Regulates Volkensiflavone This compound (Hypothesized Target) Volkensiflavone->PI3K Potential Inhibition

Caption: Hypothesized modulation of the PI3K/Akt pathway by this compound.

MAPK Signaling Pathway

The MAPK cascade is another fundamental signaling pathway that transmits extracellular signals to the nucleus, regulating a wide array of cellular processes, including inflammation, stress responses, and cell differentiation. Flavonoids have been reported to interfere with this pathway at various levels.

MAPK_Pathway Stimulus Extracellular Stimuli (e.g., Cytokines, Stress) Receptor Receptor Stimulus->Receptor Activates MAPKKK MAPKKK (e.g., RAF) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors Activates Response Cellular Responses (Inflammation, Proliferation) TranscriptionFactors->Response Regulates Gene Expression Volkensiflavone This compound (Hypothesized Target) Volkensiflavone->MAPKKK Potential Inhibition

Caption: Hypothesized modulation of the MAPK pathway by this compound.

Experimental Workflow for Investigating Signaling Pathway Modulation

To validate the hypothesized effects of this compound on these signaling pathways, a structured experimental workflow is essential.

Experimental_Workflow CellCulture Cell Culture (e.g., Cancer cell line) Treatment Treatment with This compound CellCulture->Treatment Stimulation Stimulation (e.g., Growth Factor, LPS) Treatment->Stimulation Lysate Cell Lysis and Protein Extraction Stimulation->Lysate WesternBlot Western Blot Analysis (p-Akt, p-ERK, etc.) Lysate->WesternBlot DataAnalysis Data Analysis and Quantification WesternBlot->DataAnalysis

Caption: A typical workflow for studying the effects of a compound on cell signaling.

This guide serves as a starting point for researchers interested in the bioactivity of this compound. The provided data and protocols aim to facilitate the design of new experiments to further explore its therapeutic potential and mechanism of action.

References

Safety Operating Guide

Proper Disposal of (+)-Volkensiflavone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling (+)-Volkensiflavone must adhere to strict disposal protocols to ensure personnel safety and environmental protection. This biflavonoid, while valuable in research, is classified as hazardous, necessitating disposal through a licensed professional waste management service. Improper disposal can lead to environmental contamination, particularly in aquatic ecosystems.

Hazard Profile for Disposal

Understanding the hazardous nature of this compound is crucial for its correct handling and disposal. Key safety data points are summarized below.

Hazard ClassificationDescriptionGHS Precautionary Statement
Acute Dermal Toxicity Harmful in contact with skin.P280: Wear protective gloves/ protective clothing.
Aquatic Hazard (Chronic) Toxic to aquatic life with long lasting effects.P273: Avoid release to the environment.
Disposal Requirement ---P501: Dispose of contents/ container to an approved waste disposal plant.[1]

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of this compound and its contaminated materials. This protocol is designed to be followed within a laboratory setting.

  • Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Waste Segregation:

    • Solid Waste: Collect unused this compound powder, contaminated spill cleanup materials, and empty containers in a dedicated, clearly labeled hazardous waste container. The container must be sealable and made of a material compatible with the chemical.

    • Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a designated hazardous liquid waste container. The container must be labeled with the full chemical name of both the flavonoid and the solvent(s).

    • Sharps Waste: Any contaminated sharps (e.g., needles, pipette tips) should be placed in a designated sharps container for hazardous chemical waste.

  • Labeling: Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any solvent(s) present. Include the appropriate hazard pictograms (e.g., harmful, environmental hazard).

  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company. Provide them with the Safety Data Sheet (SDS) or a complete chemical inventory of the waste container. Never dispose of this compound down the drain or in regular trash.[1][2]

Experimental Workflow and Disposal Pathway

The following diagram illustrates the typical workflow for handling this compound in a research setting and the correct pathway for waste disposal.

G cluster_experiment Experimental Phase cluster_waste Waste Generation & Segregation cluster_disposal Disposal Phase start Receive & Store This compound prep Prepare Solution (e.g., DMSO, Ethanol) start->prep experiment Conduct Experiment (e.g., cell culture assay) prep->experiment solid_waste Solid Waste (Unused powder, contaminated gloves, etc.) experiment->solid_waste liquid_waste Liquid Waste (Solutions, used media) experiment->liquid_waste sharps_waste Sharps Waste (Contaminated tips, needles) experiment->sharps_waste collect Collect in Labeled Hazardous Waste Container solid_waste->collect Transfer storage Store in Designated Satellite Accumulation Area collect->storage pickup Arrange Professional Waste Disposal Pickup storage->pickup final_disposal Dispose via Approved Waste Disposal Plant pickup->final_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

Personal protective equipment for handling (+)-Volkensiflavone

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling (+)-Volkensiflavone require immediate and essential safety information for its proper operational use and disposal. This guide provides the necessary procedural steps to ensure laboratory safety. As a biflavonoid isolated from plant sources, this compound's full toxicological properties have not been thoroughly investigated.[1] Therefore, cautious handling as with any research chemical is imperative.

Personal Protective Equipment (PPE) Recommendations

A thorough risk assessment should be conducted before handling this compound to determine the specific hazards associated with the planned experiment.[2] The following table summarizes the recommended personal protective equipment for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Powder Chemical safety gogglesDisposable nitrile gloves (double-gloving recommended)Laboratory coatNIOSH-certified N95 or higher respirator
Dissolving in Solvents Chemical safety goggles or face shield worn over safety glassesDisposable nitrile glovesLaboratory coatIn a certified chemical fume hood
Handling Solutions Safety glasses with side shieldsDisposable nitrile glovesLaboratory coatNot generally required if handled in a well-ventilated area

Experimental Protocols: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.[3]

Donning Procedure:

  • Lab Coat: Put on a clean, properly fitting laboratory coat and fasten it completely.

  • Respirator (if required): Perform a fit check for your N95 respirator or higher.

  • Eye Protection: Put on safety goggles or glasses.

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. If double-gloving, don the second pair over the first.

Doffing Procedure:

  • Gloves: Remove the outer pair of gloves (if double-gloving) first. Then, remove the inner pair using a glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them immediately in the appropriate waste container.

  • Lab Coat: Unfasten the lab coat and remove it by folding it inward on itself to contain any potential contamination.

  • Eye Protection: Remove safety goggles or glasses.

  • Respirator (if required): Remove the respirator without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[4]

Disposal Plan

All disposable PPE and materials contaminated with this compound should be considered chemical waste.

  • Solid Waste: Used gloves, disposable lab coats, and any contaminated wipes or bench paper should be collected in a designated, sealed waste bag.

  • Liquid Waste: Solutions of this compound should be disposed of in a properly labeled hazardous waste container. Do not pour down the drain.[5]

  • Sharps: Any needles or other sharps used to handle the compound should be disposed of in a designated sharps container.

Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizing the Safety Workflow

PPE_Workflow cluster_prep Preparation cluster_ppe_selection PPE Selection cluster_handling Handling Procedure cluster_disposal Disposal & Decontamination start Start: Plan Experiment with this compound risk_assessment Conduct Risk Assessment (Quantity, Operation) start->risk_assessment select_ppe Select Appropriate PPE (See Table) risk_assessment->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe handle_compound Handle this compound (Weighing, Dissolving, etc.) don_ppe->handle_compound doff_ppe Doff PPE Correctly handle_compound->doff_ppe dispose_waste Dispose of Contaminated Waste (PPE, Solutions) doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands end End of Procedure wash_hands->end

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.